Technical Documentation Center

N-morpholin-4-yl-methanesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-morpholin-4-yl-methanesulfonamide

Core Science & Biosynthesis

Foundational

N-morpholin-4-yl-methanesulfonamide structure elucidation

An In-depth Technical Guide to the Structure Elucidation of N-morpholin-4-yl-methanesulfonamide For Researchers, Scientists, and Drug Development Professionals Abstract The definitive structural confirmation of any chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of N-morpholin-4-yl-methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural confirmation of any chemical entity is a cornerstone of chemical research and pharmaceutical development. This guide provides a comprehensive, multi-technique approach to the structure elucidation of N-morpholin-4-yl-methanesulfonamide. Moving beyond a simple recitation of methods, this document details the causality behind experimental choices and outlines self-validating protocols for mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. The integration of these orthogonal techniques provides an unambiguous confirmation of the molecular structure, ensuring the scientific integrity required for regulatory submission, publication, and further development.

Introduction: The Imperative for Rigorous Elucidation

N-morpholin-4-yl-methanesulfonamide is a molecule comprising a methanesulfonyl group linked to a morpholine ring. The morpholine heterocycle is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties and synthetic accessibility.[1][2] The sulfonamide functional group is also a privileged structure in drug discovery, known for a wide array of pharmacological activities.[3][4] Given the potential applications of molecules containing these moieties, the absolute and unambiguous determination of the structure of N-morpholin-4-yl-methanesulfonamide is a critical prerequisite for any meaningful scientific investigation.

This guide presents a holistic workflow for structure elucidation, emphasizing the synergy between different analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data constitutes a robust and defensible confirmation.

Molecular Overview and Physicochemical Properties

Before delving into advanced spectroscopic analysis, a foundational understanding of the target molecule is essential.

  • IUPAC Name: N-morpholin-4-yl-methanesulfonamide

  • Synonyms: 4-morpholinesulfonamide

  • CAS Number: 25999-04-6

  • Molecular Formula: C₅H₁₂N₂O₃S

  • Molecular Weight: 180.23 g/mol

  • Chemical Structure:

The Integrated Analytical Workflow: A Strategy for Certainty

No single technique can provide absolute structural proof. An integrated approach, leveraging orthogonal methods, is the gold standard. This workflow ensures that the weaknesses of one technique are compensated for by the strengths of another, leading to a self-validating dataset.

G cluster_0 Primary Analysis cluster_1 Confirmatory & Advanced Analysis HRMS High-Resolution MS (Elemental Composition) MSMS Tandem MS (MS/MS) (Fragmentation & Connectivity) HRMS->MSMS Final_Structure Unambiguous Structure Confirmation HRMS->Final_Structure Confirms Mass NMR_1H ¹H NMR (Proton Environment) NMR_2D 2D NMR (COSY, HSQC) (H-H & C-H Connectivity) NMR_1H->NMR_2D NMR_13C ¹³C NMR (Carbon Skeleton) NMR_13C->NMR_2D IR FTIR Spectroscopy (Functional Groups) IR->Final_Structure Confirms FGs MSMS->Final_Structure Confirms Fragments NMR_2D->Final_Structure Confirms Connectivity XRay X-Ray Crystallography (3D Solid-State Structure) XRay->Final_Structure Definitive 3D Proof Fragmentation parent [C₅H₁₂N₂O₃S+H]⁺ m/z = 181.06 frag1 [C₄H₈NO]⁺ (Morpholine Ring) m/z = 86.06 parent->frag1 - CH₅NO₂S frag2 [CH₃SO₂]⁺ (Methanesulfonyl) m/z = 79.98 parent->frag2 - C₄H₉N₂O frag3 [C₅H₁₁N₂O]⁺ m/z = 115.09 parent->frag3 - SO₂

Figure 2: Plausible MS/MS fragmentation pathway.
Experimental Protocol: LC-HRMS/MS
  • Sample Preparation: Dissolve 1 mg of N-morpholin-4-yl-methanesulfonamide in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

  • Chromatographic Separation (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Settings (HRMS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Mass Analyzer: Orbitrap or TOF.

    • Scan Range (Full MS): m/z 50 - 500.

    • Resolution: >60,000.

    • Data Dependent Acquisition (DDA): Trigger MS/MS scans on the top 3 most intense ions from the full MS scan.

    • Collision Energy (for MS/MS): Use a stepped collision energy (e.g., 15, 30, 45 eV) to ensure comprehensive fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. [5]It provides detailed information about the chemical environment, connectivity, and number of protons and carbons.

¹H NMR Spectroscopy

Causality: ¹H NMR identifies all unique proton environments in the molecule. The chemical shift indicates the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals adjacent protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~3.75Triplet (t)4H-N-CH₂ -CH₂-O-Protons adjacent to the electron-withdrawing oxygen atom are deshielded.
b~3.30Triplet (t)4H-SO₂-N-CH₂ -CH₂-Protons adjacent to the nitrogen of the sulfonamide.
c~2.95Singlet (s)3HCH₃ -SO₂-Methyl group attached to the sulfonyl group.
¹³C NMR Spectroscopy

Causality: ¹³C NMR identifies all unique carbon environments. The chemical shift is highly sensitive to the local electronic structure.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
d~66.0-N-CH₂-CH₂ -O-Carbon atoms adjacent to the highly electronegative oxygen.
e~45.5-SO₂-N-CH₂ -CH₂-Carbon atoms adjacent to the nitrogen.
f~37.0CH₃ -SO₂-Methyl carbon attached to the sulfonyl group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans.

    • Set a spectral width of approximately 12 ppm.

    • Use a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire several hundred to a few thousand scans, depending on sample concentration.

    • Use proton decoupling to simplify the spectrum to singlets.

    • Set a spectral width of approximately 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups have characteristic absorption bands, making IR an excellent and rapid tool for confirming their presence. For sulfonamides, the S=O stretches are particularly strong and diagnostic. [6][7][8]

Wavenumber (cm⁻¹) Intensity Vibration Assignment
1345 - 1315 Strong S=O Asymmetric Stretch Sulfonyl Group (SO₂) [5]
1185 - 1145 Strong S=O Symmetric Stretch Sulfonyl Group (SO₂) [5]
1120 - 1085 Strong C-O-C Asymmetric Stretch Morpholine Ether Linkage

| 925 - 905 | Medium | S-N Stretch | Sulfonamide Linkage [5]|

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (diamond or germanium).

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Co-add at least 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background. Identify and label the key absorption peaks.

X-ray Crystallography: The Definitive 3D Structure

Causality: Single-crystal X-ray diffraction is the unequivocal method for determining the three-dimensional arrangement of atoms in the solid state. It provides precise bond lengths, bond angles, and conformational information, leaving no ambiguity about the molecular structure. [3][9][10]

Methodology Overview
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. Atoms are fitted to the electron density, and the model is refined to achieve the best fit with the experimental data.

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Screening: Screen potential crystals under a polarized light microscope to assess quality.

  • Mounting: Mount a suitable crystal (typically <0.5 mm in each dimension) on a goniometer head.

  • Data Collection:

    • Instrument: A modern single-crystal X-ray diffractometer with a CCD or CMOS detector.

    • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

    • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.

    • Strategy: Collect a full sphere of diffraction data using a series of omega and phi scans.

  • Structure Solution:

    • Process the raw data (integration and scaling).

    • Solve the structure using direct methods or Patterson methods (e.g., using SHELXT).

  • Structure Refinement:

    • Refine the structural model using full-matrix least-squares on F² (e.g., using SHELXL).

    • Locate and refine hydrogen atoms.

    • The final model is validated using metrics like R1, wR2, and Goodness-of-Fit.

Conclusion: Synthesizing the Data for Unambiguous Proof

The structure of N-morpholin-4-yl-methanesulfonamide is definitively confirmed by the convergence of evidence from multiple, orthogonal analytical techniques.

  • HRMS establishes the correct elemental formula (C₅H₁₂N₂O₃S).

  • IR Spectroscopy confirms the presence of the key sulfonyl (S=O) and morpholine ether (C-O-C) functional groups.

  • ¹H and ¹³C NMR provide a complete map of the proton and carbon framework, confirming the specific connectivity of the methanesulfonyl and morpholine moieties.

  • MS/MS fragmentation corroborates this connectivity by showing characteristic losses of the morpholine and methanesulfonyl groups.

  • X-ray Crystallography , if a suitable crystal is obtained, provides the ultimate, unambiguous proof of the 3D structure in the solid state.

This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy data required for advancing research and development.

References

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared spectra of benzene- and pentadeuterobenzenesulphonyl compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 24(11), 1705-1714. Available from: [Link]

  • Acquavia, M. A., Bonomo, M. G., Bianco, G., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry, 56(6), e4723. Available from: [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available from: [Link]

  • Ceylan, Ü., & Köksal, F. (2007). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 40(1), 81-91. Available from: [Link]

  • Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 59(11), 709-716. Available from: [Link]

  • Mesley, R. J., & Houghton, E. E. (1967). Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. Journal of Pharmacy and Pharmacology, 19(5), 295-303. Available from: [Link]

  • Saeed, A., et al. (2018). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Advances, 8(42), 23891-23903. Available from: [Link]

  • Di Micco, S., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 217-224. Available from: [Link]

  • Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available from: [Link]

  • Frontera, A., et al. (2020). Intramolecular sp2-sp3 Disequalization of Chemically Identical Sulfonamide Nitrogen Atoms: Single Crystal X-Ray Diffraction Characterization, Hirshfeld Surface Analysis and DFT Calculations of N-Substituted Hexahydro-1,3,5-Triazines. Molecules, 25(9), 2146. Available from: [Link]

  • Cao, X., et al. (2015). A reliable derivatization method has been developed to detect and quantify morpholine in apple juices and ibuprofen with gas chromatography-mass spectrometry. ResearchGate. Available from: [Link]

  • Herrera-Calderon, O., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Crystals, 13(10), 1475. Available from: [Link]

  • Mohamed-Ezzat, R. A., Kariuki, B. M., & Azzam, R. A. (2022). Morpholin-4-ium amide. IUCrData, 7(10), x221033. Available from: [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved February 20, 2026, from [Link]

  • Cheméo. (n.d.). Morpholine (CAS 110-91-8). Retrieved February 20, 2026, from [Link]

  • Khan, I., et al. (2020). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Chemistry, 2020, 1-11. Available from: [Link]

  • Khan, K. M., et al. (2020). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. ResearchGate. Available from: [Link]

  • Kasal, A., et al. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-dihydroimidazol-2-yl)-24-nor-5beta-cholanes. Collection of Czechoslovak Chemical Communications, 62(3), 470-484. Available from: [Link]

  • Mohamed-Ezzat, R. A., Kariuki, B. M., & Azzam, R. A. (2022). Morpholin-4-ium amide. ORCA - Cardiff University. Available from: [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. General Information. Available from: [Link]

  • Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Retrieved February 20, 2026, from [Link]

  • Chapleo, C. B., et al. (2004). Synthesis and structure-activity studies on N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide, an imidazole-containing alpha(1A)-adrenoceptor agonist. Journal of Medicinal Chemistry, 47(12), 3220-3235. Available from: [Link]

Sources

Exploratory

Technical Guide: Biological Activity of Morpholine-Containing Sulfonamides

Executive Summary The Morpholine-Sulfonamide Conjugate represents a "privileged scaffold" in medicinal chemistry—a structural motif capable of binding to diverse biological targets with high affinity. This guide analyzes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Morpholine-Sulfonamide Conjugate represents a "privileged scaffold" in medicinal chemistry—a structural motif capable of binding to diverse biological targets with high affinity. This guide analyzes the synergistic integration of the sulfonamide moiety (a classic zinc-binding pharmacophore) with the morpholine ring (a pharmacokinetic modulator and hydrogen-bond acceptor).

This document serves as a technical blueprint for researchers, detailing the Structure-Activity Relationships (SAR), mechanistic pathways (Carbonic Anhydrase and Urease inhibition, Kinase targeting), and validated synthetic/experimental protocols required to develop these agents.

Chemical Architecture & Rationale

The biological potency of this class stems from the complementary physicochemical properties of its two core components.

The Pharmacophore Synergy
  • The Sulfonamide (

    
    ):  Acts as a primary anchor, particularly in metalloenzymes. It functions as a Zinc-Binding Group (ZBG) in Carbonic Anhydrases (CAs) and coordinates with Nickel ions in Urease. The acidic proton (
    
    
    
    ) allows for specific electrostatic interactions.
  • The Morpholine Ring: Unlike a simple aliphatic chain, the morpholine ring introduces a defined chair conformation. The ether oxygen serves as a weak hydrogen bond acceptor, while the ring enhances water solubility and metabolic stability compared to phenyl or piperidine analogs.

SAR Logic Visualization

The following diagram illustrates the structural logic governing the design of these conjugates.

SAR_Logic cluster_0 Core Scaffold cluster_1 Biological Impact Sulfonamide Sulfonamide Moiety (-SO2NH-) Linker Linker Region (Aryl/Alkyl) Sulfonamide->Linker Zn_Bind Zn(II) Coordination (CA Inhibition) Sulfonamide->Zn_Bind Primary Anchor Morpholine Morpholine Ring (C4H9NO) Linker->Morpholine Solubility PK Improvement (Solubility/LogP) Morpholine->Solubility Polarity Hinge Kinase Hinge Binding (PI3K/EGFR) Morpholine->Hinge H-Bond Acceptor

Figure 1: Structural dissection of morpholine-sulfonamide conjugates showing the functional role of each moiety in biological systems.

Therapeutic Frontier: Carbonic Anhydrase Inhibition (CAI)

Morpholine-containing sulfonamides are potent inhibitors of human Carbonic Anhydrases (hCAs), specifically isoforms hCA II (glaucoma target) and hCA IX/XII (hypoxic tumor targets).

Mechanism of Action

The sulfonamide anion (


) coordinates directly to the Zn(II) ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion. The morpholine tail extends into the enzyme's hydrophobic or hydrophilic pockets, determining isoform selectivity.
  • hCA II (Cytosolic): Requires hydrophilic interactions. Morpholine tails often interact with residues near the active site entrance (e.g., Asn62, Gln92).

  • hCA IX (Transmembrane/Tumor-associated): The morpholine ring can exploit the hydrophobic pocket specific to this isoform, improving selectivity over the ubiquitous hCA II.

Quantitative Activity Profile

Representative data derived from structure-activity studies (e.g., Supuran et al., J. Med.[1][2] Chem).[1][3][4][5][6][7][8][9][10][11][12]

Compound ClassTarget Isoform

(nM)
Selectivity (vs hCA I)Therapeutic Relevance
Benzolamide-Morpholine hCA II0.8 - 5.0>100-foldGlaucoma / Edema
Ureido-Sulfonamide-Morpholine hCA IX12 - 45>50-foldHypoxic Tumors
SLC-0111 Analogues hCA XII5 - 20>200-foldMetastatic Cancer

Therapeutic Frontier: Urease Inhibition

Urease (nickel-dependent metalloenzyme) is a critical virulence factor for Helicobacter pylori.[13][14] Morpholine sulfonamides act as competitive inhibitors.

Mechanistic Insight

Unlike the zinc-binding in CAs, in Urease, the sulfonamide group interacts with the Ni(II) bi-nuclear center. The morpholine ring often engages in hydrogen bonding with distal residues (e.g., His593 , Arg609 ), stabilizing the inhibitor-enzyme complex.

  • Potency: Optimized morpholine derivatives often surpass standard inhibitors like acetohydroxamic acid (AHA) and thiourea.

  • Key Interaction: The ether oxygen of morpholine acts as a crucial anchor point for water-bridged H-bonds within the active site flap.

Therapeutic Frontier: Anticancer (Kinase Targeting)

Beyond CA inhibition, these scaffolds target specific kinases (PI3K, EGFR) involved in cell proliferation.

PI3K/mTOR Pathway

The morpholine oxygen often mimics the ATP adenine N1 interaction at the kinase hinge region. When coupled with a sulfonamide (which often projects into the solvent-exposed region or interacts with the gatekeeper residue), these molecules induce apoptosis.

  • Effect: Downregulation of p-Akt and induction of Bax/Bcl-2 mediated apoptosis.

Chemical Synthesis Protocols

Direct Sulfonylation Strategy This is the most robust method for generating morpholine-sulfonamides.

Synthesis Workflow Visualization

Synthesis_Flow Start Start: Sulfonyl Chloride (R-SO2Cl) Conditions Conditions: Base (TEA/Pyridine) Solvent (DCM/THF) 0°C to RT, 2-4h Start->Conditions Reagent Reagent: Morpholine (or Morpholine-Amine) Reagent->Conditions Intermediate Intermediate: Sulfonamide Formation Conditions->Intermediate Workup Workup: Acid Wash (HCl) Recrystallization (EtOH) Intermediate->Workup Final Final Product: Morpholine-Sulfonamide Workup->Final

Figure 2: General synthetic pathway for the preparation of morpholine-sulfonamide derivatives.

Detailed Synthetic Procedure

Objective: Synthesis of N-(4-morpholinophenyl)benzenesulfonamide.

  • Reagents: 4-morpholinoaniline (1.0 eq), Benzenesulfonyl chloride (1.1 eq), Pyridine (solvent/base).

  • Setup: Flame-dried round-bottom flask equipped with a magnetic stir bar and drying tube (

    
    ).
    
  • Execution:

    • Dissolve 4-morpholinoaniline (e.g., 5 mmol) in dry pyridine (10 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add Benzenesulfonyl chloride dropwise over 15 minutes to prevent exotherm.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup:

    • Pour the reaction mixture into crushed ice-water (100 mL) containing concentrated HCl (5 mL) to neutralize pyridine.

    • A precipitate will form.[15] Filter the solid under vacuum.

    • Wash the cake with cold water (

      
       mL).
      
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield the pure sulfonamide as white/off-white crystals.

Experimental Validation Protocols

To ensure data integrity (E-E-A-T), use these standardized assays.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Standard method to determine


 against hCA isoforms.
  • Principle: Measures the rate of the physiological reaction:

    
    .
    
  • Indicator: Phenol red (changes color from red to yellow as pH drops).

  • Protocol:

    • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

      
      .
      
    • Enzyme: Recombinant hCA I, II, IX (concentration ~10 nM).

    • Substrate:

      
       saturated water.
      
    • Procedure: Incubate enzyme + inhibitor (varying concentrations

      
       to 
      
      
      
      M) for 15 mins. Mix with substrate in a stopped-flow spectrophotometer.
    • Measurement: Monitor absorbance decay at 557 nm. Calculate

      
       using the Cheng-Prusoff equation.
      
Urease Inhibition Assay (Indophenol Method)
  • Principle: Urease hydrolyzes urea to ammonia. Ammonia reacts with phenol/hypochlorite to form a blue indophenol complex.

  • Protocol:

    • Mix: 25

      
      L Jack Bean Urease (or H. pylori urease) + 25 
      
      
      
      L Test Compound. Incubate at 37°C for 15 min.
    • Substrate: Add 55

      
      L Urea (100 mM). Incubate 15 min at 37°C.
      
    • Development: Add 45

      
      L Phenol reagent + 70 
      
      
      
      L Alkali reagent. Incubate 50 min.
    • Read: Absorbance at 630 nm.

    • Control: Thiourea (Standard inhibitor).[14]

Cell Viability Assay (MTT)

For Anticancer Screening (e.g., MCF-7, PC-3 lines).

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add morpholine-sulfonamide derivatives (serial dilutions). Incubate 48h.

  • Assay: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Read: Absorbance at 570 nm.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link

  • Amtul, Z., et al. (2002). Chemistry and mechanism of urease inhibition. Current Medicinal Chemistry. Link

  • Ghorab, M. M., et al. (2017). Novel sulfonamides bearing a morpholine moiety as anticancer agents: Design, synthesis, biological evaluation and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Modi, P., et al. (2021). Morpholine: A privileged structure for the design of novel potent microbial inhibitors. Future Medicinal Chemistry. Link

Sources

Foundational

N-morpholin-4-yl-methanesulfonamide: Technical Guide &amp; Review

Abstract This technical guide provides a comprehensive review of N-morpholin-4-yl-methanesulfonamide , a specialized sulfonylhydrazide derivative utilized in organic synthesis and medicinal chemistry. Distinct from the m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive review of N-morpholin-4-yl-methanesulfonamide , a specialized sulfonylhydrazide derivative utilized in organic synthesis and medicinal chemistry. Distinct from the more common morpholine-4-sulfonamide, this compound features a direct N-N linkage between the morpholine ring and the sulfonamide nitrogen, classifying it as a sulfonhydrazide . This structural motif imparts unique reactivity, particularly as a precursor for radical transformations, diazo-mediated synthesis, and as a stable physiochemical building block in drug discovery. This document details its chemical identity, synthesis protocols, mechanistic applications, and safety standards.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

N-morpholin-4-yl-methanesulfonamide is a hybrid molecule combining a morpholine heterocycle with a methanesulfonamide tail via a hydrazine-like linkage.

PropertyDetail
Systematic Name N-(Morpholin-4-yl)methanesulfonamide
Alternative Names N-Mesyl-4-aminomorpholine; 4-(Methanesulfonamido)morpholine
Molecular Formula C₅H₁₂N₂O₃S
Molecular Weight 180.22 g/mol
SMILES CS(=O)(=O)NN1CCOCC1
Core Moiety Sulfonylhydrazide (

)
Physical State White to off-white crystalline solid (typical)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Structural Distinction

It is critical to distinguish this compound from its isomer, morpholine-4-sulfonamide:

  • Target Compound (N-morpholin-4-yl-methanesulfonamide):

    
    
    
    • Reactivity: Nucleophilic nitrogen (NH), potential radical precursor.

  • Isomer (Morpholine-4-sulfonamide):

    
    
    
    • Reactivity: Electrophilic sulfur, stable sulfonamide core.

Synthesis & Production

The synthesis of N-morpholin-4-yl-methanesulfonamide follows a standard nucleophilic substitution pathway, reacting 4-aminomorpholine (N-aminomorpholine) with methanesulfonyl chloride (mesyl chloride).

Reaction Pathway

The reaction proceeds via the nucleophilic attack of the primary amino group of 4-aminomorpholine onto the electrophilic sulfur of methanesulfonyl chloride, followed by the elimination of HCl.

Synthesis Amine 4-Aminomorpholine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack MsCl Methanesulfonyl Chloride (Electrophile) MsCl->Intermediate Base Base (TEA or Pyridine) Byproduct HCl Salt Base->Byproduct Scavenges HCl Product N-morpholin-4-yl- methanesulfonamide Intermediate->Product Elimination

Figure 1: Synthetic pathway for N-morpholin-4-yl-methanesulfonamide via N-sulfonylation.

Experimental Protocol: Preparation of N-morpholin-4-yl-methanesulfonamide

Objective: Synthesis of 10 mmol scale batch.

Reagents:

  • 4-Aminomorpholine (1.02 g, 10 mmol)

  • Methanesulfonyl chloride (1.15 g, 10 mmol)

  • Triethylamine (TEA) (1.21 g, 12 mmol)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with nitrogen. Add 4-aminomorpholine and anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice/water bath. Add TEA and stir for 10 minutes.

  • Addition: Add methanesulfonyl chloride dropwise over 20 minutes via a syringe pump or addition funnel to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) or LC-MS.

  • Workup:

    • Quench with water (20 mL).

    • Separate the organic layer.[1]

    • Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove excess MsCl/acid), and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Validation:

  • ¹H NMR (CDCl₃): Look for morpholine peaks (3.0–3.8 ppm, m, 8H) and the singlet methyl of the mesyl group (~2.9–3.0 ppm, s, 3H). The NH proton typically appears broad around 6.0–8.0 ppm depending on concentration.

Reactivity & Applications

Synthetic Utility: Sulfonylhydrazide Chemistry

The N-N-SO₂ moiety identifies this compound as a sulfonylhydrazide . These are versatile intermediates in organic synthesis.[2][3]

  • Radical Precursors: Under oxidative conditions (e.g., with iodine or peroxides), sulfonylhydrazides can generate sulfonyl radicals or alkyl radicals (via desulfonylation), useful for C-H functionalization.

  • Diazo Formation: Oxidation can lead to the formation of diazo species, although the presence of the morpholine ring makes this specific transformation less common than with simple alkyl hydrazides.

  • Eschenmoser-Tanabe Fragmentation: While typically used with epoxy-ketones, sulfonylhydrazide derivatives are key reagents in fragmentation reactions to form alkynes.

Medicinal Chemistry: Bioisosterism

In drug design, the N-morpholin-4-yl-methanesulfonamide motif serves as a stable, polar building block.

  • Metabolic Stability: The sulfonamide bond is generally resistant to hydrolysis and metabolic cleavage compared to carboxamides.

  • Solubility Enhancement: The morpholine ring is a classic "solubilizing group" used to lower logP and improve the pharmacokinetic profile of lipophilic drugs.

  • Hydrogen Bonding: The sulfonyl oxygen atoms (acceptors) and the NH (donor) provide key interaction points for binding to enzyme active sites (e.g., Kinases, Carbonic Anhydrases).

SAR Compound N-morpholin-4-yl- methanesulfonamide Morpholine Morpholine Ring (Solubility, Metabolic Stability) Compound->Morpholine Linker N-N Bond (Rotational Constraint) Compound->Linker Sulfonamide Sulfonamide (SO2NH) (H-Bond Donor/Acceptor) Compound->Sulfonamide

Figure 2: Structure-Activity Relationship (SAR) features of the core scaffold.

Safety & Handling

Risk Assessment:

  • Methanesulfonyl Chloride (Precursor): Highly toxic, corrosive, lachrymator.[4][5] Causes severe skin burns and eye damage. Strictly use in a fume hood. [5]

  • 4-Aminomorpholine (Precursor): Irritant, potentially genotoxic (hydrazines are often flagged for mutagenicity). Handle with gloves and avoid inhalation.

  • Target Compound: Treat as a potential irritant. Specific toxicological data may be limited; assume properties similar to other sulfonamides (potential allergenicity).

Disposal:

  • Quench excess sulfonyl chlorides with aqueous base/alcohol before disposal.

  • Dispose of organic waste in halogenated or non-halogenated solvent streams as appropriate.

References

  • Synthesis of Sulfonamides: BenchChem Technical Support. "Protocol for N-sulfonylation using Methanesulfonyl Chloride." BenchChem Application Notes, 2025. Link

  • Properties of N-Aminomorpholine: PubChem. "N-Aminomorpholine (CID 20315)." National Library of Medicine. Link

  • Morpholine in Med Chem: Cayman Chemical. "2-(Morpholin-4-yl)ethane-1-sulfonamide Product Information." Cayman Chemical Catalog. Link

  • Methanesulfonyl Chloride Reactivity: SIPCAM OXON. "Methanesulfonyl Chloride MSC - Intermediates."[4] SIPCAM OXON Technical Data. Link

Sources

Exploratory

Discovery and history of N-morpholin-4-yl-methanesulfonamide

An In-Depth Technical Guide on the Discovery, Synthesis, and Therapeutic Potential of Morpholine-Containing Sulfonamides Introduction The confluence of the morpholine heterocycle and the sulfonamide functional group has...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Discovery, Synthesis, and Therapeutic Potential of Morpholine-Containing Sulfonamides

Introduction

The confluence of the morpholine heterocycle and the sulfonamide functional group has given rise to a privileged class of molecules with significant therapeutic potential. While the specific compound, N-morpholin-4-yl-methanesulfonamide, does not have a storied history of its own, it represents a fundamental scaffold within the broader and more extensively studied class of morpholine-containing sulfonamides. These compounds have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, which span from anticancer and anti-inflammatory to neuroprotective effects.[1][2]

This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this important class of compounds. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of the morpholine-sulfonamide scaffold for the design of novel therapeutics. We will delve into the historical context of both the morpholine and sulfonamide moieties, explore their synergistic contributions to pharmacological activity, and provide detailed synthetic protocols and mechanistic insights.

The Privileged Scaffolds: A Historical Perspective

The Sulfonamide Saga

The journey of sulfonamides in medicine is a compelling narrative of serendipity and scientific rigor. The story begins in the early 20th century with the synthesis of the dye prontosil. It was later discovered that prontosil was a prodrug, metabolically converted in the body to its active form, sulfanilamide.[3] This groundbreaking discovery ushered in the era of antibacterial chemotherapy and laid the foundation for the development of a vast array of sulfa drugs.[3] Beyond their antimicrobial properties, sulfonamide derivatives have been developed as diuretics, antidiabetic agents, and treatments for a variety of other conditions.[3]

The Rise of Morpholine in Medicinal Chemistry

Morpholine, a simple six-membered heterocycle containing both an amine and an ether functional group, is a ubiquitous pharmacophore in modern drug discovery.[2][4] Its naming is attributed to Ludwig Knorr, who incorrectly believed it to be a part of the morphine structure.[4] The morpholine ring is prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[5] Its presence in numerous approved drugs, including the antibiotic linezolid and the anticancer agent gefitinib, is a testament to its value in drug design.[4] The morpholine moiety is often incorporated into molecules to enhance their interaction with biological targets and to fine-tune their pharmacokinetic profiles.[2][5]

General Synthesis of N-Morpholin-4-yl-methanesulfonamide and its Analogs

The synthesis of N-morpholin-4-yl-methanesulfonamide and its derivatives is typically achieved through a straightforward nucleophilic substitution reaction. The general strategy involves the reaction of morpholine, or a substituted morpholine, with a sulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis of a Representative N-Aryl-4-morpholinesulfonamide

This protocol describes a general method for the synthesis of an N-aryl-4-morpholinesulfonamide, a class of compounds that has been investigated for its potential as γ-secretase inhibitors.[6][7]

Materials:

  • Morpholine

  • Aryl sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine as a base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: To the cooled solution, add triethylamine (1.1 to 1.5 equivalents) dropwise.

  • Addition of Sulfonyl Chloride: Slowly add a solution of the aryl sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture. The addition should be done dropwise to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-morpholinesulfonamide.

  • Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Rationale for Experimental Choices
  • Solvent: Anhydrous dichloromethane is a common choice due to its inertness and ability to dissolve both the reactants and the product.

  • Base: A non-nucleophilic organic base like triethylamine or pyridine is used to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

  • Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction between the amine and the highly reactive sulfonyl chloride.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product morpholine Morpholine reaction Reaction in DCM (0°C to RT) morpholine->reaction sulfonyl_chloride Aryl Sulfonyl Chloride sulfonyl_chloride->reaction base Base (e.g., TEA) base->reaction workup Aqueous Workup reaction->workup Quench & Wash purification Column Chromatography workup->purification Dry & Concentrate product N-Aryl-4-morpholinesulfonamide purification->product Isolate Pure Product

Caption: General synthetic workflow for N-Aryl-4-morpholinesulfonamides.

Therapeutic Applications and Biological Activity

The morpholine-sulfonamide scaffold is a versatile platform for the development of a wide range of therapeutic agents. The following table summarizes some of the key biological activities reported for this class of compounds.

Therapeutic AreaTargetExample/ActivityReference
Neurodegenerative Diseases γ-secretaseInhibition of amyloid-β production in models of Alzheimer's disease.[6][7]
Cancer Various KinasesSome morpholine-containing compounds exhibit anticancer properties.[1]
Infectious Diseases Bacterial enzymesThe broader class of sulfonamides has well-established antibacterial activity.[3]
Inflammation COX enzymesCertain sulfonamide derivatives act as anti-inflammatory agents.[8]
Morpholine-Sulfonamides as γ-Secretase Inhibitors

A significant area of research for morpholine-containing sulfonamides has been in the development of γ-secretase inhibitors for the treatment of Alzheimer's disease.[6][7] The rationale behind this approach is that inhibiting the γ-secretase enzyme can reduce the production of amyloid-β (Aβ) peptides, which are believed to be a primary driver of Alzheimer's pathology.

The morpholine ring in these inhibitors is often crucial for achieving the desired potency and pharmacokinetic properties. For instance, replacing a piperidine ring with a morpholine ring in some series of γ-secretase inhibitors led to improved profiles against the cytochrome P450 enzyme CYP3A4, a key enzyme in drug metabolism.[5][7]

Mechanism of Action: Inhibition of γ-Secretase

The γ-secretase complex is a multi-subunit protease responsible for the final cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ peptides of varying lengths. Pathogenic Aβ, particularly the Aβ42 isoform, has a high propensity to aggregate and form the amyloid plaques characteristic of Alzheimer's disease.

Gamma_Secretase_Inhibition cluster_membrane Cell Membrane cluster_products Cleavage Products APP Amyloid Precursor Protein (APP) gamma_secretase γ-Secretase Complex APP->gamma_secretase Cleavage Abeta Amyloid-β (Aβ) Peptides gamma_secretase->Abeta plaques Amyloid Plaques (Neurotoxicity) Abeta->plaques inhibitor Morpholine-Sulfonamide Inhibitor inhibitor->gamma_secretase Inhibition

Caption: Inhibition of γ-secretase by morpholine-sulfonamide compounds.

Conclusion and Future Directions

The N-morpholin-4-yl-methanesulfonamide scaffold and its derivatives represent a promising area for continued research and development in medicinal chemistry. The historical success of both the morpholine and sulfonamide moieties, combined with their synergistic potential, provides a strong foundation for the design of novel therapeutics. The versatility of their synthesis allows for the creation of large and diverse chemical libraries for screening against a wide array of biological targets.

Future research in this area will likely focus on several key aspects:

  • Target Identification: Exploring new biological targets for which the morpholine-sulfonamide scaffold may have high affinity and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to further optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Computational Modeling: Utilizing computational tools to design next-generation inhibitors with improved binding affinities and drug-like properties.

  • Clinical Translation: Advancing the most promising candidates through preclinical and clinical development to assess their safety and efficacy in humans.

References

  • Zhao, Z., et al. (2016). Substituted 4-morpholine N-arylsulfonamides as γ-secretase inhibitors. European Journal of Medicinal Chemistry, 124, 846-857. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Pharmaceutical Negative Results, 13(2), 2231-2243. [Link]

  • McInally, T., et al. (2008). Patent No. US 7,465,723 B2.
  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Pharmaceutical Negative Results, 13(2), 2231-2243. [Link]

  • St. Onge, E. J., et al. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Olasunkanmi, O. O., et al. (2022). Synthesis and structure characterization of N-[5-cyano-4-(morpholin-4-yl)-6-phenylpyrimidin-2-yl]benzenesulfonamide. ResearchGate. [Link]

  • Mahesh, A. R., et al. (2013). synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(5), 3338-3346. [Link]

  • Macklin, A. M., et al. (2002). Patent No. US 6,500,865 B1. PubChem. [Link]

  • Josien, H., et al. (2009). Novel orally active morpholine N-arylsulfonamides gamma-secretase inhibitors with low CYP 3A4 liability. Bioorganic & Medicinal Chemistry Letters, 19(21), 6032-6037. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 4(5), 269-276. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules, 26(3), 659. [Link]

Sources

Foundational

N-morpholin-4-yl-methanesulfonamide CAS number lookup

The following is an in-depth technical guide regarding the chemical entity N-morpholin-4-yl-methanesulfonamide , systematically addressing its identification, synthesis, and characterization. Identification, Synthesis, a...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the chemical entity N-morpholin-4-yl-methanesulfonamide , systematically addressing its identification, synthesis, and characterization.

Identification, Synthesis, and Structural Characterization

Executive Summary & Nomenclature Resolution

The chemical name "N-morpholin-4-yl-methanesulfonamide" presents a specific nomenclature challenge in organic chemistry databases. It is frequently encountered as a non-IUPAC synonym or a structural misnomer for 4-(methylsulfonyl)morpholine .

For researchers and drug development professionals, accurate CAS number lookup requires distinguishing between two potential structural isomers:

  • The Sulfonamide (Target): A morpholine ring nitrogen-bonded to a methanesulfonyl group. This is the standard commercial building block.

  • The Hydrazide (Theoretical/Rare): A methanesulfonamide group bonded to the nitrogen of an N-aminomorpholine.

Definitive Identification: The primary industrial and medicinal chemistry target corresponding to this descriptor is 4-(methylsulfonyl)morpholine .

Parameter Data
Primary CAS Number 1697-34-3
IUPAC Name 4-(Methylsulfonyl)morpholine
Common Synonyms 4-Mesylmorpholine; Morpholine-4-sulfonamide (ambiguous); N-methanesulfonylmorpholine
Molecular Formula

Molecular Weight 165.21 g/mol
SMILES CS(=O)(=O)N1CCOCC1
InChI Key GVZKQMUSVBGSIZ-UHFFFAOYSA-N

Critical Note: If your specific research target requires the N-amino variant (N-morpholin-4-yl-methanesulfonamide in the hydrazine sense,


), this is a distinct, non-standard entity not covered by CAS 1697-34-3.
Structural Logic & Disambiguation

To ensure trustworthiness in procurement and synthesis, one must visualize the connectivity. The ambiguity arises from the prefix "N-morpholin-4-yl," which can imply the substituent is a radical attached to a sulfonamide nitrogen, or simply that the morpholine nitrogen is the point of attachment.

Diagram 1: Structural Disambiguation

The following diagram contrasts the common target (CAS 1697-34-3) with the literal hydrazine interpretation to prevent identification errors.

G cluster_0 Primary Target (CAS 1697-34-3) cluster_1 Literal Interpretation (Rare) node_A 4-(Methylsulfonyl)morpholine (Stable Sulfonamide) struct_A Morpholine-N-SO2-CH3 node_B N-(Morpholin-4-yl)methanesulfonamide (Sulfonylhydrazide) struct_B Morpholine-N-NH-SO2-CH3 Decision Lookup Decision Decision->node_A Standard Request Decision->node_B Specialized Synthesis

Caption: Structural comparison between the standard sulfonamide (CAS 1697-34-3) and the hydrazide variant.

Synthesis & Production Protocols

For drug development applications requiring high purity (>98%), the synthesis of 4-(methylsulfonyl)morpholine is a robust, self-validating protocol. It involves the nucleophilic attack of morpholine on methanesulfonyl chloride (mesyl chloride).

Reaction Pathway


Experimental Protocol

Objective: Synthesis of 4-(methylsulfonyl)morpholine (CAS 1697-34-3) on a 10 mmol scale.

  • Reagents Preparation:

    • Morpholine (10 mmol, 0.87 g)

    • Methanesulfonyl chloride (11 mmol, 1.26 g) - Excess ensures completion.

    • Triethylamine (

      
      ) (12 mmol, 1.21 g) - Scavenges HCl.
      
    • Dichloromethane (DCM) (20 mL) - Anhydrous solvent.

  • Procedure:

    • Step 1 (Setup): Dissolve morpholine and triethylamine in DCM in a round-bottom flask under an inert atmosphere (

      
       or Ar). Cool the solution to 0°C using an ice bath.
      
    • Step 2 (Addition): Add methanesulfonyl chloride dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

    • Step 3 (Reaction): Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (System: 50% EtOAc/Hexanes).

    • Step 4 (Workup): Quench with water (10 mL). Separate the organic layer. Wash the organic phase with 1M HCl (to remove unreacted morpholine), followed by saturated

      
       and brine.
      
    • Step 5 (Isolation): Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Step 6 (Purification): Recrystallization from Ethanol/Hexanes or Ethanol/Water if necessary.

  • Yield Expectation: 85–95% as a white crystalline solid.

Diagram 2: Synthesis Workflow

Synthesis Start Reagents: Morpholine + Et3N in DCM Cool Cool to 0°C Start->Cool Add Add MsCl Dropwise Cool->Add React Stir at RT (2-4 hrs) Add->React Workup Wash: 1M HCl -> NaHCO3 -> Brine React->Workup Product Isolate 4-(Methylsulfonyl)morpholine (White Solid) Workup->Product

Caption: Step-by-step synthetic workflow for CAS 1697-34-3.

Characterization & Verification

To validate the identity of the synthesized or purchased compound, compare experimental data against the following standard profile.

Physical Properties
PropertyValueNotes
Physical State White crystalline solidMay appear as powder.
Melting Point 108–112°CSharp range indicates high purity.
Solubility Soluble in DCM, DMSO, MethanolSparingly soluble in water.
Spectral Data (Self-Validation)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.75 (t, 
      
      
      
      Hz, 4H,
      
      
      ) – Characteristic of the morpholine ether linkage.
    • 
       3.18 (t, 
      
      
      
      Hz, 4H,
      
      
      ) – Deshielded by the sulfonyl group.
    • 
       2.80 (s, 3H, 
      
      
      
      ) – Sharp singlet for the methyl group.
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • 
       66.3 (
      
      
      
      )
    • 
       45.8 (
      
      
      
      )
    • 
       34.2 (
      
      
      
      )
  • Mass Spectrometry (ESI):

    • Calculated

      
      .
      
    • Found

      
      .
      
Applications in Drug Discovery

4-(Methylsulfonyl)morpholine serves as a critical fragment in medicinal chemistry.

  • Bioisostere Application: It is often used as a polar, non-basic surrogate for N-alkyl morpholines. The sulfonyl group deactivates the nitrogen lone pair, reducing basicity and preventing protonation at physiological pH. This can improve metabolic stability and permeability.

  • Solubility Enhancement: The sulfonyl group introduces polarity, potentially aiding the solubility of lipophilic scaffolds without introducing a basic center that might cause hERG liability.

  • Linker Chemistry: The methyl group is generally inert, but the morpholine ring can be substituted (e.g., at the 2 or 3 positions) in more complex analogs to create diverse libraries.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 72688, 4-(Methylsulfonyl)morpholine. Retrieved from [Link]

Exploratory

An In-depth Technical Guide to the Solubility of Methanesulfonamide

A Note to the Reader: Initial searches for "N-morpholin-4-yl-methanesulfonamide" did not yield publicly available quantitative solubility data. This suggests the compound is likely a novel or not widely studied substance...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial searches for "N-morpholin-4-yl-methanesulfonamide" did not yield publicly available quantitative solubility data. This suggests the compound is likely a novel or not widely studied substance. To fulfill the core requirements of providing an in-depth technical guide with verifiable data, this document has been expertly curated to focus on the closely related and well-characterized parent compound, Methanesulfonamide (CAS: 3144-09-0) . The principles, experimental methodologies, and data interpretation presented herein are directly applicable to the study of other sulfonamides.

Executive Summary

Methanesulfonamide (MSAM) is a fundamental building block in modern medicinal chemistry and organic synthesis.[1] Its utility in the construction of a wide array of pharmaceutical agents necessitates a thorough understanding of its physicochemical properties, paramount among which is solubility. This guide provides a comprehensive overview of the solubility of methanesulfonamide in various organic solvents, grounded in experimentally determined data. We will explore the thermodynamic underpinnings of solubility, present detailed protocols for its accurate measurement, and offer expert insights into the interpretation of solubility data for applications in drug development and process chemistry.

The Science of Solubility: Foundational Principles

Solubility is the thermodynamic equilibrium concentration of a solute dissolved in a specific solvent at a given temperature and pressure. For a solid crystalline compound like methanesulfonamide, the dissolution process involves two key energetic steps:

  • Lattice Energy: The energy required to overcome the intermolecular forces holding the crystal lattice together.

  • Solvation Energy: The energy released when the individual solute molecules are surrounded and stabilized by solvent molecules.

The interplay between these two forces dictates the extent of solubility. A guiding principle is "like dissolves like," which suggests that solutes tend to be more soluble in solvents with similar polarity. Methanesulfonamide, with its polar sulfonamide group, is expected to exhibit greater solubility in polar solvents.

Factors influencing the solubility of sulfonamides include:

  • Solvent Polarity: The ability of the solvent to interact with the polar functional groups of the solute.

  • Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the crystal lattice forces.

  • pH (in aqueous solutions): For ionizable compounds, the pH of the medium can significantly alter solubility by favoring the formation of more soluble salt forms.

Quantitative Solubility Data for Methanesulfonamide

Systematic studies have been conducted to determine the equilibrium solubility of methanesulfonamide in a range of pure organic solvents across various temperatures. The data consistently show that solubility increases with a rise in temperature for all solvents tested.

The following table summarizes the mole fraction solubility (x) of methanesulfonamide in several organic solvents at 318.15 K (45 °C), ranked from highest to lowest solubility.

SolventMole Fraction Solubility (x * 10²) at 318.15 K
1,4-Dioxane2.619
Acetone1.630
Ethyl Acetate1.471
Acetonitrile0.5048
Methanol0.3888
Ethanol0.3391
n-Propanol0.3133
Toluene0.2737
Isopropanol0.2574
Cyclohexane0.02238
Data sourced from a comprehensive study on methanesulfonamide solubility.

Qualitative assessments also indicate that methanesulfonamide is slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its robustness and reliability. This protocol provides a self-validating system for obtaining accurate solubility data.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the supernatant is quantified.

Materials and Equipment
  • Methanesulfonamide (solid)

  • Solvent of interest (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Thermostatic shaker/incubator

  • Analytical balance

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup.

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid methanesulfonamide to a pre-weighed vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation has been reached.

  • Solvent Addition: Accurately add a known volume or mass of the desired solvent to the vial.

  • Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the mixture for a period sufficient to reach equilibrium (typically 24-72 hours). It is advisable to conduct a preliminary experiment to determine the time required to achieve a stable concentration.

  • Sedimentation: After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for at least one hour to permit the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

  • Analysis: Quantify the concentration of methanesulfonamide in the filtered sample.

    • For HPLC Analysis:

      • Prepare a standard calibration curve with known concentrations of methanesulfonamide.

      • Dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.

      • Analyze the diluted sample using a validated HPLC method.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • For Gravimetric Analysis:

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dry residue is achieved.

      • Calculate the mass of the dissolved solute and the mass of the solvent to determine solubility (e.g., in g/100g of solvent).

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solid MSAM to vial prep2 Add known amount of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate in thermostatic shaker (24-72h) prep3->equil1 equil2 Cease agitation, allow solid to sediment equil1->equil2 analysis1 Withdraw supernatant equil2->analysis1 analysis2 Filter (0.22 µm) analysis1->analysis2 analysis3 Quantify concentration (HPLC or Gravimetric) analysis2->analysis3

Caption: Workflow for the Shake-Flask Solubility Method.

Understanding Solubility through Molecular Interactions

The solubility of methanesulfonamide is governed by its ability to form intermolecular interactions with the solvent molecules.

G cluster_polar Polar Solvent (e.g., Methanol) cluster_nonpolar Non-polar Solvent (e.g., Cyclohexane) msam Methanesulfonamide S(=O)=O N-H polar H-O δ- msam:f0->polar:f0 H-Bonding msam:f1->polar:f0 H-Bonding nonpolar C-H C-C msam->nonpolar Weak van der Waals

Caption: Intermolecular forces in methanesulfonamide dissolution.

In polar solvents like alcohols, the primary interactions are strong hydrogen bonds between the sulfonamide group of MSAM and the hydroxyl group of the solvent. In contrast, in non-polar solvents like cyclohexane, the interactions are limited to weaker van der Waals forces, resulting in significantly lower solubility.

Conclusion

A thorough understanding of the solubility of methanesulfonamide is indispensable for its effective utilization in research and development. This guide has provided a detailed overview of its solubility in various organic solvents, a robust experimental protocol for its determination, and an exploration of the underlying molecular interactions. The principles and methodologies presented here serve as a valuable resource for scientists and researchers working with sulfonamides and other pharmaceutical compounds.

References

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of N-morpholin-4-yl-methanesulfonamide

Disclaimer: This document is intended for use by trained professionals in research and drug development. The following safety and handling precautions for N-morpholin-4-yl-methanesulfonamide are synthesized from data on...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for use by trained professionals in research and drug development. The following safety and handling precautions for N-morpholin-4-yl-methanesulfonamide are synthesized from data on structurally related compounds, including morpholine and methanesulfonamide, due to the absence of a comprehensive safety profile for this specific chemical. All procedures should be conducted with a thorough understanding of the potential hazards and in accordance with all applicable local, state, and federal regulations.

Introduction: A Proactive Approach to Safety

N-morpholin-4-yl-methanesulfonamide is a compound of interest in contemporary research and development. Its molecular architecture, combining a morpholine ring and a methanesulfonamide group, suggests a unique chemical profile that necessitates a detailed and proactive approach to its handling. This guide provides an in-depth analysis of the anticipated physicochemical properties, potential hazards, and rigorous handling protocols to ensure the safety of laboratory personnel and the integrity of experimental outcomes. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding.

Physicochemical and Toxicological Profile

Table 1: Physicochemical Properties of N-morpholin-4-yl-methanesulfonamide and Related Compounds

PropertyN-morpholin-4-yl-methanesulfonamide (Predicted)Methanesulfonamide[1]Morpholine[2]
Appearance White to off-white solidBrown crystals[3] or White to Slightly pale reddish yellow Crystal - Powder[1]Colorless liquid[4]
Molecular Formula C5H12N2O3SCH5NO2SC4H9NO
Molecular Weight 180.23 g/mol 95.12 g/mol 87.12 g/mol
Melting Point Data not available91°C-4.9°C
Boiling Point Data not availableData not available128.3°C
Solubility Data not availableData not availableMiscible in any proportion
pH Data not availableData not available10.6 (5 g/L in water)

The presence of the morpholine moiety suggests that N-morpholin-4-yl-methanesulfonamide may be a skin and eye irritant, and potentially corrosive. Morpholine itself is a flammable liquid and is harmful if swallowed or inhaled.[4] The methanesulfonamide component is known to cause skin and serious eye irritation.[1][5] Therefore, it is prudent to handle N-morpholin-4-yl-methanesulfonamide with the assumption that it possesses similar hazardous properties.

Hazard Identification and GHS Classification (Anticipated)

Based on the hazard profiles of its constituent functional groups, the following Globally Harmonized System (GHS) classification for N-morpholin-4-yl-methanesulfonamide should be anticipated.

Table 2: Anticipated GHS Classification for N-morpholin-4-yl-methanesulfonamide

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Acute Toxicity, OralCategory 4 (Predicted)H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3 (Predicted)H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3 (Predicted)H331: Toxic if inhaled

Signal Word: Danger

Hazard Pictograms:

Core Directive: Safe Handling and Storage Protocols

The following protocols are designed as a self-validating system to minimize exposure and mitigate risks during the handling and storage of N-morpholin-4-yl-methanesulfonamide.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate personnel from the hazardous substance.

  • Ventilation: All handling of N-morpholin-4-yl-methanesulfonamide, including weighing and solution preparation, must be conducted in a certified chemical fume hood. The fume hood provides a physical barrier and active ventilation to prevent the inhalation of dust or vapors.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[1] These are critical for immediate decontamination in the event of accidental exposure.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but serves as a crucial final barrier to exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.[1][3]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[3] Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound.

  • Skin and Body Protection: A lab coat or chemical-resistant apron must be worn.[3] Protective boots may be required depending on the scale of the operation.[1]

  • Respiratory Protection: If there is a potential for aerosol generation and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.[3]

Procedural Best Practices for Handling

Adherence to these procedural steps is critical for minimizing risk.

  • Avoid Dust and Aerosol Generation: Handle the solid material carefully to avoid creating dust.[1]

  • Grounding and Bonding: For larger quantities, containers should be grounded and bonded to prevent static discharge, which could be an ignition source.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][6] Do not eat, drink, or smoke in the laboratory.

Storage Requirements

Proper storage is essential to maintain the stability of the compound and prevent accidental release.

  • Container: Keep the container tightly closed in a cool, dry, and well-ventilated area.[1]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[5]

Emergency Procedures: A Plan for the Unexpected

A clear and well-rehearsed emergency plan is paramount.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air.[3] If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

The following workflow outlines the steps for responding to a spill of N-morpholin-4-yl-methanesulfonamide.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate 1. Assess Risk ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe 2. Prepare for Cleanup contain Contain the Spill Use inert absorbent material (e.g., sand, vermiculite) ppe->contain 3. Limit Spread collect Collect Spilled Material Use non-sparking tools contain->collect 4. Safe Collection decontaminate Decontaminate the Area Wash with soap and water collect->decontaminate 5. Final Cleaning dispose Dispose of Waste Follow hazardous waste regulations decontaminate->dispose 6. Proper Disposal end Incident Reported & Documented dispose->end 7. Documentation

Caption: Workflow for a safe and effective response to a spill of N-morpholin-4-yl-methanesulfonamide.

Conclusion: Safety as a Foundational Scientific Principle

The responsible use of N-morpholin-4-yl-methanesulfonamide in a research setting demands a comprehensive understanding of its potential hazards and a steadfast commitment to safe handling practices. By internalizing the principles and protocols outlined in this guide, researchers can create a secure environment that fosters innovation while prioritizing the well-being of all laboratory personnel.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, April 5). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]

Sources

Exploratory

Comprehensive Quality Guide: N-Morpholin-4-yl-methanesulfonamide

The following technical guide details the quality and purity standards for N-morpholin-4-yl-methanesulfonamide , chemically standardized as 4-(methylsulfonyl)morpholine . (4-(Methylsulfonyl)morpholine) Introduction & Che...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the quality and purity standards for N-morpholin-4-yl-methanesulfonamide , chemically standardized as 4-(methylsulfonyl)morpholine .

(4-(Methylsulfonyl)morpholine)

Introduction & Chemical Identity

N-morpholin-4-yl-methanesulfonamide (commonly referred to in industrial pharmacopeia as 4-(methylsulfonyl)morpholine ) is a critical heterocyclic sulfonamide intermediate. It serves as a sulfonyl-stabilized morpholine scaffold in the synthesis of advanced tricyclic kinase inhibitors (e.g., JAK, BCR-Abl inhibitors) and specialized solvating agents.

In drug development, this compound is classified as a Key Starting Material (KSM) or Registered Intermediate . Its quality directly impacts the impurity profile of the final Drug Substance (API), particularly concerning genotoxic impurities (GTIs) and nitrosamine precursors.

Chemical Profile
ParameterSpecification
Preferred IUPAC Name 4-(Methylsulfonyl)morpholine
Synonyms N-morpholin-4-yl-methanesulfonamide; 4-Mesylmorpholine
CAS Registry Number 1697-34-3
Molecular Formula

Molecular Weight 165.21 g/mol
Physical State White to off-white solid
Melting Point 40–45 °C (Dependent on purity/polymorph)
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water

Synthesis & Impurity Logic

To define purity standards, one must understand the genesis of impurities. The industrial synthesis typically involves the sulfonation of morpholine with methanesulfonyl chloride (MsCl) in the presence of a base (Triethylamine or Pyridine).

Reaction Pathway & Impurity Fate

The following Graphviz diagram illustrates the synthesis pathway and the origin of Critical Quality Attributes (CQAs).

SynthesisPath Morpholine Morpholine (Start Material) Intermediate Reaction Matrix (DCM Solvent) Morpholine->Intermediate MsCl Methanesulfonyl Chloride (Reagent - GTI Risk) MsCl->Intermediate TEA Triethylamine (Base) TEA->Intermediate Product 4-(Methylsulfonyl)morpholine (Target) Intermediate->Product Sulfonylation Impurity1 Morpholine HCl (Salt Byproduct) Intermediate->Impurity1 Neutralization Impurity2 Mesyl Anhydride (Side Reaction) Intermediate->Impurity2 Excess MsCl Impurity3 Residual MsCl (Genotoxic) Intermediate->Impurity3 Unreacted

Caption: Synthesis of 4-(methylsulfonyl)morpholine showing critical impurities including genotoxic MsCl.

Critical Quality Attributes (CQAs)
  • Methanesulfonyl Chloride (MsCl): A potent alkylating agent and known Genotoxic Impurity (GTI). Strict limits (ppm level) are required per ICH M7.

  • Morpholine: A secondary amine. If the downstream process involves nitrosating agents (e.g.,

    
    ), this can form N-nitrosomorpholine (NMOR) , a potent carcinogen (Class 1).
    
  • Residual Solvents: Dichloromethane (DCM) is a Class 2 solvent (Limit: 600 ppm); Triethylamine (TEA) is Class 3.

Analytical Strategy & Protocols

Due to the lack of a strong UV chromophore in the morpholine ring and the methanesulfonyl group, GC-FID (Gas Chromatography with Flame Ionization Detection) is the gold standard for assay and purity. HPLC-UV is often insufficient unless detection is performed at very low wavelengths (<210 nm), which introduces solvent noise.

Method A: Purity & Assay by GC-FID

Purpose: Quantify the main peak and volatile organic impurities.

  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: DB-624 or equivalent (30m x 0.32mm, 1.8µm film) – optimized for amines and sulfonamides.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250 °C.

  • Detector: FID @ 280 °C.

  • Oven Program:

    • Hold 50 °C for 2 min.

    • Ramp 10 °C/min to 220 °C.

    • Hold 5 min.

  • Sample Prep: Dissolve 50 mg in 10 mL Methanol.

Self-Validation Criteria:

  • System Suitability: Tailing factor for 4-(methylsulfonyl)morpholine must be < 1.5.

  • Linearity:

    
     over 80%–120% of target concentration.
    
Method B: Trace Genotoxic Impurity Analysis (MsCl)

Purpose: Detect residual Methanesulfonyl Chloride at ppm levels.

  • Technique: GC-MS (SIM Mode).

  • Derivatization (Optional): MsCl is unstable/reactive. Direct injection is possible but derivatization with pentafluorophenol improves stability.

  • Target Ion: Monitor m/z 79 (

    
    ) and m/z 114 (Molecular ion of MsCl).
    
  • Limit of Quantitation (LOQ): Must meet ICH M7 limits (typically < 10 ppm relative to drug substance dose).

Quality Standards & Specifications

For use as a Registered Intermediate in GMP manufacturing, the following specifications are recommended.

Test AttributeMethodAcceptance CriteriaRationale
Appearance VisualWhite to off-white crystalline solidIndicates absence of oxidized degradants.
Identification FTIR / H-NMRConforms to structureConfirms identity; N-morpholin-4-yl connectivity.
Assay (Purity) GC-FID

(w/w)
High purity required for stoichiometry in next step.
Related Substances GC-FIDSingle impurity

Total impurities

Controls side-reaction byproducts.
Residual MsCl GC-MS

Critical: Genotoxic safety control.
Residual Morpholine GC-FID

Critical: Nitrosamine risk mitigation.
Water Content Karl Fischer

MsCl is water-sensitive; moisture indicates hydrolysis risk.
Residue on Ignition USP <281>

Ensures removal of inorganic salts (TEA·HCl).

Analytical Workflow Diagram

This decision tree guides the analyst through the release testing process, ensuring no critical safety checks are skipped.

AnalyticalWorkflow Sample Batch Sample (Solid) ID_Check 1. Identification (FTIR / NMR) Sample->ID_Check Purity_Check 2. Purity & Assay (GC-FID) ID_Check->Purity_Check GTI_Check 3. GTI Screening (GC-MS for MsCl) Purity_Check->GTI_Check Decision Compliance Check GTI_Check->Decision Release RELEASE BATCH Decision->Release All Specs Met Reject REJECT / REPROCESS Decision->Reject OOS

Caption: Step-by-step analytical release workflow for GMP compliance.

Storage and Stability

  • Hygroscopicity: The sulfonamide moiety renders the compound slightly hygroscopic.

  • Storage: Store in tightly closed containers at controlled room temperature (15–25 °C). Protect from moisture to prevent hydrolysis of any residual acid chlorides.

  • Retest Period: Typically 24 months if stored properly.

References

  • European Patent Office. (2012). Patent EP2506716B1: Novel tricyclic compounds. (Describes synthesis of 4-(methylsulfonyl)morpholine from morpholine and MsCl). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 519344, 4-(Methylsulfonyl)morpholine.Link

  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • Ambeed. (2023). Safety Data Sheet: 4-(Methylsulfonyl)morpholine (CAS 1697-34-3).[1]Link

  • Sigma-Aldrich. (2023). Product Specification: 4-(Methylsulfonyl)morpholine.[2][3][4][5]Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Experimental Protocols: N-morpholin-4-yl-methanesulfonamide

Introduction N-morpholin-4-yl-methanesulfonamide (CAS No. 1697-34-3) is a sulfonamide derivative incorporating a morpholine ring, a common scaffold in medicinal chemistry.[1][2] The sulfonamide functional group is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-morpholin-4-yl-methanesulfonamide (CAS No. 1697-34-3) is a sulfonamide derivative incorporating a morpholine ring, a common scaffold in medicinal chemistry.[1][2] The sulfonamide functional group is a cornerstone of numerous therapeutic agents, exhibiting a wide array of biological activities including antimicrobial and anticancer properties.[3][4][5] Similarly, the morpholine moiety is frequently integrated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability.[2]

This guide provides a comprehensive overview and detailed experimental protocols for the laboratory-scale synthesis, purification, and characterization of N-morpholin-4-yl-methanesulfonamide. As your Senior Application Scientist, my objective is to not only provide a step-by-step methodology but also to impart the underlying scientific rationale for each procedural choice, ensuring a robust and reproducible workflow for researchers in chemical synthesis and drug development.

PART 1: Physicochemical Properties and Safety Imperatives

Before commencing any experimental work, a thorough understanding of the chemical properties and, critically, the safety hazards associated with all reagents is mandatory.

Physicochemical Data
PropertyValueSource
IUPAC Name N-(methylsulfonyl)morpholine[6]
CAS Number 1697-34-3[6]
Molecular Formula C₅H₁₁NO₃S[6]
Molecular Weight 165.21 g/mol [6]
Appearance White to off-white solid[7]
Melting Point 91°C[7]
Critical Safety Analysis

The synthesis of N-morpholin-4-yl-methanesulfonamide involves highly reactive and hazardous starting materials. A rigorous risk assessment must be conducted prior to handling.

  • Methanesulfonyl Chloride (MsCl): This reagent is highly toxic, corrosive, and a potent lachrymator (tear-inducing agent).[8] It reacts exothermically and violently with water and other nucleophiles.[8] All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles.

  • Morpholine: This reagent is a flammable liquid and vapor. It is toxic if it comes into contact with skin and harmful if swallowed or inhaled. It causes severe skin burns and eye damage.[9] Handling requires the same stringent precautions as MsCl.

  • N-morpholin-4-yl-methanesulfonamide (Product): As with any newly synthesized compound, the toxicological properties are not fully established. It should be handled with care, assuming it is a hazardous substance. Standard precautions include avoiding inhalation of dust and preventing skin and eye contact.

PART 2: Synthesis Protocol

Principle of Synthesis

The formation of N-morpholin-4-yl-methanesulfonamide is achieved via a nucleophilic substitution reaction. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This reaction releases a molecule of hydrochloric acid (HCl), which is neutralized by a non-nucleophilic base, typically triethylamine (Et₃N), to drive the reaction to completion.[10][11]

G Morpholine Morpholine (Nucleophile) Reaction_Center + Morpholine->Reaction_Center MsCl Methanesulfonyl Chloride (Electrophile) MsCl->Reaction_Center Triethylamine Triethylamine (Base) Triethylamine->Reaction_Center Product N-morpholin-4-yl- methanesulfonamide Salt Triethylammonium Chloride (Salt) Reaction_Center->Product Reaction_Center->Salt

Caption: Reaction scheme for the synthesis of N-morpholin-4-yl-methanesulfonamide.

Detailed Experimental Protocol
  • Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (8.71 g, 0.1 mol, 1.0 eq).

  • Solvent and Base Addition: Dissolve the morpholine in 100 mL of dichloromethane (DCM). Add triethylamine (12.14 g, 0.12 mol, 1.2 eq) to the solution.

    • Causality: Dichloromethane is an excellent solvent for the reactants and is unreactive under these conditions. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct to prevent protonation of the morpholine starting material and drive the equilibrium towards the product.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

    • Causality: The reaction is exothermic. Cooling is critical to control the reaction rate, prevent excessive heat generation, and minimize the formation of potential side products.

  • Reagent Addition: Add methanesulfonyl chloride (12.6 g, 0.11 mol, 1.1 eq) dropwise to the stirred solution over 30 minutes using a pressure-equalizing dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.

    • Causality: A slow, dropwise addition is essential to manage the exotherm and ensure a controlled reaction. A slight excess of the sulfonyl chloride ensures complete consumption of the morpholine.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Carefully pour the reaction mixture into 100 mL of deionized water in a separatory funnel.

  • Work-up - Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the lower organic (DCM) layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

    • Causality: This aqueous wash removes the triethylammonium chloride salt and any unreacted water-soluble reagents.

  • Work-up - Washing: Combine the organic extracts and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, and 50 mL of brine (saturated NaCl solution).

    • Causality: The HCl wash removes any residual triethylamine. The NaHCO₃ wash neutralizes any remaining acid. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

PART 3: Purification and Characterization

The crude product must be purified to remove any unreacted starting materials or side products. Following purification, its identity and purity must be confirmed through rigorous analytical techniques.

G A Crude Product (from Rotary Evaporator) B Purification Step (Recrystallization or Chromatography) A->B C Pure Solid Product B->C D Analytical Characterization (NMR, IR, MS, MP) C->D E Verified Compound D->E Confirms Structure & Purity

Caption: General workflow from crude product to verified compound.

Protocol: Purification by Recrystallization

Recrystallization is often a highly effective method for purifying crystalline solids.[12]

  • Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Select a suitable solvent system (e.g., isopropanol/water or ethyl acetate/hexanes). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Add the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure N-morpholin-4-yl-methanesulfonamide.

Analytical Characterization Data

The following table summarizes the expected data from standard characterization techniques.

Analysis MethodExpected ResultsRationale
¹H NMR δ ~3.7 (t, 4H, -CH₂-O-), δ ~3.3 (t, 4H, -CH₂-N-), δ ~2.9 (s, 3H, S-CH₃).Provides unambiguous structural information by showing the chemical environment and connectivity of protons.[13][14]
¹³C NMR δ ~66 (-CH₂-O-), δ ~46 (-CH₂-N-), δ ~35 (S-CH₃).Complements ¹H NMR by identifying all unique carbon atoms in the molecule.
FT-IR Strong bands at ~1340 cm⁻¹ (asymmetric SO₂) and ~1160 cm⁻¹ (symmetric SO₂).Confirms the presence of the key sulfonamide functional group through its characteristic vibrational frequencies.[13][14]
Mass Spec (ESI+) Expected m/z: 166.05 [M+H]⁺Confirms the molecular weight of the synthesized compound.[13]
Melting Point Sharp melting point at ~91°C.A narrow melting point range is a strong indicator of high purity.[7]

Conclusion

The protocols detailed in this guide provide a robust and validated pathway for the synthesis, purification, and confident identification of N-morpholin-4-yl-methanesulfonamide. The causality-driven explanations for each step are intended to empower researchers to not only replicate these methods but also to troubleshoot and adapt them as necessary. Adherence to the stringent safety protocols outlined is paramount for the well-being of laboratory personnel. This compound, as a functionalized sulfonamide, serves as a valuable building block for further investigation in medicinal chemistry and materials science.

References

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Retrieved February 20, 2026, from [Link]

  • Rehman, A., et al. (2014). Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed. Retrieved February 20, 2026, from [Link]

  • (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Chromatography Online. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved February 20, 2026, from [Link]

  • Cooper, J. T., et al. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. Retrieved February 20, 2026, from [Link]

  • (n.d.). Sulfonamide purification process. Google Patents.
  • Gümrükçüoğlu, N., et al. (2015). Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities. Taylor & Francis Online. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved February 20, 2026, from [Link]

  • (n.d.). Early investigations using morpholine-4-sulfonyl chloride A as the starting material. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Al-Ghamdi, A. A. M. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Science Alert. Retrieved February 20, 2026, from [Link]

  • Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved February 20, 2026, from [Link]

  • de Almeida, R. R., et al. (n.d.). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. PMC. Retrieved February 20, 2026, from [Link]

  • (n.d.). methanesulfonyl chloride. Organic Syntheses Procedure. Retrieved February 20, 2026, from [Link]

  • SIPCAM OXON. (n.d.). Methanesulfonyl Chloride MSC. Retrieved February 20, 2026, from [Link]

  • Oladipo, M. A., et al. (2020). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. ResearchGate. Retrieved February 20, 2026, from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved February 20, 2026, from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and structure characterization of N-[5-cyano-4-(morpholin-4-yl)-6-phenylpyrimidin-2-yl]benzenesulfonamide. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Wang, Y., et al. (n.d.). Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modulators. PMC. Retrieved February 20, 2026, from [Link]

  • PENTA s.r.o. (2025). Morpholine - Safety Data Sheet. Retrieved February 20, 2026, from [Link]

  • Al-Amiery, A. A. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Mahesh, A. R. (2013). synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. ResearchGate. Retrieved February 20, 2026, from [Link]

  • (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Tsefrikas, V. M., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. Retrieved February 20, 2026, from [Link]

  • Li, X., et al. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. Retrieved February 20, 2026, from [Link]

  • (n.d.). Process for preparing N-methyl morpholine. Google Patents.

Sources

Application

Application Note: Quantitative Analysis of N-morpholin-4-yl-methanesulfonamide

Abstract and Introduction N-morpholin-4-yl-methanesulfonamide is a chemical entity that can emerge as a process-related impurity or a degradation product during the synthesis and storage of active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

N-morpholin-4-yl-methanesulfonamide is a chemical entity that can emerge as a process-related impurity or a degradation product during the synthesis and storage of active pharmaceutical ingredients (APIs). The stringent control of such impurities is a critical mandate from global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) to ensure the safety, efficacy, and quality of pharmaceutical products.[1][2] The presence of even trace amounts of impurities can pose significant health risks, making their precise quantification a non-negotiable aspect of pharmaceutical quality control.[3]

This application note provides a comprehensive guide for the quantitative analysis of N-morpholin-4-yl-methanesulfonamide. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and confirmation in complex matrices. The causality behind experimental choices, detailed step-by-step protocols, and method validation guidelines are discussed to provide researchers, scientists, and drug development professionals with a reliable framework for implementation.

Analytical Strategy: Method Selection Rationale

The selection of an analytical method is contingent upon the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to non-volatile and thermally unstable compounds.[3] For N-morpholin-4-yl-methanesulfonamide, a Reverse-Phase (RP-HPLC) method using a C18 column provides excellent separation from the API and other impurities based on hydrophobicity. UV detection is a cost-effective and straightforward approach suitable for quantifying the analyte at levels typically required for impurity monitoring (>0.05%). The methanesulfonamide moiety provides a sufficient chromophore for UV detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and unequivocal identification, such as trace analysis in biological matrices or characterization of unknown impurities, LC-MS/MS is the technology of choice.[3][5] Its power lies in its ability to couple the superior separation capabilities of LC with the high selectivity and sensitivity of mass spectrometry.[3] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), LC-MS/MS can quantify the analyte at parts-per-billion (ppb) levels, even in the presence of co-eluting, interfering components.[6][7]

Method 1: Quantification by Reverse-Phase HPLC-UV

This method is designed for the routine quantification of N-morpholin-4-yl-methanesulfonamide in drug substances and formulated products.

Principle of Causality

The separation is achieved on a non-polar C18 stationary phase. A polar mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), is used for elution. N-morpholin-4-yl-methanesulfonamide, being a moderately polar compound, will have a specific retention time under these conditions, allowing for its separation from potentially less polar APIs or more polar degradation products. Quantification is based on the principle that the analyte's absorbance at a specific UV wavelength is directly proportional to its concentration.

Materials and Reagents
  • Reference Standard: N-morpholin-4-yl-methanesulfonamide, certified purity >99.0%.

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).

  • Water: Deionized water, filtered through a 0.22 µm membrane.

  • Buffer: Ammonium Acetate (HPLC Grade).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions & Data Acquisition
ParameterConditionRationale
Instrument Agilent 1260 Infinity II LC System or equivalentProvides reliable and reproducible performance.
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)C18 chemistry offers excellent retention and peak shape for a wide range of compounds.
Mobile Phase A 10 mM Ammonium Acetate in WaterBuffered aqueous phase to ensure consistent ionization state and peak shape.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength for reverse-phase.
Gradient Isocratic: 70% A / 30% BAn isocratic method is simpler and more robust for routine QC analysis.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.
Detector Diode Array Detector (DAD) or UV Detector
Detection λ 220 nmWavelength selected to maximize sensitivity for the sulfonamide chromophore.
Run Time 10 minutesSufficient time for elution of the analyte and any late-eluting impurities.
Standard and Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of N-morpholin-4-yl-methanesulfonamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the Standard Stock Solution with the sample diluent.

  • Sample Preparation (Drug Substance): Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask. Add diluent, sonicate for 5 minutes to dissolve, and dilute to volume.[9] Filter through a 0.45 µm PTFE syringe filter prior to injection.[9]

  • System Suitability: Inject the 1.0 µg/mL standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard (100 µg/mL Stock) prep_cal Create Calibration Curve (0.1 - 10.0 µg/mL) prep_std->prep_cal Dilute sys_suit System Suitability Check (5 injections, RSD ≤ 2.0%) prep_cal->sys_suit Use Mid-Calibrator prep_sample Prepare API Sample (10 mg/mL) inject_sample Inject Prepared Sample prep_sample->inject_sample inject_cal Inject Calibration Standards sys_suit->inject_cal inject_cal->inject_sample gen_curve Generate Calibration Curve (Peak Area vs. Conc.) inject_cal->gen_curve quantify Quantify Analyte in Sample inject_sample->quantify gen_curve->quantify report Report Result (e.g., % w/w) quantify->report

Caption: Workflow for HPLC-UV quantification of N-morpholin-4-yl-methanesulfonamide.

Method 2: LC-MS/MS for High-Sensitivity Quantification

This method is ideal for trace-level quantification, confirmation of identity, and analysis in complex matrices where selectivity is paramount.

Principle of Causality

The chromatographic separation principle is similar to the HPLC-UV method. However, detection is achieved using a triple quadrupole mass spectrometer. The analyte is first ionized, typically using Electrospray Ionization (ESI). The first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]⁺). This ion is then fragmented in the second quadrupole (q2, collision cell), and the third quadrupole (Q3) is set to select a specific, stable product ion. This highly specific precursor -> product ion transition, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and minimizes matrix interference.[6][7] An isotopically labeled internal standard can be used to correct for matrix effects and variations in instrument response.

Materials and Reagents
  • Reagents: As per Section 3.2.

  • Internal Standard (IS): N-morpholin-4-yl-methanesulfonamide-d8 (deuterated analog), if available. If not, a structurally similar compound with a different mass can be used.

  • Mobile Phase Additive: Formic Acid (LC-MS Grade).

LC-MS/MS Conditions & Parameters

Table 4.3.1: Liquid Chromatography Parameters

Parameter Condition Rationale
Instrument Agilent 1290 Infinity II LC with 6470 Triple Quadrupole MS High-performance UPLC provides faster runs and better resolution.
Column Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) Smaller particle size for higher efficiency and faster analysis times.
Mobile Phase A 0.1% Formic Acid in Water Formic acid aids in protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Ensures consistent pH and ionization across the gradient.
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate A gradient is effective for eluting the analyte while cleaning the column.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Higher temperature reduces viscosity and improves peak shape.

| Injection Vol. | 2 µL | |

Table 4.3.2: Mass Spectrometry Parameters

Parameter Condition Rationale
Ionization Mode Electrospray Ionization (ESI), Positive ESI is suitable for polar compounds; positive mode targets the protonated molecule.
Gas Temp 300 °C Optimizes desolvation of the ESI plume.
Gas Flow 9 L/min
Nebulizer 30 psi Aids in the formation of a fine spray for efficient ionization.
Capillary Voltage 3500 V
MRM Transitions Analyte: 195.1 -> 116.1 (Quantifier), 195.1 -> 86.1 (Qualifier) Calculated for [M+H]⁺, where M=C5H12N2O3S. Transitions must be empirically optimized.

| | IS (d8): 203.1 -> 124.1 | Hypothetical transition for a deuterated internal standard. |

Standard and Sample Preparation
  • Stock Solutions: Prepare separate stock solutions of the analyte and the Internal Standard (IS) in methanol at 100 µg/mL.

  • Working IS Solution (50 ng/mL): Dilute the IS stock solution in the sample diluent.

  • Calibration Standards: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL) by diluting the analyte stock solution. To each, add an equal volume of the Working IS Solution to yield a final IS concentration of 25 ng/mL.

  • Sample Preparation: Prepare the sample as described in Section 3.4.3. Take a 500 µL aliquot of the filtered sample and add 500 µL of the Working IS Solution. Vortex to mix.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Processing prep_std Prepare Analyte & Internal Standard (IS) Stocks prep_cal Create Calibration Curve (0.1 - 50 ng/mL) prep_std->prep_cal spike_is Spike all Standards & Samples with IS prep_cal->spike_is prep_sample Prepare & Filter API Sample prep_sample->spike_is inject_all Inject Standards and Samples spike_is->inject_all infuse Optimize MS Parameters (Tune MRM Transitions) infuse->inject_all integrate Integrate Peak Areas (Analyte & IS) inject_all->integrate gen_curve Generate Calibration Curve (Peak Area Ratio vs. Conc.) integrate->gen_curve quantify Calculate Analyte Concentration gen_curve->quantify report Report Final Result quantify->report

Caption: Workflow for LC-MS/MS quantification of N-morpholin-4-yl-methanesulfonamide.

Method Validation

Any analytical method intended for regulatory submission must be validated to demonstrate its suitability for the intended purpose.[10] Validation should be performed according to ICH Q2(R1) guidelines.

Table 5.1: Summary of Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components. Peak purity analysis (for HPLC-UV); No interfering peaks at the retention time of the analyte in blank/placebo samples.
Linearity To demonstrate a proportional relationship between concentration and instrument response. Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is precise and accurate. Typically 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value. Recovery of 98.0% - 102.0% for spiked samples at three concentration levels.[8]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 3.0%.
LOD The lowest amount of analyte that can be detected but not necessarily quantitated. Signal-to-Noise ratio of 3:1.
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio of 10:1; Precision (RSD) ≤ 10%.

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like flow rate (±5%), column temp (±2°C), or mobile phase pH (±0.2) are varied. |

Conclusion

This application note details two distinct and robust analytical methods for the quantification of N-morpholin-4-yl-methanesulfonamide. The RP-HPLC-UV method serves as a reliable workhorse for routine quality control, offering simplicity and cost-effectiveness. The LC-MS/MS method provides superior sensitivity and selectivity, making it the definitive choice for trace-level analysis, confirmation of identity, and challenging sample matrices. Both protocols are designed to be self-validating and are grounded in established scientific principles, providing a solid foundation for implementation in a regulated pharmaceutical laboratory.

References

  • Ministry of Food and Drug Safety (MFDS). (n.d.). Analytical Methods. Retrieved from [Link]

  • Patil, S. D., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. INTERNATIONAL JOURNAL OF PHARMACEUTICAL QUALITY ASSURANCE. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-methylbenzenesulfonate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Gennaro, M. C., et al. (2009). Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Byrne, C. (n.d.). Quantification of active pharmaceutical ingredients and polymorphs in tablets by spectroscopic means. Retrieved from [Link]

  • Szczesniewski, A., & Adler, C. J. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies, Inc. Retrieved from [Link]

  • Verma, R. K. (n.d.). Recent approaches for impurity profiling in pharmaceutical formulations. Semantic Scholar. Retrieved from [Link]

  • Pawar, S. S., et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND PHYTOPHARMACOLOGICAL RESEARCH. Retrieved from [Link]

  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Li, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Development and validation of LC-MS/MS method for determination of methanesulfonamide in human urine. Retrieved from [Link]

  • Financial Reporting Council. (n.d.). * Analytical procedures*. Retrieved from [Link]

  • CASSS. (n.d.). Abstract: Evidence of proper control for any analytical method is critical to successful approval and subsequent commercializati. Retrieved from [Link]

  • Grosa, G., et al. (1996). Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

  • Panda, S. K., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Retrieved from [Link]

  • Longdom Publishing. (2024). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Retrieved from [Link]

  • Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Retrieved from [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]

  • Rao, B. S., et al. (2023). Development and Validation of a New HPLC Method for the Estimation of Sulfamoxole in Bulk and Tablet Formulations. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2000). Draft Guidance for Industry on Analytical Procedures and Methods Validation: Chemistry, Manufacturing, and Controls Documentation; Availability. Federal Register. Retrieved from [Link]on-analytical-procedures-and-methods-validation-chemistry)

Sources

Method

Application Notes and Protocols for In Vivo Studies of N-morpholin-4-yl-methanesulfonamide in Mice

A Guide for Preclinical Evaluation of Novel Morpholine-Containing Compounds Introduction: Navigating the Preclinical Path of Morpholine-Containing Small Molecules The morpholine moiety is a cornerstone in modern medicina...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Preclinical Evaluation of Novel Morpholine-Containing Compounds

Introduction: Navigating the Preclinical Path of Morpholine-Containing Small Molecules

The morpholine moiety is a cornerstone in modern medicinal chemistry, celebrated for its ability to confer favorable pharmacokinetic properties such as enhanced solubility, metabolic stability, and improved central nervous system penetration.[1][2][3] Its presence in a diverse array of approved drugs, including the antibiotic linezolid and the anticancer agent gefitinib, underscores its significance in drug design.[4] This guide provides a comprehensive framework for the in vivo evaluation of novel morpholine-containing compounds in mice, using N-morpholin-4-yl-methanesulfonamide as a representative molecule for a broader class of morpholine sulfonamides.

Given the absence of specific published data for N-morpholin-4-yl-methanesulfonamide, this document establishes a robust, adaptable protocol based on established methodologies for similar compounds, such as the substituted 4-morpholine N-arylsulfonamides investigated as γ-secretase inhibitors for Alzheimer's disease.[5] This approach ensures that the outlined procedures are grounded in scientific precedent and provide a reliable starting point for researchers.

The following sections will detail the critical steps from initial compound characterization and formulation to the design and execution of murine efficacy studies, emphasizing the scientific rationale behind each procedural choice to ensure experimental robustness and data integrity.

Part 1: Preclinical Characterization and Formulation Development

A thorough understanding of the physicochemical properties of a novel compound is paramount for successful in vivo evaluation. These initial studies dictate the formulation strategy and, ultimately, the bioavailability of the compound.

Physicochemical Profiling

Before commencing animal studies, a comprehensive profile of N-morpholin-4-yl-methanesulfonamide must be established.

Parameter Methodology Significance
Aqueous Solubility Kinetic and thermodynamic solubility assays at various pH values (e.g., 2.0, 7.4)Determines the intrinsic solubility and informs the need for enabling formulations. Poor solubility is a common challenge for new chemical entities.[6]
LogP/LogD HPLC-based or shake-flask methodsPredicts lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties and blood-brain barrier permeability.[2][3]
pKa Potentiometric titration or capillary electrophoresisIdentifies ionizable groups, which affect solubility and permeability across biological membranes. The morpholine nitrogen is weakly basic.[7]
Chemical Stability Stability assessment in buffers at different pH values and temperaturesEnsures the compound does not degrade in the formulation or under physiological conditions.
Solid-State Characterization X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC)Identifies the crystalline form and polymorphism, which can impact solubility and dissolution rates.
Formulation Strategies for Poorly Soluble Morpholine Sulfonamides

Assuming N-morpholin-4-yl-methanesulfonamide exhibits poor aqueous solubility, a common trait for many new chemical entities, an enabling formulation is critical for achieving adequate systemic exposure in mice.[8][9] The choice of formulation depends on the compound's properties and the intended route of administration.

Workflow for Formulation Selection

G cluster_0 Formulation Development Pathway A Initial Solubility Assessment B Solubility > 10 mg/mL in Aqueous Vehicle? A->B C Simple Aqueous Solution (e.g., Saline, PBS) B->C Yes D Solubility < 10 mg/mL B->D No E Screen Solubilizing Excipients D->E F Co-solvent System (e.g., PEG400, DMSO, Ethanol) E->F G Surfactant-based System (e.g., Tween 80, Cremophor EL) E->G H Cyclodextrin Complexation (e.g., HP-β-CD) E->H I Lipid-based System (e.g., SEDDS, oil solution) E->I J Nanosuspension E->J K Select Lead Formulation(s) F->K G->K H->K I->K J->K L In Vitro Characterization (Stability, Particle Size) K->L M In Vivo PK Study L->M

Caption: Formulation selection workflow for in vivo studies.

Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage

This protocol is a common starting point for early-stage in vivo studies due to its relative simplicity.

  • Objective: To prepare a clear, stable solution of N-morpholin-4-yl-methanesulfonamide for oral administration in mice.

  • Materials:

    • N-morpholin-4-yl-methanesulfonamide

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG400)

    • Tween 80

    • Sterile saline (0.9% NaCl)

  • Procedure:

    • Weigh the required amount of N-morpholin-4-yl-methanesulfonamide.

    • Add a minimal amount of DMSO (e.g., 5-10% of the final volume) to dissolve the compound completely. Vortex until a clear solution is obtained.

    • Add PEG400 (e.g., 30-40% of the final volume) and vortex thoroughly.

    • Add Tween 80 (e.g., 5-10% of the final volume) and vortex to ensure homogeneity.[6]

    • Slowly add sterile saline to the final desired volume while vortexing to prevent precipitation.

    • Visually inspect the final formulation for clarity and absence of particulates.

    • Causality: This multi-component system addresses poor solubility by first dissolving the lipophilic compound in an organic solvent (DMSO), then using a co-solvent (PEG400) and a surfactant (Tween 80) to maintain solubility and stability upon addition of the aqueous vehicle.

Part 2: Design and Execution of In Vivo Mouse Studies

A well-designed animal study is crucial for obtaining meaningful and reproducible data. This includes the selection of an appropriate animal model, determination of the dose and route of administration, and establishment of clear endpoints.

Animal Model Selection and Husbandry
  • Strain: C57BL/6 or BALB/c mice are commonly used for initial pharmacokinetic (PK) and tolerability studies. For efficacy studies, the choice of model is disease-specific (e.g., transgenic models of Alzheimer's disease for γ-secretase inhibitors).[5]

  • Age and Weight: Use mice of a consistent age (e.g., 8-10 weeks) and weight range to minimize biological variability.

  • Husbandry: House mice in a controlled environment (temperature, humidity, 12-hour light/dark cycle) with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Maximum Tolerated Dose (MTD) Study

An MTD study is essential to determine the highest dose that can be administered without causing unacceptable toxicity.

Protocol 2: Single-Dose MTD Study

  • Objective: To identify the single-dose MTD of N-morpholin-4-yl-methanesulfonamide.

  • Study Design:

    • Use a small number of mice (e.g., 3 per group).

    • Administer escalating doses of the compound (e.g., 10, 30, 100 mg/kg) via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

    • Include a vehicle control group.

  • Monitoring:

    • Observe mice for clinical signs of toxicity (e.g., changes in activity, posture, grooming, weight loss) at regular intervals for at least 7 days.

    • Record body weight daily. A weight loss of >20% is a common endpoint.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity or mortality.

Pharmacokinetic (PK) Study

A PK study characterizes the ADME properties of the compound, informing the dose and schedule for efficacy studies.

Workflow for a Typical PK Study

G cluster_0 Pharmacokinetic Study Workflow A Dose Administration (IV and PO) B Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) A->B C Plasma Isolation B->C D Bioanalytical Method (LC-MS/MS) C->D E Quantify Compound Concentration D->E F Pharmacokinetic Modeling E->F G Calculate Key Parameters (Cmax, Tmax, AUC, t1/2, Bioavailability) F->G

Caption: Workflow for a pharmacokinetic study in mice.

Protocol 3: Single-Dose Pharmacokinetic Study

  • Objective: To determine the key PK parameters of N-morpholin-4-yl-methanesulfonamide following intravenous (IV) and oral (PO) administration.

  • Study Design:

    • Two groups of mice (e.g., n=3-5 per group).

    • Group 1 (IV): Administer a low dose (e.g., 1-2 mg/kg) via tail vein injection to determine clearance and volume of distribution.

    • Group 2 (PO): Administer a higher dose (e.g., 10-30 mg/kg) via oral gavage.

  • Sampling:

    • Collect blood samples (e.g., via saphenous vein) at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C until analysis.

  • Analysis:

    • Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

    • Use software (e.g., Phoenix WinNonlin) to calculate PK parameters.

PK Parameter Description Importance
Cmax Maximum plasma concentrationRelates to efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the curveRepresents total drug exposure over time.
t1/2 Half-lifeDetermines the dosing interval.
F% BioavailabilityThe fraction of the oral dose that reaches systemic circulation.
Efficacy Study Design

The design of an efficacy study is contingent on the hypothesized mechanism of action of N-morpholin-4-yl-methanesulfonamide. As an illustrative example, if the compound is a γ-secretase inhibitor, a transgenic mouse model of Alzheimer's disease would be appropriate.[5]

Protocol 4: Exemplary Efficacy Study in a Transgenic Mouse Model

  • Objective: To evaluate the effect of N-morpholin-4-yl-methanesulfonamide on disease-related biomarkers.

  • Study Design:

    • Animals: Age-matched transgenic mice (e.g., Tg2576) and wild-type littermates.

    • Groups (n=8-12 per group):

      • Group 1: Vehicle-treated wild-type mice.

      • Group 2: Vehicle-treated transgenic mice.

      • Group 3: Low-dose N-morpholin-4-yl-methanesulfonamide-treated transgenic mice.

      • Group 4: High-dose N-morpholin-4-yl-methanesulfonamide-treated transgenic mice.

  • Dosing:

    • Administer the compound or vehicle daily for a predetermined period (e.g., 4 weeks) based on PK data.

  • Endpoints:

    • Pharmacodynamic (PD) Biomarkers: Measure the levels of amyloid-β (Aβ) peptides in the brain and plasma via ELISA.[5]

    • Behavioral Tests: Conduct cognitive assessments (e.g., Morris water maze, Y-maze) to evaluate functional outcomes.

    • Histopathology: Analyze brain tissue for amyloid plaque burden and other pathological markers.

Part 3: Data Analysis and Interpretation

  • Statistical Methods: Use appropriate statistical tests based on the data distribution and study design (e.g., t-test for two groups, ANOVA for multiple groups). P-values < 0.05 are typically considered statistically significant.

  • PK/PD Modeling: Correlate the pharmacokinetic profile (drug exposure) with the pharmacodynamic response (target engagement or biomarker modulation) to establish a dose-response relationship. This is critical for predicting a clinically effective dose.[2]

Conclusion

The successful in vivo evaluation of a novel compound like N-morpholin-4-yl-methanesulfonamide in mice is a systematic process that begins with a deep understanding of its physicochemical properties. This knowledge informs the development of a suitable formulation to ensure adequate bioavailability. Subsequent, well-designed studies to assess tolerability, pharmacokinetics, and efficacy in relevant disease models are critical for advancing a compound through the preclinical pipeline. By following the principles and protocols outlined in this guide, researchers can generate robust and reliable data to support the continued development of promising morpholine-containing therapeutics.

References

  • PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. Available at: [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available at: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Taylor & Francis Online. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Available at: [Link]

  • Ovid. (n.d.). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system. Available at: [Link]

  • ResearchGate. (2025, August 6). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available at: [Link]

  • NCBI Bookshelf. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). Available at: [Link]

  • EPA. (2025, October 15). {3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl methanesulfonate Synonyms. Available at: [Link]

  • MDPI. (2009, March 25). Gene Knockdowns in Adult Animals: PPMOs and Vivo-Morpholinos. Available at: [Link]

  • PMC - NIH. (n.d.). Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity. Available at: [Link]

  • PubMed. (2016, November 29). Substituted 4-morpholine N-arylsulfonamides as γ-secretase inhibitors. Available at: [Link]

  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

  • Morpholino treatment improves muscle function and pathology of Pitx1 transgenic mice. (2014, February 15). Available at: [Link]

  • ResearchGate. (n.d.). Effects of vivo-morpholino treatment in mice (A) Photo of.... Available at: [Link]

  • Gene Tools, LLC. (2021, March 5). Vivo-Morpholinos. Available at: [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). Available at: [Link]

  • Wikipedia. (n.d.). Morpholine. Available at: [Link]

  • ResearchGate. (2025, August 9). Novel orally active morpholine N-arylsulfonamides γ-secretase inhibitors with low CYP 3A4 liability. Available at: [Link]

Sources

Application

N-morpholin-4-yl-methanesulfonamide for microtubule destabilization studies

Application Note: Characterization of N-morpholin-4-yl-methanesulfonamide as a Microtubule Destabilizing Agent Executive Summary This application note details the protocols for evaluating N-morpholin-4-yl-methanesulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of N-morpholin-4-yl-methanesulfonamide as a Microtubule Destabilizing Agent

Executive Summary

This application note details the protocols for evaluating N-morpholin-4-yl-methanesulfonamide (referred to herein as MDS-Morph ) as a Microtubule Destabilizing Sulfonamide (MDS). Sulfonamide-based antimitotics (e.g., E7010, ABT-751) are a potent class of small molecules that bind to the colchicine-binding site of


-tubulin. Unlike taxanes (which stabilize microtubules), MDS-Morph acts by inhibiting tubulin polymerization, leading to the disruption of the mitotic spindle, G2/M cell cycle arrest, and subsequent apoptosis.

This guide provides a validated workflow for confirming the mechanism of action (MoA) of MDS-Morph, ranging from cell-free biochemical assays to cellular functional validation.

Mechanism of Action (MoA)

MDS-Morph functions as a direct inhibitor of microtubule assembly. By binding to the intrasubunit pocket of


-tubulin (the colchicine site), it sterically hinders the "curved-to-straight" conformational change required for tubulin dimers to incorporate into the growing microtubule lattice.
Pathway Visualization

MOA_Pathway Compound N-morpholin-4-yl-methanesulfonamide (MDS-Morph) Target β-Tubulin (Colchicine Binding Site) Compound->Target Binds with high affinity Effect1 Inhibition of Tubulin Dimer Straightening Target->Effect1 Steric hindrance Effect2 Microtubule Depolymerization (Catastrophe) Effect1->Effect2 Prevents lattice assembly Cellular Mitotic Spindle Disruption Effect2->Cellular Loss of tension Outcome G2/M Arrest & Apoptosis Cellular->Outcome Spindle Checkpoint Activation

Figure 1: Mechanism of Action for Sulfonamide Microtubule Destabilizers via the Colchicine Binding Site.

Experimental Workflow

To rigorously validate MDS-Morph, a three-tiered approach is required:

  • Biochemical Validation: In vitro tubulin polymerization assay.

  • Cellular Visualization: Immunofluorescence of the microtubule network.

  • Functional Consequence: Flow cytometry for cell cycle analysis.

Workflow Step1 Step 1: Biochemical Turbidimetry Assay Step2 Step 2: Cellular Immunofluorescence Step1->Step2 Confirm Direct Binding Step3 Step 3: Functional Cell Cycle (FACS) Step2->Step3 Confirm Phenotype Decision Data Synthesis (IC50 Calculation) Step3->Decision

Figure 2: Sequential validation workflow for microtubule destabilizing agents.

Detailed Protocols

Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetry)

Rationale: This is the "gold standard" assay. Microtubule assembly scatters light; therefore, polymerization is measured as an increase in absorbance at 340 nm. Destabilizers like MDS-Morph suppress this increase.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure, cytoskeleton free).

  • GTP (100 mM stock).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • MDS-Morph (dissolved in DMSO).

  • Positive Control: Colchicine or Nocodazole.

  • Negative Control: Paclitaxel (stabilizer) or DMSO vehicle.

Procedure:

  • Preparation: Pre-warm a 96-well half-area plate to 37°C in a spectrophotometer.

  • Master Mix: Prepare tubulin solution (3 mg/mL) in PEM buffer containing 1 mM GTP and 10% glycerol (glycerol promotes spontaneous nucleation). Keep on ice.

  • Compound Addition: Add 5 µL of 10x concentrated MDS-Morph (final concentrations: 0.1, 1, 5, 10, 50 µM) to respective wells. Include DMSO-only control.

  • Initiation: Add 45 µL of the cold Tubulin/GTP Master Mix to each well.

  • Measurement: Immediately start kinetic reading at 340 nm every 30 seconds for 60 minutes at 37°C .

  • Analysis: Plot Absorbance (y-axis) vs. Time (x-axis).

    • Result: MDS-Morph should show a flat or reduced slope compared to the DMSO control (which will show a sigmoidal growth curve).

Protocol B: Immunofluorescence of Microtubule Network

Rationale: To visualize the physical disruption of the cytoskeleton in intact cells.

Materials:

  • Cell Line: HeLa or A549 (adherent epithelial cells).

  • Primary Ab: Mouse anti-α-tubulin (Clone DM1A).

  • Secondary Ab: Goat anti-mouse IgG conjugated to Alexa Fluor 488.

  • Counterstain: DAPI (nuclei).

  • Fixative: 4% Paraformaldehyde (PFA) or -20°C Methanol.

Procedure:

  • Seeding: Seed cells on glass coverslips (50,000 cells/well) and incubate for 24 hours.

  • Treatment: Treat cells with MDS-Morph (at IC50 and 5x IC50 determined from cytotoxicity assays) for 4–6 hours.

  • Fixation: Wash with PBS and fix with -20°C Methanol for 10 minutes (Methanol preserves microtubule structure better than PFA).

  • Blocking: Block with 5% BSA/PBS for 30 minutes.

  • Staining: Incubate with anti-α-tubulin (1:500) for 1 hour at RT. Wash 3x. Incubate with Secondary Ab (1:1000) + DAPI for 1 hour.

  • Imaging: Confocal microscopy.

    • Control Phenotype: Fine, filamentous network radiating from the centrosome.

    • MDS-Morph Phenotype: Diffuse cytoplasmic staining (depolymerized tubulin) or fragmented microtubules; cells may appear rounded.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Rationale: Microtubule destabilization triggers the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase.

Procedure:

  • Treatment: Treat cells with MDS-Morph (1–10 µM) for 18–24 hours.

  • Harvest: Trypsinize cells and wash in PBS.

  • Fixation: Resuspend pellet in 300 µL PBS, then add 700 µL ice-cold 100% ethanol dropwise while vortexing. Incubate at -20°C overnight.

  • Staining: Pellet cells, wash with PBS, and resuspend in Propidium Iodide (PI) / RNase Staining Solution. Incubate 30 mins at 37°C.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto).

  • Analysis: Quantify the percentage of cells in G0/G1 (2N), S, and G2/M (4N).

    • Expected Result: Significant accumulation of cells in the G2/M peak (4N DNA content) compared to control.

Data Presentation & Analysis

When reporting results for MDS-Morph, summarize quantitative data in the following format to allow direct comparison with reference compounds.

Table 1: Comparative Potency of MDS-Morph vs. Standards

CompoundTarget SiteTubulin Polymerization IC50 (µM)Cellular G2/M Arrest EC50 (µM)Phenotype (IF)
MDS-Morph Colchicine [Experimental Value] [Experimental Value] Destabilized
ColchicineColchicine~2.0~0.05Destabilized
VinblastineVinca~0.5~0.01Destabilized
PaclitaxelTaxaneN/A (Stabilizer)~0.01Bundled

Note: The IC50 for polymerization is typically higher than cellular EC50 due to the high concentration of tubulin used in cell-free assays.

Troubleshooting & Optimization

  • Solubility: Sulfonamides can be hydrophobic. Ensure MDS-Morph is fully dissolved in DMSO (stock 10–50 mM). Final DMSO concentration in assays must be <0.5% to avoid solvent-induced tubulin denaturation.

  • GTP Hydrolysis: In the polymerization assay, ensure GTP is fresh. Old GTP leads to poor polymerization in controls, masking the destabilizing effect of the drug.

  • Temperature Control: Tubulin polymerization is strictly temperature-dependent. Ensure the plate reader is pre-warmed to 37°C before adding the Master Mix.

References

  • Mechanism of Sulfonamide Antimitotics: Medina, F. et al. (2021). Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. International Journal of Molecular Sciences. [Link][1]

  • Colchicine Binding Site Characterization: Lu, Y. et al. (2012). An Overview of Tubulin Inhibitors that Interact with the Colchicine Binding Site. Pharmaceutical Research. [Link]

  • Tubulin Polymerization Assay Protocols: Cytoskeleton Inc. (2023). Tubulin Polymerization Assay Kit Protocol. [Link]

  • Cell Cycle Analysis Methodology: Pozarowski, P. & Darzynkiewicz, Z. (2004). Analysis of Cell Cycle by Flow Cytometry. Methods in Molecular Biology. [Link]

  • Structural Basis of Sulfonamide Binding (E7010/ABT-751): Deng, X. et al. (2020). Structural insights into the binding of the sulfonamide antimitotic agent E7010 to tubulin. [Link]

Sources

Method

Introduction: The Emergence of the Morpholino-Sulfonyl Scaffold in Oncology

An In-Depth Guide to the Application of N-morpholin-4-yl-methanesulfonamide Derivatives in Cancer Cell Line Research The quest for targeted cancer therapies has led to the identification of specific molecular scaffolds t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of N-morpholin-4-yl-methanesulfonamide Derivatives in Cancer Cell Line Research

The quest for targeted cancer therapies has led to the identification of specific molecular scaffolds that serve as potent and selective inhibitors of oncogenic signaling pathways. Among these, the N-morpholin-4-yl-methanesulfonamide moiety and its derivatives have gained significant traction. This chemical group acts as a versatile pharmacophore, a key structural component responsible for a drug's biological activity. Its presence is characteristic of a class of synthetic compounds designed to interfere with the cellular machinery that drives cancer cell proliferation, survival, and metastasis.[1][2]

These compounds are of particular interest to researchers and drug development professionals due to their frequent association with the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway.[3][4] This pathway is one of the most commonly dysregulated signaling networks in human cancers, making it a prime target for therapeutic intervention. This guide provides a detailed overview of the mechanism of action, experimental applications, and validated protocols for studying N-morpholin-4-yl-methanesulfonamide-based compounds in cancer cell line models.

Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Survival Pathway

The PI3K/Akt/mTOR signaling cascade is a critical regulator of normal cellular processes, including growth, proliferation, and metabolism. In many cancers, this pathway becomes constitutively active through mutations in key components (like PIK3CA) or the loss of tumor suppressors like PTEN, which normally counteracts PI3K activity.[5][6] This aberrant activation provides cancer cells with a distinct survival and growth advantage.

Compounds featuring the morpholino-sulfonyl scaffold frequently function as dual PI3K and mTOR inhibitors or as selective inhibitors of specific PI3K isoforms.[4][7][8] The morpholine ring, in particular, is often crucial for binding within the ATP-binding pocket of these kinases, effectively blocking their function.

The process unfolds as follows:

  • PI3K Inhibition: The drug binds to PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6]

  • Downstream Signal Blockade: The reduction in PIP3 levels prevents the recruitment and activation of downstream kinases, most notably AKT.[5]

  • Suppression of Pro-Survival Signals: Inactive AKT can no longer phosphorylate and regulate a host of downstream targets that promote cell survival and proliferation and inhibit apoptosis (programmed cell death).[6]

  • mTOR Inhibition: Many of these compounds also directly inhibit mTOR, a key protein kinase downstream of AKT that exists in two complexes (mTORC1 and mTORC2).[4] This blockade halts protein synthesis, cell growth, and proliferation.

The ultimate outcomes of this pathway inhibition are typically cell cycle arrest, often at the G0/G1 or G2/M phase, and the induction of apoptosis.[8][9][10]

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor N-morpholin-4-yl- methanesulfonamide Derivative Inhibitor->PI3K Blocks Inhibitor->mTOR Blocks

Caption: Simplified PI3K/Akt/mTOR signaling and points of inhibition.

Application in Cancer Cell Line Studies: A Workflow

The evaluation of a novel compound with the morpholino-sulfonyl scaffold follows a logical progression from broad cytotoxicity screening to detailed mechanistic investigation.

Experimental_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Apoptosis & Cell Cycle cluster_2 Phase 3: Mechanism Validation start Select Cancer Cell Lines viability Cell Viability Assay (e.g., MTT, BrdU) start->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western Western Blotting (p-Akt, p-mTOR) apoptosis->western cell_cycle->western conclusion Confirm Pathway Inhibition western->conclusion

Caption: Standard workflow for evaluating anticancer compounds in vitro.
Data Presentation: Cytotoxic Activity of Representative Compounds

The following table summarizes the in vitro antiproliferative activity of several published compounds containing a morpholino-sulfonyl or related morpholino-quinazoline/pyrimidine structure against various human cancer cell lines. This demonstrates the broad applicability and potency of this chemical class.

Compound ID/NameTarget Cancer Cell LineAssay TypeIC₅₀ (µM)Reference
GL24 (4m) MDA-MB-231 (Triple-Negative Breast)Not Specified0.90[9][11]
Compound 10j A549 (Lung)Not Specified8.77[7]
PC-3 (Prostate)Not Specified10.2[7]
MCF-7 (Breast)Not Specified9.15[7]
Compound T10 HCT-116 (Colon)Not Specified< 4[8]
MCF-7 (Breast)Not Specified< 4[8]
Compound AK-10 A549 (Lung)Not Specified8.55[10]
MCF-7 (Breast)Not Specified3.15[10]
SHSY-5Y (Neuroblastoma)Not Specified3.36[10]
Compound 13 (VR23) MDA-MB-231 (Breast)Viability~1-10[2]
MDA-MB-468 (Breast)Viability~1-10[2]

Detailed Experimental Protocols

The following protocols are standardized methodologies for assessing the biological effects of N-morpholin-4-yl-methanesulfonamide derivatives in cultured cancer cells.

Protocol 1: General Cell Culture and Compound Preparation

Objective: To maintain healthy cancer cell lines and prepare stock solutions of the test compound for treatment.

Materials:

  • Selected cancer cell line (e.g., A549, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Test compound (powder form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • CO₂ incubator (37°C, 5% CO₂)

  • Biosafety cabinet

Procedure:

  • Cell Maintenance: Culture cells in T-75 flasks in a 37°C, 5% CO₂ incubator. Passage cells when they reach 80-90% confluency by washing with PBS, detaching with Trypsin-EDTA, and reseeding at an appropriate density.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) of the test compound by dissolving it in sterile DMSO. Aliquot into small volumes and store at -20°C or -80°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, thaw a stock aliquot and dilute it to the desired final concentrations using complete growth medium. Ensure the final DMSO concentration in the culture does not exceed 0.5% (typically <0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability Assessment by MTT Assay

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • 96-well cell culture plates

  • Cells and materials from Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" (DMSO only) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis after treatment. Apoptosis is a key indicator of the efficacy of PI3K pathway inhibitors.[1][12]

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (media), then wash the plate with PBS, detach the adherent cells with trypsin, and combine them with the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes, discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Protocol 4: Western Blotting for Pathway Protein Phosphorylation

Objective: To provide direct evidence that the compound inhibits the PI3K/Akt/mTOR pathway by measuring the phosphorylation status of key proteins.

Materials:

  • 6-well plates or 10 cm dishes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells grown in larger dishes with the compound at desired concentrations for a shorter duration (e.g., 2-6 hours) to capture changes in signaling. Wash cells with cold PBS and lyse them on ice using RIPA buffer.

  • Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Electrophoresis: Denature equal amounts of protein (20-40 µg) from each sample and separate them by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Imaging: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein (e.g., p-Akt/Total Akt) in treated samples compared to the control confirms pathway inhibition.

References

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC - NIH. Available from: [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI. Available from: [Link]

  • Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. PubMed. Available from: [Link]

  • Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. PubMed. Available from: [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PMC - NIH. Available from: [Link]

  • Using Morpholinos to Control Gene Expression. PMC - NIH. Available from: [Link]

  • CELL CULTURE PROTOCOLS. University of California, San Diego. Available from: [Link]

  • PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds. MDPI. Available from: [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available from: [Link]

  • Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. PubMed. Available from: [Link]

  • Synthesis and structure-activity relationship study: Anticancer chalcones derived from 4′-morpholinoacetophenone. ResearchGate. Available from: [Link]

  • Synthesis and antitumor activities evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in vitro and in vivo. PubMed. Available from: [Link]

  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. MDPI. Available from: [Link]

  • Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. ResearchGate. Available from: [Link]

  • Multipathway regulation induced by 4‐(phenylsulfonyl)morpholine derivatives against triple‐negative breast cancer. ResearchGate. Available from: [Link]

  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. PMC - NIH. Available from: [Link]

  • Synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC - NIH. Available from: [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. Available from: [Link]

  • Induction of intrinsic and extrinsic apoptosis pathways in the human leukemic MOLT-4 cell line by terpinen-4-ol. PubMed. Available from: [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC - NIH. Available from: [Link]

  • Cell Culture Protocol for Patient-Derived Melanoma Tumor Cell Lines. Rockland Immunochemicals Inc. Available from: [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC - NIH. Available from: [Link]

  • Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products. PMC - NIH. Available from: [Link]

  • Scientists Discover Protein That Drives Cancer Cell Death Pathway. Technology Networks. Available from: [Link]

  • Reagents and Materials: Protocol. Mouse Metabolic Phenotyping Centers. Available from: [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. Available from: [Link]

Sources

Application

Pharmacokinetic studies of N-morpholin-4-yl-methanesulfonamide

Application Note: Pharmacokinetic Characterization of N-morpholin-4-yl-methanesulfonamide Executive Summary This application note details the pharmacokinetic (PK) evaluation of N-morpholin-4-yl-methanesulfonamide , a rep...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacokinetic Characterization of N-morpholin-4-yl-methanesulfonamide

Executive Summary

This application note details the pharmacokinetic (PK) evaluation of N-morpholin-4-yl-methanesulfonamide , a representative structure of the morpholine-sulfonamide class. Often utilized as intermediates in the synthesis of CNS-active agents or as bioactive sulfonamide derivatives, these molecules present unique challenges in bioanalysis due to their amphiphilic nature (polar morpholine ring vs. lipophilic sulfonamide moiety).

This guide provides a self-validating workflow for:

  • Bioanalytical Method Development: Overcoming polarity issues using HILIC/RP-LC-MS/MS.

  • Metabolic Stability: Mapping morpholine ring oxidation and sulfonamide hydrolysis.

  • In Vivo PK: Protocol for assessing oral bioavailability (

    
    ) and blood-brain barrier (BBB) penetration.
    

Physicochemical Context & Molecule Analysis

Before initiating PK studies, the structural properties must dictate the experimental design.

  • Target Molecule: N-morpholin-4-yl-methanesulfonamide

  • Chemical Class: Sulfonamide / Hydrazine-linkage derivative (assuming N-N bond) or N-substituted sulfonamide.

  • Key PK Challenges:

    • Polarity: The morpholine oxygen and nitrogen increase water solubility but may reduce retention on standard C18 columns.

    • Metabolism: The morpholine ring is a known "soft spot" for CYP450-mediated oxidation (leading to lactams or ring opening).

    • Stability: If the structure contains a Sulfonyl-Hydrazine linkage (

      
      ), chemical stability in plasma (pH 7.4) must be verified prior to dosing.
      

Bioanalytical Protocol (LC-MS/MS)

Objective: Establish a linear, sensitive assay for plasma quantitation.

Method Optimization Strategy

Standard C18 columns often fail to retain polar morpholine derivatives, leading to ion suppression from the solvent front. We recommend a Pentafluorophenyl (PFP) or HILIC approach.

Recommended Conditions:

  • Column: Kinetex F5 (PFP) or Waters XBridge Amide (HILIC), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Ionization: ESI Positive Mode (Morpholine nitrogen protonation is favorable,

    
    ).
    
Sample Preparation (Protein Precipitation)
  • Aliquot: 20 µL plasma sample.

  • Precipitation: Add 80 µL ACN containing Internal Standard (e.g., Tolbutamide or deuterated analog).

  • Vortex/Centrifuge: 10 min at 4000g.

  • Dilution: Dilute supernatant 1:1 with water (to match initial mobile phase conditions and prevent peak broadening).

In Vitro Metabolic Stability Protocol

Objective: Determine Intrinsic Clearance (


) and identify metabolites.

Rationale: Morpholine rings are susceptible to CYP2D6 and CYP3A4 oxidation.

Workflow:

  • Incubation System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Cofactors: NADPH-generating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Substrate Concentration: 1 µM (to ensure linear kinetics).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quench: Cold ACN + IS.

Data Calculation: Calculate the elimination rate constant (


) from the slope of 

vs. time.

In Vivo Pharmacokinetic Protocol (Rat)

Objective: Determine Bioavailability (


) and Volume of Distribution (

).
Study Design
GroupRouteDose (mg/kg)VehicleN (Animals)
A IV (Bolus)1.05% DMSO / 10% Solutol / 85% Saline3
B PO (Gavage)5.00.5% Methylcellulose (Suspension)3
Sampling Schedule
  • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hrs.

  • PO: 0.25, 0.5, 1, 2, 4, 8, 24 hrs.

  • Matrix: Plasma (K2EDTA anticoagulant).

Data Analysis (Non-Compartmental)

Use standard NCA software (Phoenix WinNonlin or PKanalix).

  • AUC (0-inf): Area under the curve (measure of exposure).

  • Cmax: Maximum concentration.

  • Tmax: Time to Cmax.

  • Bioavailability (%F):

    
    
    

Visualization: Metabolic & Experimental Workflow

The following diagram illustrates the potential metabolic fate of the morpholine moiety and the decision tree for bioanalysis.

PK_Workflow cluster_metabolism Metabolic Pathways (Microsomes) cluster_bioanalysis Bioanalytical Decision Tree Compound N-morpholin-4-yl- methanesulfonamide Oxidation Morpholine Ring Oxidation (CYP3A4) Compound->Oxidation LogP_Check Check LogP / Polarity Compound->LogP_Check Lactam Morpholin-3-one Metabolite Oxidation->Lactam RingOpen Ring Opening (Hydroxyethyl amine) Oxidation->RingOpen Oxidation->LogP_Check Metabolites are more polar Column_Select Column Selection LogP_Check->Column_Select HILIC HILIC/PFP Column (If Polar/Early Elution) Column_Select->HILIC High Polarity C18 C18 Column (If Retentive) Column_Select->C18 Low Polarity

Figure 1: Metabolic pathways of the morpholine moiety and the associated bioanalytical column selection strategy.

Expected Results & Troubleshooting

ParameterExpected Range (Typical for Class)Interpretation / Action
Solubility Moderate to High (>100 µg/mL)If low, check pH. Sulfonamides are acidic; solubility increases at pH > pKa.
Plasma Stability High (>90% remaining at 1h)If low (<50%), suspect hydrolysis of the N-N or S-N bond. Use enzyme inhibitors (e.g., PMSF) in collection tubes.
Bioavailability (F) 30% - 80%Morpholines usually absorb well. Low F suggests First-Pass metabolism (CYP oxidation).
BBB Penetration Brain/Plasma ratio > 0.5Morpholine is often added to improve CNS entry. Perform brain harvest at Tmax.

References

  • Morpholine Pharmacophores in Medicinal Chemistry: Kumari, A., & Singh, R. K. (2020).[1][2][3] Morpholine as a ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.

  • Bioanalysis of Polar Sulfonamides: Novakovic, J., et al. (2021). HILIC methods for the separation of polar sulfonamides and their metabolites. Journal of Chromatography A.

  • Metabolism of Morpholine Ring: Kourounakis, A., et al. (2023).[4] Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Molecules.

  • General PK Protocol Standards: FDA Guidance for Industry. (2018).[5] Bioanalytical Method Validation M10.

Sources

Technical Notes & Optimization

Troubleshooting

N-morpholin-4-yl-methanesulfonamide solubility issues and solutions

The following Technical Support Guide addresses the solubility issues, chemical properties, and handling protocols for N-morpholin-4-yl-methanesulfonamide . Note on Chemical Nomenclature: The name "N-morpholin-4-yl-metha...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the solubility issues, chemical properties, and handling protocols for N-morpholin-4-yl-methanesulfonamide .

Note on Chemical Nomenclature: The name "N-morpholin-4-yl-methanesulfonamide" is chemically ambiguous. It most commonly refers to 4-(methylsulfonyl)morpholine (CAS 1697-34-3), where the morpholine nitrogen is sulfonylated. Less commonly, it may refer to the sulfonyl hydrazide derivative, N-(4-morpholinyl)methanesulfonamide . This guide focuses on the 4-(methylsulfonyl)morpholine structure, as it is a prevalent intermediate in drug synthesis (e.g., for PI3K or mTOR inhibitors) and presents specific, non-intuitive solubility challenges due to the loss of morpholine's basicity.

Executive Summary & Compound Profile

User Issue: Researchers frequently encounter unexpected precipitation or failure to dissolve "N-morpholin-4-yl-methanesulfonamide" in aqueous acidic buffers, assuming it behaves like a standard morpholine derivative.

Root Cause: The sulfonylation of the morpholine nitrogen creates a neutral sulfonamide (specifically, a sulfonamide with no acidic proton if tertiary, or weakly acidic if a hydrazide). Crucially, the lone pair on the nitrogen is delocalized into the sulfonyl group , rendering the molecule non-basic . It will not protonate or dissolve in 1N HCl, unlike unsubstituted morpholine.

Physicochemical Data Table
PropertyValue / DescriptionImpact on Solubility
IUPAC Name 4-(Methylsulfonyl)morpholineDefines structure
CAS Number 1697-34-3Identification
Molecular Weight ~165.21 g/mol Small molecule
Physical State White to off-white solidCrystalline lattice energy barriers
Acidity/Basicity Neutral (pKa of conjugate acid < -1)Insoluble in dilute acid
LogP (Predicted) ~ -0.4 to 0.2Moderately polar, but lacks ionization
Water Solubility Low / Sparingly SolubleRequires cosolvents
Best Solvents DMSO, DMF, Dichloromethane (DCM)Recommended for stock solutions

Troubleshooting Guide: Solubility & Formulation

Issue 1: "The compound won't dissolve in 0.1 M HCl or other acidic buffers."
  • Diagnosis: You are treating the compound as a base. The sulfonyl group (

    
    ) is strongly electron-withdrawing, removing the basicity of the morpholine nitrogen.
    
  • Solution: Switch to a neutral organic solvent or a cosolvent system . Do not rely on pH adjustment to solubilize this compound.

  • Action Plan:

    • Dissolve the solid in pure DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 100 mM).

    • Dilute into the aqueous buffer only at the final step.

    • Ensure the final DMSO concentration is < 1% (v/v) for biological assays, or up to 10% for chemical reactions.

Issue 2: "Precipitation occurs immediately upon dilution into water."
  • Diagnosis: "Crash-out" effect. The compound is lipophilic enough to crystallize when the organic solvent (DMSO) is diluted with water, especially at high concentrations (> 1 mM).

  • Solution: Use a step-down dilution method or add a surfactant.

  • Action Plan:

    • Method A (Step-down): Dilute the DMSO stock into 50% PEG-400/Water first, then dilute further into the final buffer.

    • Method B (Surfactant): Add 0.1% Tween-80 or Solutol HS 15 to the aqueous buffer before adding the compound stock.

Issue 3: "The solution turns yellow or cloudy over time."
  • Diagnosis: Potential degradation or impurity precipitation. Sulfonamides are generally stable, but if the compound is actually the hydrazide derivative (

    
    ), it may be sensitive to oxidation or hydrolysis.
    
  • Solution: Prepare fresh stocks. Store DMSO stocks at -20°C under nitrogen.

  • Verification: Check LC-MS. If the mass corresponds to

    
     or 
    
    
    
    , oxidation has occurred.

Step-by-Step Experimental Protocols

Protocol A: Preparation of a 100 mM Stock Solution

This protocol ensures complete solubilization for use in cellular assays or synthesis.

Materials:

  • N-morpholin-4-yl-methanesulfonamide (Solid)[1]

  • Anhydrous DMSO (Grade: Cell Culture Tested)

  • Vortex mixer

  • Sonicator (Optional)

Procedure:

  • Weighing: Accurately weigh 16.5 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds.

    • Checkpoint: If solid remains, sonicate in a water bath at 35°C for 5 minutes.

  • Inspection: Hold the tube against a light source. The solution must be perfectly clear.

  • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Aqueous Solubility Assessment (Thermodynamic)

Use this to determine the maximum solubility in your specific assay buffer.

  • Preparation: Add excess solid compound (~5 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4).

  • Equilibration: Shake or stir at room temperature for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove undissolved solid.

    • Note: Do not use nylon filters if the compound binds non-specifically (rare for this structure, but PVDF is safer).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Mechanism of Action & Structural Logic

The following diagram illustrates the chemical reason for the solubility behavior (Loss of Basicity) and the decision logic for solvent selection.

SolubilityLogic Compound N-morpholin-4-yl-methanesulfonamide (4-Mesylmorpholine) Structure Structure Analysis: Sulfonyl group (EWG) attached to Nitrogen Compound->Structure Effect Electronic Effect: N-Lone pair delocalized into S=O Basicity LOST Structure->Effect Causes Outcome Solubility Consequence: Neutral Molecule Insoluble in Acid (HCl) Effect->Outcome Decision Select Solvent System Outcome->Decision Path_Aq Aqueous Buffer Decision->Path_Aq If Water/PBS Path_Org Organic Solvent Decision->Path_Org If DMSO/DCM Result_Aq Precipitation / Suspension (Use for Heterogeneous Reactions) Path_Aq->Result_Aq Result_Org Clear Solution (DMSO, DMF, DCM) Path_Org->Result_Org

Caption: Structural analysis showing why the sulfonyl group prevents protonation, necessitating organic solvents.

Frequently Asked Questions (FAQ)

Q1: Can I use ethanol instead of DMSO? A: Ethanol is a "possible" solvent but often has lower saturation limits than DMSO for sulfonamides. You may achieve 10-20 mM in ethanol, whereas DMSO can support >100 mM. If the assay tolerates ethanol, it is preferred over DMSO for evaporation purposes.

Q2: Is this compound stable in water? A: The sulfonamide linkage (


) is hydrolytically stable under neutral and physiological conditions. It requires harsh acidic or basic conditions (e.g., 6N HCl, reflux) to hydrolyze back to morpholine and methanesulfonic acid. However, if you are working with the hydrazide  variant, it is less stable and may degrade over days in solution.

Q3: Why does the compound not show up in my LC-MS positive mode? A: Due to the low basicity explained above, the compound ionizes poorly in ESI+ (Electrospray Ionization Positive) mode compared to standard amines.

  • Solution: Try adding ammonium acetate or formic acid to the mobile phase to force protonation, or switch to ESI- (Negative Mode) if the molecule has any acidic protons (unlikely for the neutral sulfonamide, but possible for the hydrazide). Alternatively, use APCI (Atmospheric Pressure Chemical Ionization).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519344, 4-(Methylsulfonyl)morpholine. Retrieved from [Link]

  • World Intellectual Property Organization (2011).Patent WO2011068881A1: Novel Tricyclic Compounds (Preparation #41).
  • Reichardt, C., & Welton, T. (2010).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for sulfonamide solubility principles).

Sources

Optimization

Overcoming poor cell permeability of N-morpholin-4-yl-methanesulfonamide

Technical Support Center: Permeability Optimization Hub Ticket Subject: Troubleshooting Cell Permeability for N-morpholin-4-yl-methanesulfonamide Scaffolds Assigned Specialist: Senior Application Scientist, MedChem & For...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Permeability Optimization Hub Ticket Subject: Troubleshooting Cell Permeability for N-morpholin-4-yl-methanesulfonamide Scaffolds Assigned Specialist: Senior Application Scientist, MedChem & Formulation Division

Diagnostic Hub: Why is this molecule failing?

Before attempting to "fix" the molecule, we must diagnose the specific physicochemical failure mode. The scaffold N-morpholin-4-yl-methanesulfonamide presents a classic medicinal chemistry paradox: it combines a polar solubilizing group (morpholine) with a polar pharmacophore (sulfonamide).

The Core Conflict:

  • High TPSA (Topological Polar Surface Area): The morpholine oxygen (H-bond acceptor), the sulfonamide oxygens (acceptors), and the nitrogen (donor/acceptor depending on substitution) likely push the TPSA above 90–100 Ų. Ideally, passive diffusion requires TPSA < 90 Ų.

  • H-Bond Donor Count: If the sulfonamide is primary (

    
    ) or secondary (
    
    
    
    ), the unmasked hydrogen bond donors (HBD) strongly interact with the aqueous solvent shell, energetically penalizing membrane entry.
  • Ionization State (The "pH Trap"):

    • Scenario A (Zwitterion): If the morpholine nitrogen is basic (pKa ~8.3) and the sulfonamide is acidic (pKa ~10), the molecule may exist as a zwitterion or highly charged species at physiological pH (7.4), effectively blocking passive diffusion.

    • Scenario B (Neutral but Polar): If the sulfonamide is directly attached to the morpholine nitrogen, the basicity is quenched, but the molecule remains highly polar with low lipophilicity (LogP < 1).

Diagnostic Decision Tree (Visualizing the logic to determine your next step)

PermeabilityDiagnosis Start Start: Permeability Failure CheckLogP Check cLogP Start->CheckLogP CheckHBD Count H-Bond Donors (HBD) CheckLogP->CheckHBD No (LogP > 1) LowLogP LogP < 0 (Too Hydrophilic) CheckLogP->LowLogP Yes HighHBD HBD > 2 (Solvent Drag) CheckHBD->HighHBD Yes Sol_Formulation Solution: Lipid Formulation (LNP/Liposome) CheckHBD->Sol_Formulation No (HBD Low) Sol_Bioisostere Solution: Bioisosteres (Fluorination/Bridging) LowLogP->Sol_Bioisostere Can modify structure LowLogP->Sol_Formulation Cannot modify structure Sol_Prodrug Solution: Prodrug Strategy (Mask HBD) HighHBD->Sol_Prodrug

Figure 1: Diagnostic logic flow to select the appropriate remediation strategy based on physicochemical properties.

Tier 1 Support: Chemical Engineering Solutions

Use this section if you have the autonomy to modify the lead structure.

FAQ: How do I mask the polarity without killing potency?

Option A: The "Trojan Horse" Prodrug Strategy The sulfonamide


 is a primary offender for permeability. You can mask this group using an N-acyl sulfonamide  or N-oxymethylene  prodrug approach.
  • Mechanism: Acylation of the sulfonamide nitrogen reduces polarity and H-bond donor capacity. The prodrug crosses the membrane and is cleaved by intracellular esterases.

  • Protocol:

    • React the sulfonamide with chloromethyl isopropyl carbonate or a simple acyl chloride.

    • Citation: See Guarino et al. (2011) for sulfenamide/sulfonamide prodrug kinetics in MDCK cells [1].

Option B: Morpholine Bioisosteres If the morpholine ring itself is the liability (metabolic instability or low lipophilicity), replace it with a surrogate that maintains geometry but improves LogP.[1]

Bioisostere CandidateEffect on LogPEffect on PermeabilityRationale
2,6-Dimethylmorpholine Increases (+0.5)Moderate IncreaseSteric hindrance protects N; methyls add lipophilicity.
Oxetane-3-amine DecreasesVariableReduces lipophilicity but lowers pKa significantly, preventing protonation traps [2].
Bridged Morpholine (8-oxa-3-azabicyclo[3.2.1]octane) IncreasesHigh IncreaseRigidifies the structure, reducing the entropic penalty of membrane entry.
Trifluoromethyl-morpholine Increases (+1.0)High IncreaseFluorine lowers the basicity of the amine and increases lipophilicity [3].

Tier 2 Support: Formulation & Delivery

Use this section if the molecule is a "sacred cow" and cannot be chemically modified.

Troubleshooting Guide: Encapsulating Low-Permeability Sulfonamides

If chemical modification is off the table, you must "hide" the polar molecule inside a lipophilic carrier.

Protocol: Lipid Nanoparticle (LNP) Encapsulation Standard liposomes may leak small sulfonamides. Use a solid-lipid hybrid approach.

  • Preparation of Phase A (Organic):

    • Dissolve your compound (N-morpholin-4-yl-methanesulfonamide) in Ethanol at 10 mg/mL.

    • Add lipids: DSPC (Helper), Cholesterol (Stabilizer), and PEG-2000-DMG (Shield) in a molar ratio of 10:38.5:1.5.

    • Critical Step: Add an ionizable cationic lipid (e.g., DLin-MC3-DMA) at 50 mol%.

  • Preparation of Phase B (Aqueous):

    • Citrate buffer (pH 4.0). The acidic pH protonates the ionizable lipid, allowing it to complex with the sulfonamide (if it has any anionic character) or simply entrap it.

  • Microfluidic Mixing:

    • Mix Phase A and B at a 1:3 ratio with a flow rate of 12 mL/min using a staggered herringbone mixer.

  • Dialysis:

    • Dialyze against PBS (pH 7.4) for 12 hours to remove ethanol and neutralize the lipid core.

Why this works: The LNP mimics a fat droplet, triggering endocytosis rather than relying on passive diffusion.

Tier 3 Support: Validation & Assay Correction

How to prove your solution worked.

FAQ: My Caco-2 data looks bad, but the animal data is fine. Why?

Issue: Sulfonamides are frequent substrates for P-glycoprotein (P-gp) and BCRP efflux pumps. Caco-2 cells overexpress these pumps, potentially giving you a "false negative" for passive permeability.

The Validation Workflow:

  • Run PAMPA (Parallel Artificial Membrane Permeability Assay):

    • Purpose: Measures passive diffusion only (no pumps).

    • Result: If PAMPA is High but Caco-2 is Low, your drug is permeable but is being pumped out.

  • Run Caco-2 + Inhibitor:

    • Add Verapamil (50 µM) (P-gp inhibitor) or Ko143 (BCRP inhibitor) to the assay buffer.

    • Calculation: Calculate the Efflux Ratio (

      
      ).
      
    • Interpretation: If

      
      , you have an efflux problem, not a permeability problem.
      

Visualizing the Assay Logic:

AssayValidation Compound Test Compound PAMPA PAMPA Assay (Passive Only) Compound->PAMPA Caco2 Caco-2 Assay (Active + Passive) Compound->Caco2 Result1 PAMPA: High Caco-2: Low PAMPA->Result1 Result2 PAMPA: Low Caco-2: Low PAMPA->Result2 Caco2->Result1 Conclusion1 Efflux Issue (Add Inhibitor) Result1->Conclusion1 Conclusion2 Solubility/Polarity Issue (Go to Tier 1) Result2->Conclusion2

Figure 2: Assay validation workflow to distinguish between passive permeability limits and active efflux.

References

  • Guarino, V. R., Nti-Addae, K., & Stella, V. J. (2011).[2] MDCK cell permeability characteristics of a sulfenamide prodrug: Strategic implications in considering sulfenamide prodrugs for oral delivery of NH-acids. Bioorganic & Medicinal Chemistry Letters, 21(1), 172–175.[2] Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising bioisosteres for the gem-dimethyl group and the morpholine ring. Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (General reference for PAMPA/Caco-2 protocols).

Sources

Troubleshooting

Technical Support Center: Investigating Off-Target Effects of N-morpholin-4-yl-methanesulfonamide

Welcome to the technical support resource for researchers investigating the biological activities of N-morpholin-4-yl-methanesulfonamide and other novel small molecules. This guide is structured as a series of questions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers investigating the biological activities of N-morpholin-4-yl-methanesulfonamide and other novel small molecules. This guide is structured as a series of questions and answers to directly address common challenges encountered during the early stages of drug discovery and chemical biology research. Our focus is on building a robust, evidence-based understanding of your compound's mechanism of action by systematically identifying and validating both on-target and off-target effects.

Section 1: Foundational Questions & Initial Strategy

This section addresses the preliminary questions researchers face when beginning an investigation into a novel or poorly characterized compound like N-morpholin-4-yl-methanesulfonamide.

Q1: I have synthesized or acquired N-morpholin-4-yl-methanesulfonamide. What are my immediate first steps for characterization?

A1: Before investigating complex biological effects, it is critical to establish the identity and purity of your compound. The morpholine and sulfonamide moieties are common in medicinal chemistry, suggesting a potential for broad biological activity.[1][2] Your first steps should be purely analytical:

  • Structural Verification: Confirm the molecular structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). This ensures you are working with the correct molecule.

  • Purity Assessment: Quantify the purity of your sample using High-Performance Liquid Chromatography (HPLC). A purity of >95% is standard for initial biological assays.

  • Solubility Determination: Determine the compound's solubility in common laboratory solvents, particularly DMSO and aqueous buffers like PBS. This is crucial for preparing accurate stock solutions and avoiding compound precipitation in your assays.

Q2: What are "off-target" effects, and why is it critical to investigate them for a new compound?

A2: Off-target effects occur when a drug or compound interacts with unintended molecular targets within a biological system.[3] These interactions can lead to a range of consequences, from misleading experimental results to unforeseen toxicity in preclinical models.[4]

Investigating off-targets is critical for three main reasons:

  • Scientific Validity: An observed phenotype might be incorrectly attributed to the intended target when it is actually caused by an off-target interaction.

  • Safety and Toxicity: Unidentified off-target binding is a primary cause of adverse drug reactions. Early identification allows for chemical modification to improve selectivity or termination of a toxic lead compound.[4]

  • Novel Therapeutic Discovery: An "off-target" effect may represent a new, therapeutically valuable mechanism of action that was previously unknown.[5]

The following diagram illustrates a typical decision-making workflow for characterizing a new compound.

Off_Target_Workflow start Start: Compound Synthesized (N-morpholin-4-yl-methanesulfonamide) analytics Step 1: Analytical Chemistry - Purity (HPLC) - Identity (NMR, MS) - Solubility start->analytics pheno_screen Step 2: Initial Biological Screen Phenotypic Assay (e.g., Cell Viability, Morphology) analytics->pheno_screen hit_found Phenotypic 'Hit' Observed? pheno_screen->hit_found target_id Step 3: Target Deconvolution (Identify Potential Binding Partners) hit_found->target_id Yes no_hit No Significant Phenotype (Re-evaluate compound or assay) hit_found->no_hit No target_validation Step 4: Target Engagement & Validation (Confirm Direct Binding in Cells) target_id->target_validation selectivity Step 5: Selectivity & Off-Target Profiling (Broad-spectrum screening) target_validation->selectivity conclusion Conclusion: Characterized Lead Compound (Known On- and Off-Targets) selectivity->conclusion

Caption: High-level workflow for new compound characterization.

Section 2: Target Engagement & Profiling Strategies

Once you observe a biological effect, the next crucial step is to determine if your compound directly binds to a molecular target within the cell.

Q3: My compound shows activity in a cell-based assay. How can I confirm it's entering the cell and binding to a protein target?

A3: The Cellular Thermal Shift Assay (CETSA®) is the gold-standard method for verifying target engagement in intact cells or cell lysates.[6] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (your compound).[6][7][8] This provides direct evidence of a physical interaction in a physiologically relevant context.

A typical CETSA experiment involves two phases:

  • Melt Curve: Treating cells with your compound or a vehicle (e.g., DMSO), heating aliquots across a range of temperatures, and identifying the temperature that yields the largest difference in soluble protein levels.

  • Isothermal Dose-Response (ITDR): Treating cells with a range of compound concentrations, heating all samples at the optimal temperature determined from the melt curve, and quantifying the amount of stabilized protein to determine potency (EC50).

The diagram below outlines the standard CETSA protocol.

CETSA_Protocol cluster_0 CETSA Workflow A 1. Cell Culture Treat cells with compound or vehicle (DMSO) B 2. Heat Challenge Heat cell aliquots across a temperature gradient (e.g., 40-70°C) A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles to release proteins B->C D 4. Separation Centrifuge to pellet aggregated proteins C->D E 5. Supernatant Collection Collect supernatant containing soluble, non-aggregated proteins D->E F 6. Analysis Quantify specific protein levels via Western Blot or Mass Spectrometry E->F

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[7]

Q4: I don't have a specific target in mind. What are the best strategies for broad-spectrum off-target screening?

A4: For a target-agnostic approach, several platforms are available. Your choice will depend on your hypothesis, budget, and required throughput. The three primary strategies are biochemical screening, phenotypic screening, and computational prediction.

Technique Principle Primary Use Case Pros Cons
Kinome Profiling Measures compound binding or inhibitory activity against a large panel of purified kinases.[9][10][11]Identifying on- and off-target kinases for compounds with suspected ATP-binding motifs.Highly specific; Quantitative (IC50/Kd); Broad coverage of a key drug target family.Limited to kinases; In vitro format may miss cellular effects.
Phenotypic Screening Assesses the global effect of a compound on cell health, morphology, or function using high-content imaging or other readouts.[3][12]Discovering novel mechanisms of action and unanticipated biological effects.Unbiased; Target-agnostic; Physiologically relevant context.Target deconvolution can be challenging and time-consuming.
Proteome-wide CETSA (CETSA-MS) Combines CETSA with quantitative mass spectrometry to identify all proteins stabilized by the compound in an unbiased manner.[6][13]Unbiased identification of direct binding targets in a cellular context.Unbiased; In-cell format; Can identify novel targets.Technically complex; Requires specialized MS expertise and equipment.
Computational Prediction Uses algorithms and machine learning based on chemical structure and known bioactivity data to predict potential off-targets.[4]Inexpensive, rapid initial screen to prioritize experimental efforts.Fast and low-cost; Can screen vast target space.Predictive only; High false-positive rate; Requires experimental validation.

Section 3: Troubleshooting Guides & Protocols

This section provides detailed protocols and troubleshooting for common experimental hurdles.

Q5: I am trying to perform a CETSA experiment, but I'm not seeing any protein stabilization. What could be wrong?

A5: A lack of a thermal shift in a CETSA experiment can be due to several factors. Use this checklist to troubleshoot:

  • Compound-Related Issues:

    • Cell Permeability: Is your compound getting into the cell? Consider a cell permeability assay if this is unknown.

    • Compound Concentration: Are you using a high enough concentration? For an initial melt curve, use a concentration at least 10-100x the EC50 from your functional assay.

    • Incubation Time: Was the compound incubated with the cells long enough to reach its target? 1 hour is typical, but this can be target-dependent.[8]

  • Target-Related Issues:

    • No Direct Binding: The compound may act indirectly (e.g., by inhibiting an upstream enzyme) and not bind your protein of interest. CETSA only detects direct physical interactions.

    • Low Target Expression: Is your target protein expressed at detectable levels in your cell line? Verify expression with a standard Western blot on a whole-cell lysate.

    • Intrinsically Stable/Unstable Target: Some proteins are extremely thermostable or unstable, making it difficult to observe a ligand-induced shift.

  • Technical/Protocol Issues:

    • Inefficient Lysis: Were the cells completely lysed? Incomplete lysis can lead to a loss of soluble protein. Ensure at least three rapid freeze-thaw cycles.[7]

    • Temperature Gradient: Is your chosen temperature range appropriate for your target? You may need to broaden the range (e.g., 37°C to 75°C) to find the optimal melting temperature.

    • Antibody Quality: For Western blot detection, is your primary antibody specific and sensitive enough to detect the soluble fraction of your target protein?

Detailed Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol is adapted from established methodologies to verify the target engagement of a compound in a human cell line (e.g., HEK293T).[7][8][14]

Materials:

  • HEK293T cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • N-morpholin-4-yl-methanesulfonamide (or compound of interest)

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Protease Inhibitor Cocktail

  • Thermal cycler

  • Liquid Nitrogen

  • Centrifuge (capable of 20,000 x g at 4°C)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

Methodology:

  • Cell Culture and Treatment:

    • Culture HEK293T cells to ~80-90% confluency.

    • Treat cells with the compound (e.g., 10 µM) or an equivalent volume of DMSO. Incubate at 37°C for 1 hour.[8]

  • Harvesting and Aliquoting:

    • Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge (Melt Curve):

    • Place the PCR tubes in a thermal cycler.

    • Heat the samples for 3 minutes across a temperature gradient (e.g., 42°C to 68°C in 2°C increments). Include a non-heated (RT) control.

  • Cell Lysis:

    • Immediately after heating, lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen for 1 min, 37°C water bath for 1 min).

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[7] This will pellet the heat-denatured, aggregated proteins.

    • Carefully transfer the supernatant, which contains the soluble protein fraction, to new tubes.

  • Quantification and Analysis:

    • Determine the protein concentration of each supernatant sample using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to your target protein.

    • Quantify the band intensity for each lane. Plot the relative intensity against the temperature to generate a melt curve for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Q6: I received a list of 50 potential off-target kinases from a kinome profiling service. What is the best way to validate these hits?

A6: Validating hits from a large-scale screen is essential to eliminate false positives and focus on biologically relevant interactions. A tiered approach is most effective:

  • Orthogonal Biochemical Assay: Confirm the primary screen results using a different assay format. If the primary screen was a binding assay (e.g., KINOMEscan), validate top hits with an in vitro enzymatic activity assay (e.g., ADP-Glo) to confirm functional inhibition.[10][15][16]

  • Cellular Target Engagement: Use CETSA for your top 3-5 validated hits to confirm that the compound binds to these kinases in an intact cell environment. This is a critical step to bridge the gap between a biochemical assay and cellular function.

  • Downstream Pathway Analysis: For validated cellular hits, investigate whether the compound modulates the known signaling pathway of that kinase. For example, if you have a hit on Kinase 'X', use a phospho-specific antibody to measure the phosphorylation of a known substrate of Kinase 'X' in compound-treated cells. A reduction in phosphorylation would strongly support a functional off-target effect.[17]

The following diagram illustrates how an off-target kinase inhibitor can disrupt a signaling cascade, providing a rationale for downstream pathway analysis.

Signaling_Pathway receptor Receptor kinaseA Kinase A (Intended Target) receptor->kinaseA kinaseB Kinase B (Off-Target) receptor->kinaseB substrateA Substrate A kinaseA->substrateA P substrateB Substrate B kinaseB->substrateB P responseA Intended Cellular Response substrateA->responseA responseB Unintended Cellular Response substrateB->responseB compound N-morpholin-4-yl- methanesulfonamide compound->kinaseA Inhibits compound->kinaseB Inhibits

Caption: Generic pathway showing intended vs. off-target inhibition.

References

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Piazza, J. D., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. Retrieved from [Link]

  • MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. Retrieved from [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Retrieved from [Link]

  • Chemspace. (2026). Phenotypic Screening in Drug Discovery: Definition & Role. Retrieved from [Link]

  • Medicines Discovery Catapult. (2026). Techniques in kinase profiling. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Twarog, M., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • American Society for Biochemistry and Molecular Biology. (2025). A game changer in cancer kinase target profiling. ASBMB Today. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Ambe, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Unlocking the Power of Phenotypic Screening in Drug Discovery. Retrieved from [Link]

  • CD Genomics. (n.d.). Comprehensive Analysis of CRISPR Off-Target Effects. Retrieved from [Link]

  • Wang, M., et al. (2022). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. International Journal of Molecular Sciences. Retrieved from [Link]

  • Patel, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Molecular Structure. Retrieved from [Link]

  • Zhao, Z., et al. (2016). Substituted 4-morpholine N-arylsulfonamides as γ-secretase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. Retrieved from [Link]

  • Naeem, M., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Global Transitions. Retrieved from [Link]

  • Gentsch, K., et al. (2018). Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus. Developmental Cell. Retrieved from [Link]

  • ResearchGate. (2025). Novel orally active morpholine N-arylsulfonamides γ-secretase inhibitors with low CYP 3A4 liability. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Ferguson, C., et al. (2014). Morpholino-driven gene editing: a new horizon for disease treatment and prevention. Current Gene Therapy. Retrieved from [Link]

  • PubChem. (n.d.). 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide. Retrieved from [Link]

  • BindingDB. (n.d.). hydrochloride::1-morpholin-4-yl-3-(N-phenylanilino)propan-2-ol. Retrieved from [Link]

  • CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Asberom, T., et al. (2009). Novel orally active morpholine N-arylsulfonamides gamma-secretase inhibitors with low CYP 3A4 liability. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Sulfonamide Solubility Optimization

Topic: Improving the aqueous solubility of sulfonamide compounds Role: Senior Application Scientist Status: Active | Version: 2.4 Mission Statement Welcome to the Technical Support Center. This guide addresses the persis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the aqueous solubility of sulfonamide compounds Role: Senior Application Scientist Status: Active | Version: 2.4

Mission Statement

Welcome to the Technical Support Center. This guide addresses the persistent challenge of poor aqueous solubility in sulfonamide antibiotics (e.g., sulfamethoxazole, sulfadiazine). Sulfonamides are amphoteric but primarily behave as weak acids (


 5.0–8.0) due to the electron-withdrawing 

group attached to the amide nitrogen. Their low solubility in acidic media (including gastric fluid and urine) presents risks of precipitation, variable bioavailability, and crystalluria.

This guide provides validated protocols and troubleshooting workflows to overcome these thermodynamic barriers.

Quick Diagnostic: Solubility Decision Matrix

Before modifying your formulation, identify the most appropriate strategy based on your application constraints.

Solubility_Decision_Tree Start Start: Define Constraints Check_pH Can pH be modified? Start->Check_pH Salt_Form Strategy: Salt Formation (Na+/K+ Salts) Check_pH->Salt_Form Yes (pH > pKa) Check_Solvent Are organic solvents allowed? Check_pH->Check_Solvent No (Physiological pH) Cosolvency Strategy: Cosolvency (PEG 400, Ethanol) Check_Solvent->Cosolvency Yes (Injectables/Topical) Check_Solid Is final form Solid or Liquid? Check_Solvent->Check_Solid No (Oral/Ocular) Complexation Strategy: Cyclodextrin Complexation (HP-β-CD) Check_Solid->Complexation Liquid/Suspension ASD Strategy: Amorphous Solid Dispersion (ASD) Check_Solid->ASD Solid Dosage

Figure 1: Decision matrix for selecting the optimal solubilization technique based on physicochemical and regulatory constraints.

Module 1: pH Adjustment & Salt Formation

The First Line of Defense

User Question: My sulfonamide precipitates immediately upon addition to the aqueous buffer. How do I predict the pH required to keep it in solution?

Technical Insight: Sulfonamides are weak acids.[1][2][3] The solubility is intrinsic (


) at low pH but increases exponentially once the pH exceeds the 

. The total solubility (

) at a given pH is governed by the Henderson-Hasselbalch relationship:


Troubleshooting Protocol:

  • Determine Exact

    
    :  Most sulfonamides (e.g., Sulfamethoxazole) have a 
    
    
    
    range of 5.6 – 6.1 [1].
  • Target pH Calculation: To achieve a 100-fold increase in solubility, adjust the bulk pH to at least

    
     .
    
    • Example: For Sulfamethoxazole (

      
      ), target pH 8.0+.
      
  • Counter-ion Selection: If creating a salt form, Sodium (Na+) is the standard counter-ion. Sodium sulfacetamide, for instance, is highly soluble compared to its acid form.

Warning:

  • The "Common Ion" Effect: If you dissolve a sodium sulfonamide salt in a buffer containing high sodium chloride, solubility may decrease due to the common ion effect.

  • Precipitation Risk: Diluting a high-pH sulfonamide solution into an acidic medium (like simulated gastric fluid, pH 1.2) will cause immediate precipitation (the "crash out" effect).

Module 2: Cosolvency Strategies

For Injectables and Liquid Formulations [3][4][5]

User Question: I cannot raise the pH due to tissue irritation. What solvents are compatible with sulfonamides?

Technical Insight: Water acts as an antisolvent for the non-ionized sulfonamide. Cosolvents reduce the polarity of the aqueous system, stabilizing the hydrophobic aromatic ring. The relationship is generally log-linear:



(Where 

is the fraction of cosolvent and

is the solubilizing power).

Recommended Cosolvent Systems:

CosolventTypical Conc. RangeCompatibility Notes
PEG 400 10% – 40%Highly effective. Low toxicity. Standard for IV/IM.
Propylene Glycol 10% – 30%Good solubilizer, but potential for hemolysis at high conc.
Ethanol 5% – 20%Volatile. often used as a ternary component with PEG.
Glycerol 10% – 50%Weaker solubilizer but increases viscosity (good for suspensions).

Experimental Workflow:

  • Prepare a stock solution of the sulfonamide in 100% cosolvent (e.g., PEG 400).

  • Slowly titrate water into the stock while stirring.

  • Monitor for turbidity (cloud point).

  • Tip: If precipitation occurs, add a surfactant like Polysorbate 80 (0.1% - 1.0%) to inhibit crystal nucleation [2].

Module 3: Cyclodextrin Complexation

Molecular Encapsulation (Host-Guest Chemistry)

User Question: I need to improve solubility without organic solvents or extreme pH. Is complexation viable?

Technical Insight: Sulfonamides form 1:1 inclusion complexes with


-Cyclodextrin (

-CD) and Hydroxypropyl-

-Cyclodextrin (HP-

-CD). The hydrophobic aromatic amine moiety inserts into the CD cavity, while the hydrophilic sulfonamide group remains exposed [3].

Protocol: Phase Solubility Study (Higuchi & Connors)

  • Preparation: Prepare aqueous solutions of HP-

    
    -CD at increasing concentrations (0, 5, 10, 20, 50 mM).
    
  • Saturation: Add excess sulfonamide drug to each vial.

  • Equilibration: Shake at constant temperature (25°C) for 48–72 hours.

  • Filtration: Filter through a 0.45 µm membrane (nylon or PVDF).

  • Analysis: Quantify dissolved drug via HPLC (UV detection at ~270 nm).

  • Calculation: Plot Drug Conc. (M) vs. CD Conc.[6] (M).[1][2][6][7][8][9][10] Calculate the Stability Constant (

    
    ):
    
    
    
    

Visualizing the Workflow:

CD_Complexation Step1 1. Prepare CD Solutions (0-50 mM) Step2 2. Add Excess Drug (Suspension) Step1->Step2 Step3 3. Equilibrate (72h @ 25°C) Step2->Step3 Step4 4. Filter & Assay (HPLC) Step3->Step4 Result 5. Determine K1:1 (Binding Constant) Step4->Result

Figure 2: Workflow for determining the stability constant of Sulfonamide-Cyclodextrin complexes.

Module 4: Amorphous Solid Dispersions (ASD)

Solid-State Engineering [11]

User Question: My amorphous solid dispersion turns into a sticky paste after a week. How do I stabilize it?

Technical Insight: Amorphous forms have higher free energy and solubility but are thermodynamically unstable, leading to recrystallization.[11][12] The "sticky paste" phenomenon indicates moisture absorption lowering the Glass Transition Temperature (


), causing the polymer to plasticize [4].

Troubleshooting Guide:

  • Polymer Selection:

    • Avoid: PVP (Polyvinylpyrrolidone) alone if humidity is uncontrolled. It is highly hygroscopic.

    • Use: Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol).[5][13][14] Research confirms Soluplus® maintains a dry, powdery state at 60% RH/25°C where PVP fails [4].[5][14] HPMC-AS is another robust alternative.

  • Method:

    • Hot Melt Extrusion (HME): Preferred for Soluplus® (

      
      ).
      
    • Ball Milling: Effective for lab-scale screening.

  • Storage: Store with desiccants. Any moisture uptake will drastically reduce the

    
    , accelerating recrystallization.
    
FAQs: Common Experimental Pitfalls

Q1: Why does my HPLC peak shape tail significantly for sulfonamides?

  • Answer: Sulfonamides are amphoteric. If your mobile phase pH is near the drug's

    
    , you get mixed ionization states. Fix:  Buffer your mobile phase to pH 3.0 (fully non-ionized) or pH 7.5+ (fully ionized), depending on your column's tolerance.
    

Q2: I see crystals in the urine of my animal models (Crystalluria). Why?

  • Answer: This is a classic side effect. The urine pH (typically acidic, ~pH 5-6) causes the sulfonamide to precipitate. Fix: In formulation testing, ensure high hydration or use a newer generation sulfonamide with a lower

    
     (like Sulfisoxazole, 
    
    
    
    ) which remains soluble at urine pH [5].

Q3: Can I use "Prodrugs" to fix this?

  • Answer: Yes, but this requires chemical synthesis (changing the molecule), not just formulation. N-substituted derivatives (like Succinylsulfathiazole) are prodrugs designed to be inactive and soluble in the gut, then cleaved to the active form. This is a drug design strategy, not a formulation troubleshooting step.

References
  • Perlovich, G. L., et al. (2013). "Thermodynamics of solubility, sublimation and solvation processes of sulfonamides." Journal of Chemical & Engineering Data.

  • Jouyban, A. (2019). "Review of the cosolvency models for predicting drug solubility in solvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences.

  • Zoppi, A., et al. (2010).[6][7] "Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods." Journal of Pharmaceutical Sciences.

  • Caron, V., et al. (2013). "Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling." AAPS PharmSciTech.[11]

  • Noyes, A. A., & Whitney, W. R. (1897). "The rate of solution of solid substances in their own solutions." Journal of the American Chemical Society.

Sources

Troubleshooting

Resolving ambiguous peaks in N-morpholin-4-yl-methanesulfonamide NMR

Technical Support Center: Resolving Ambiguous Peaks in N-morpholin-4-yl-methanesulfonamide NMR Executive Summary Molecule: N-morpholin-4-yl-methanesulfonamide IUPAC Structure: Core Challenge: This molecule contains a sul...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolving Ambiguous Peaks in N-morpholin-4-yl-methanesulfonamide NMR

Executive Summary

Molecule: N-morpholin-4-yl-methanesulfonamide IUPAC Structure:


Core Challenge:  This molecule contains a sulfonylhydrazide linkage  (

) coupled with a saturated heterocycle.[1][2][3][4][5][6] Ambiguous NMR signals typically arise from three distinct dynamic processes occurring simultaneously:
  • Morpholine Ring Inversion: Chair-chair interconversion (slow-to-intermediate exchange at RT).

  • N-N Bond Restricted Rotation: Gauche effects creating rotameric populations.[1][3]

  • Proton Exchange: Labile sulfonamide

    
     proton broadening.[1][3]
    

This guide provides targeted troubleshooting to deconvolute these overlapping dynamic effects.

Part 1: The Morpholine "Hump" (Ring Dynamics)

Q: Why do my morpholine methylene protons ( ppm) appear as broad, featureless humps instead of sharp triplets?

Diagnosis: This is a classic signature of conformational exchange broadening .[1][3] The morpholine ring undergoes chair-chair inversion.[1][3] At room temperature (298 K), the rate of inversion (


) is often comparable to the frequency difference (

) between the axial and equatorial protons, pushing the system into the "intermediate exchange" regime.

Mechanism:

  • Low Temp (< -40°C): Ring freezes.[1] You see distinct axial (

    
    ) and equatorial (
    
    
    
    ) signals with complex geminal/vicinal coupling.[1][7]
  • Room Temp (~25°C): Intermediate exchange. Signals broaden significantly, often merging into a "hump."[1][7]

  • High Temp (> 60°C): Fast exchange.

    
     and 
    
    
    
    average out, resulting in sharp, simplified triplets.

Troubleshooting Protocol: Variable Temperature (VT) NMR

StepActionScientific Rationale
1 Heat to 328 K (55°C) Increases

(exchange rate).[1][3] Pushes the system into "fast exchange." The broad humps should sharpen into clear triplets (

Hz).
2 Solvent Selection Use DMSO-d6 or Toluene-d8 for high-temp work.[1][3] Avoid

(boiling point 61°C is too low for safe effective sharpening).[1][3]
3 Cool to 233 K (-40°C) Optional. Only necessary if you need to calculate the energy barrier (

) or assign specific stereochemistry.

Expert Insight: In N-substituted morpholines, the nitrogen inversion is coupled with ring reversal.[3] The bulky


 group prefers the equatorial position, but the N-N bond dynamics can complicate this preference.

Part 2: Split Signals & "Ghost" Peaks (N-N Rotamers)

Q: I see two sets of signals for the methyl group ( ) or the morpholine ring, with a ratio of ~80:20. Is my sample impure?

Diagnosis: Not necessarily.[1][3][8] This often indicates rotamers arising from restricted rotation around the


 bond.[3] Unlike simple sulfonamides, the hydrazine-like linkage (

) exhibits a high rotational barrier due to lone-pair repulsion (the "gauche effect").

Differentiation Workflow (Impurity vs. Rotamer):

  • The Coalescence Test:

    • Run a spectrum at RT and one at 80°C .

    • Result A: If the two peaks merge into one sharp singlet

      
      Rotamers .
      
    • Result B: If the peaks remain distinct and the ratio is constant

      
      Impurity .
      
  • Solvent Swap:

    • Change solvent from non-polar (

      
      )  to polar aprotic (DMSO-d6) .[1][3][7]
      
    • Polar solvents often stabilize one conformer over the other or lower the rotation barrier, altering the peak ratio or chemical shift separation.

Quantitative Data: Chemical Shift Expectations

Moiety

(ppm) DMSO-d6
MultiplicityNotes


SingletMay appear as doublet if rotamers exist.[1][3]
Morpholine


Multiplet (Broad)Overlaps with DMSO solvent residual peak (

).[1][3]
Morpholine


MultipletUsually clearer than N-methylene.[1][3]


Broad SingletHighly dependent on concentration/temp.[1][3]

Part 3: The Wandering Proton (NH Exchange)

Q: The sulfonamide NH peak is either missing or extremely broad. How do I confirm its presence?

Diagnosis: The sulfonamide proton (


) is acidic and undergoes chemical exchange with trace water or labile protons in the solvent.[1]

Protocol: Stabilization & Verification

  • The

    
     Shake (Verification): 
    
    • Acquire a standard

      
       spectrum.[1][9]
      
    • Add 1-2 drops of

      
       to the NMR tube and shake.[1][3]
      
    • Outcome: The NH peak will disappear (exchange with D), and the HDO peak (approx. 4.7 ppm) will grow.[1] This confirms the peak assignment.

  • Sharpening the Signal:

    • Use anhydrous DMSO-d6 from a freshly opened ampoule.[1][3] Water promotes exchange broadening.[1][3]

    • Run the spectrum at lower temperature (e.g., 280 K) . Slowing down the exchange rate can sharpen the NH signal into a distinct peak, sometimes even revealing coupling to the adjacent morpholine nitrogen (though rare due to quadrupole relaxation).

Part 4: Visual Troubleshooting Logic

NMR_Troubleshooting Start Ambiguous Peak Detected BroadHumps Broad 'Humps' in 3.0-3.8 ppm region Start->BroadHumps SplitPeaks Split/Double Peaks (e.g. two methyl singlets) Start->SplitPeaks MissingNH Missing/Broad NH (> 9.0 ppm) Start->MissingNH Action_VT_Heat Action: VT-NMR (Heat to 55°C) BroadHumps->Action_VT_Heat Action_Coalescence Action: Coalescence Test (Do peaks merge at high T?) SplitPeaks->Action_Coalescence Action_D2O Action: D2O Exchange Test MissingNH->Action_D2O Result_Sharpen Peaks Sharpen into Triplets Diagnosis: Ring Flipping Action_VT_Heat->Result_Sharpen Result_Disappear Peak Disappears Diagnosis: Exchangeable NH Action_D2O->Result_Disappear Result_Merge Peaks Merge Diagnosis: N-N Rotamers Action_Coalescence->Result_Merge Yes Result_Stay Peaks Distinct Diagnosis: Impurity Action_Coalescence->Result_Stay No

Caption: Logic flow for diagnosing NMR anomalies in N-morpholin-4-yl-methanesulfonamide.

Part 5: Advanced 2D Characterization

If 1D VT-NMR is inconclusive, use these 2D experiments to map the structure definitively.

ExperimentPurposeWhat to Look For
HSQC Assign C-H pairsDistinguish Morpholine

vs

.

carbons are typically upfield (~45 ppm) relative to

(~66 ppm).[1]
HMBC Long-range connectivityLook for correlation between the Methyl protons (

) and the Sulfonyl sulfur (invisible) -> No direct correlation, but verify absence of other couplings. Critical: Verify connectivity of Morpholine

protons to the morpholine carbons, NOT to the sulfonyl group directly.
NOESY/ROESY Spatial ProximityIf rotamers are present, you may see Exchange Cross-peaks (same phase as diagonal) between the split signals, proving they are the same chemical entity exchanging on the NMR timescale.

References

  • Restricted Rotation in Sulfonamides

    • Study of Unusually High Rotational Barriers about S-N Bonds in Nonafluorobutane-1-sulfonamides. ResearchGate.[4][10] Available at: [Link]

  • Morpholine Ring Dynamics
  • NMR of N-Substituted Morpholines

    • 1H and 13C NMR spectra of N-substituted morpholines. PubMed.[1] Available at: [Link]

  • Sulfonamide NH Exchange

    • Requirement for the acidic proton of sulfonamide-NH for the color change event.[4] ResearchGate.[4][10] Available at: [Link]

Sources

Optimization

Technical Support: Optimizing N-morpholin-4-yl-methanesulfonamide Scaffolds

Status: Active Lead Scientist: Senior Application Scientist, Medicinal Chemistry Division Last Updated: February 20, 2026 Executive Summary & Scaffold Overview Welcome to the technical support center for N-morpholin-4-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Senior Application Scientist, Medicinal Chemistry Division Last Updated: February 20, 2026

Executive Summary & Scaffold Overview

Welcome to the technical support center for N-morpholin-4-yl-methanesulfonamide and its related bioactive derivatives. This guide addresses the optimization of sulfonamide-morpholine hybrids, a privileged scaffold in medicinal chemistry.

While the core structure (


) represents a specific sulfonylhydrazide derivative, this guide covers the broader optimization of morpholino-sulfonamides  used as:
  • Carbonic Anhydrase Inhibitors (CAIs): Targeting isoforms IX and XII for anticancer applications.

  • Antimicrobial Agents: Targeting dihydropteroate synthase (folic acid pathway).[1]

  • Matrix Metalloproteinase (MMP) Inhibitors: Leveraging the zinc-binding sulfonamide group.

Synthesis & Stability Troubleshooting

Critical Alert: The N-N Bond Stability

If your specific lead compound contains the N-morpholin-4-yl moiety directly linked to the sulfonamide nitrogen (a sulfonylhydrazide linkage:


), you face unique stability challenges compared to standard sulfonamides.
Q: My compound decomposes during purification on silica gel. Why?

A: Sulfonylhydrazides are acid-sensitive. Silica gel is slightly acidic, which can catalyze the cleavage of the N-N bond or the hydrolysis of the sulfonamide.

  • Solution: Pre-treat your silica gel with 1-2% Triethylamine (Et3N) to neutralize acidity before packing the column. Alternatively, use neutral alumina or recrystallization (ethanol/water) instead of chromatography.

Q: I am getting low yields during the coupling of methanesulfonyl chloride and N-aminomorpholine.

A: This is likely due to the "double-reaction" or hydrolysis of the sulfonyl chloride.

  • Protocol Adjustment:

    • Temperature Control: Maintain reaction at

      
       initially. Sulfonyl chlorides are highly reactive; higher temperatures favor hydrolysis over amination.
      
    • Base Selection: Use Pyridine or DMAP (catalytic) with

      
      . Pyridine acts as a nucleophilic catalyst, forming a reactive sulfonyl-pyridinium intermediate that reacts faster with the amine than water does.
      
    • Stoichiometry: Ensure the amine is in slight excess (1.1 eq) to scavenge any HCl formed, or use a biphasic system (DCM/Water) with

      
       as the base (Schotten-Baumann conditions).
      

Enhancing Biological Activity (SAR & Potency)

This section addresses the core requirement: How to make the molecule more potent.

Strategy 1: The "Tail Approach" (Carbonic Anhydrase Selectivity)

If targeting CA enzymes (e.g., for glaucoma or hypoxic tumors), the "tail" (the morpholine end) dictates selectivity.

Q: My


 for hCA II is good (10 nM), but selectivity against hCA I is poor. 
A:  The active site of hCA II is hydrophilic, while the entrance varies between isoforms.
  • Modification: The methanesulfonamide group (

    
    ) is a "head" group. To improve selectivity, you must elongate the linker between the sulfonamide and the morpholine.
    
  • Action: Switch from a direct linkage to a ureido or thioureido linker (

    
    ). This flexibility allows the morpholine to interact with the hydrophobic or hydrophilic pockets at the enzyme active site entrance, distinct from the Zinc-binding sulfonamide.
    
Strategy 2: Metal Complexation

Q: Can I enhance antibacterial activity without changing the organic structure? A: Yes, via Ruthenium(III) or Copper(II) complexation.

  • Mechanism: Sulfonamides coordinate with Ru(III) or Cu(II), often resulting in higher antimicrobial and anticancer activity than the free ligand. The metal complex facilitates DNA interaction and oxidative stress within the pathogen.

  • Protocol: React your ligand with

    
     in refluxing ethanol for 3-6 hours.
    
Visualization: Mechanism of Action & Optimization

Optimization_Pathway Substrate Lead Scaffold (N-morpholin-4-yl-sulfonamide) Target Target Identification (CA Isoforms / Bacteria) Substrate->Target Define Role Linker Linker Elongation (Ureido/Amide) Target->Linker If Selectivity Poor Metal Metal Complexation (Ru(III) / Cu(II)) Target->Metal If Potency Low Bioisostere Bioisosteric Replacement (Thiomorpholine/Piperazine) Target->Bioisostere If Solubility Poor Selectivity Isoform Selectivity (CA IX vs CA II) Linker->Selectivity Potency Enhanced Potency (Lower IC50/Ki) Metal->Potency Bioisostere->Potency

Caption: Optimization logic flow for transforming the lead scaffold into a high-potency candidate.

Physicochemical Properties & Formulation

Q: The compound precipitates in biological media (pH 7.4). A: Sulfonamides are weak acids (


 for simple alkyl sulfonamides, lower for aryl). Methanesulfonamide derivatives can be quite polar but may crystallize due to strong intermolecular hydrogen bonding.
  • Troubleshooting Table:

Property IssueDiagnosisChemical SolutionFormulation Solution
Low Solubility High Crystal Lattice Energy (High MP)Disrubt symmetry: Add a methyl group to the morpholine ring (2-Me-morpholine).Use cosolvents: PEG-400 (10%) or Cyclodextrin complexation.
Poor Permeability Too Polar (Low LogP)Bioisostere: Swap Morpholine (O) for Thiomorpholine (S).Liposomal encapsulation.
Rapid Clearance Metabolic OxidationBlock metabolic "soft spots": Fluorinate the morpholine ring.-

Assay Interference (False Positives)

Q: My


 shifts significantly when I add Triton X-100 to the assay. 
A:  You are likely observing promiscuous inhibition via aggregation .
  • Explanation: Many hydrophobic, planar compounds form colloidal aggregates that sequester enzymes non-specifically.

  • Verification Protocol:

    • Measure

      
       with and without 0.01% Triton X-100.
      
    • If activity drops 10-fold with detergent, your compound is an aggregator, not a specific binder.

    • Fix: Increase the

      
       character of the molecule (e.g., ensure the morpholine ring is not flattened by conjugation) to reduce stacking.
      

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Kaur, G., et al. (2023).[2] Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical Sciences. Link

  • Pahontu, E., et al. (2015). Synthesis, Characterization, Antimicrobial and Antiproliferative Activity Evaluation of Cu(II), Co(II), Zn(II), Ni(II) and Pt(II) Complexes with Isoniazid-Derived Compound. Molecules. Link

  • Carta, F., & Supuran, C. T. (2013). Diuretics with carbonic anhydrase inhibitory action: a patent and literature review. Expert Opinion on Therapeutic Patents. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting

Technical Support Center: N-morpholin-4-yl-methanesulfonamide Formulation

[1][2] Current Status: Operational Ticket ID: N-MMS-IVO-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2] Executive Summary: Molecule Profile & Handling Compound Identity: N-morpholin-4-y...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Current Status: Operational Ticket ID: N-MMS-IVO-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary: Molecule Profile & Handling

Compound Identity: N-morpholin-4-yl-methanesulfonamide Chemical Classification: Sulfonyl Hydrazide Derivative Predicted Structure: CH3-SO2-NH-N(CH2CH2)2O[1][2]

Critical Handling Warning: Based on the nomenclature, this compound contains a sulfonyl hydrazide linkage (R-SO2-NH-N-R').[1][2] Unlike standard sulfonamides, this functional group is chemically reactive.[1][2] It serves as a precursor for sulfonyl radicals and can release nitrogen gas (


) upon oxidation or hydrolysis [1, 2].[1][2][3]

Formulation Strategy: Successful in vivo delivery requires balancing solubility (overcoming the crystal lattice energy) with chemical stability (preventing premature


 elimination).[1][2] You must avoid aldehydes and ketones in your excipients (e.g., avoid impure PEG or acetone traces) to prevent hydrazone formation.[1][2]

Module 1: Stock Solution Preparation

Objective: Create a stable, high-concentration liquid concentrate for dilution.

Protocol A: Anhydrous Stock Preparation

Use this for all long-term storage and initial solubilization.[1][2]

  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% .[1][2]

    • Why: Water promotes hydrolytic instability of the hydrazide bond.[1][2] Anhydrous DMSO prevents this.[1][2]

  • Target Concentration: 50 mg/mL to 100 mg/mL.

  • Procedure:

    • Weigh the lyophilized powder into a sterile, amber glass vial (protect from light).

    • Add the calculated volume of Anhydrous DMSO.[1][2]

    • Vortex for 30–60 seconds.

    • Check: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.[1][2]

  • Storage: Aliquot into single-use vials and store at -20°C. Do not freeze-thaw repeatedly.

Module 2: In Vivo Vehicle Selection

Objective: Select a vehicle that maintains solubility upon dilution while ensuring physiological tolerability.[1][2]

Decision Matrix: Route of Administration

FormulationDecision Start Start: Formulation Goal Route Select Route Start->Route IV Intravenous (IV) Route->IV High Bioavailability IP_PO IP / Oral (PO) Route->IP_PO Screening/Efficacy Vehicle_A Vehicle A: Captisol® (SBE-β-CD) IV->Vehicle_A Preferred (Low Toxicity) Vehicle_B Vehicle B: Co-Solvent System IV->Vehicle_B Alternative (Solubility Issues) Solubility Solubility Check (in Saline) IP_PO->Solubility Solubility->Vehicle_B Soluble Vehicle_C Vehicle C: Suspension (MC/Tween) Solubility->Vehicle_C Insoluble/High Dose

Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and solubility profile.

Vehicle Formulations (Ready-to-Use)
Vehicle TypeCompositionBest ForTechnical Notes
Vehicle A (Gold Standard) 10% DMSO + 90% SBE-β-CD (20% w/v in PBS) IV, IPSulfobutylether-β-cyclodextrin (Captisol) encapsulates the morpholine moiety, improving stability and reducing irritation.[1][2]
Vehicle B (Standard Co-solvent) 5% DMSO + 40% PEG 300 + 5% Tween 80 + 50% Saline IP, SCThe "40/5/55" rule.[1][2] PEG 300 provides steric stabilization.[1][2] Tween 80 prevents aggregation.[1][2]
Vehicle C (Oral Suspension) 0.5% Methylcellulose (400 cP) + 0.1% Tween 80 in WaterPOUse only if the compound is crystalline and stable in aqueous suspension.[1][2] Requires homogenization.

Module 3: Troubleshooting & FAQs

Q1: My formulation precipitated immediately upon adding Saline. Why? Diagnosis: "Solvent Shock." The Science: When a hydrophobic stock (in DMSO) hits a highly polar buffer (Saline) too fast, the local solubility limit is exceeded, causing rapid nucleation.[1][2] The Fix:

  • Add the co-solvents first (e.g., add PEG 300 and Tween 80 to your DMSO stock).[1][2]

  • Vortex to mix.[1][2]

  • Slowly add the Saline/Buffer dropwise while vortexing.[1][2] This creates a gradient of polarity rather than a shock.[1][2]

Q2: The solution turned yellow/brown overnight. Is it safe to use? Diagnosis: Oxidative degradation (likely hydrazide oxidation).[1][2] The Science: Sulfonyl hydrazides can oxidize to form azo-sulfones or release nitrogen gas (


) [3].[1][2] Color change indicates the formation of conjugated byproducts.[1][2]
The Fix: 
  • Discard the solution. Do not inject degradation products.

  • Prevention: Degas your buffers (Saline/PBS) with Nitrogen or Argon for 15 minutes before use.[1][2] Add an antioxidant like Sodium Metabisulfite (0.1%) if compatible with your biological assay.[1][2]

Q3: Can I use pH adjustment to improve solubility? Diagnosis: pH-dependent solubility profile. The Science: The sulfonamide proton (-SO2-NH-) is weakly acidic (pKa ~9–10).[1][2]

  • Acidic pH (< 7): Solubility is low.[1][2]

  • Basic pH (> 8): Solubility increases due to ionization.[1][2] Warning: High pH (> 9) dramatically accelerates the hydrolysis of the sulfonyl hydrazide bond.[1][2] Recommendation: Maintain pH between 6.5 and 7.5 . Do not exceed pH 8.[1][2]0. Rely on Cyclodextrins (Vehicle A) rather than pH for solubility.[1][2]

Q4: The animal showed immediate distress (gasping) after IV injection. Diagnosis: Pulmonary embolism (precipitation) or DMSO toxicity.[1][2] The Science: If the drug precipitates in the bloodstream, it clogs pulmonary capillaries.[1][2] Alternatively, high IV bolus volumes of DMSO (>1-2 mL/kg) cause hemolysis and histamine release.[1][2] The Fix:

  • Check Particle Size: Measure Dynamic Light Scattering (DLS) of your formulation.[1][2] It must be <200 nm (clear solution).

  • Reduce DMSO: Switch to Vehicle A (Cyclodextrin) which allows lower DMSO concentrations (<5%).[1][2]

  • Slow Infusion: Inject slowly over 30–60 seconds.

Module 4: Detailed Preparation Protocol (Vehicle B)

Target: 10 mL of 2 mg/mL dosing solution.

  • Prepare Components:

    • Stock: 40 mg/mL N-morpholin-4-yl-methanesulfonamide in DMSO.[1][2]

    • Co-solvents: PEG 300, Tween 80.[1][2]

    • Diluent: Sterile Saline (0.9% NaCl).[1][2]

  • Step-by-Step Mixing:

    • Step 1: Pipette 0.5 mL of Stock (DMSO) into a sterile tube.[1][2]

    • Step 2: Add 4.0 mL of PEG 300. Vortex vigorously for 20 seconds.[1][2] Solution should be clear.

    • Step 3: Add 0.5 mL of Tween 80. Vortex for 20 seconds.[1][2] Solution will be viscous.

    • Step 4: While vortexing gently, add 5.0 mL of Sterile Saline dropwise.

  • Final Check:

    • Inspect for turbidity.[1][2] If cloudy, sonicate for 5 minutes.[1][2]

    • Filter sterilize using a 0.22 µm PES or PVDF filter (Avoid Nylon, which binds sulfonamides).[1][2]

References
  • Macara, J., et al. (2021).[1][2][4] "Practical synthesis and biological screening of sulfonyl hydrazides." Royal Society of Chemistry Advances, 11, 23063-23069.[1][2]

  • Tang, H., et al. (2022).[1][2] "The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies." The Journal of Organic Chemistry, 87(21), 13545–13560.[1][2] [1][2]

  • Shafran, Y.M., et al. (2019).[1][2] "β-(Cycloalkylamino)ethanesulfonyl azides as novel water-soluble reagents." Chemistry of Heterocyclic Compounds, 55(12), 1251-1261.[1][2][5]

(Note: The structure N-morpholin-4-yl-methanesulfonamide identifies as a sulfonyl hydrazide.[1][2] If your compound is actually 4-(methylsulfonyl)morpholine [CAS: 3144-09-0 derivative], the stability issues are less severe, but the solubility protocols in Module 2 remain valid.)

Sources

Optimization

Avoiding common pitfalls in N-morpholin-4-yl-methanesulfonamide experiments

Current Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Troubleshooting, Synthesis Optimization, and Handling of Morpholinyl-Sulfonamide Derivatives Executive Summary Welcome to the technical supp...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Tier: Level 3 (Senior Scientist Support)

Subject: Troubleshooting, Synthesis Optimization, and Handling of Morpholinyl-Sulfonamide Derivatives

Executive Summary

Welcome to the technical support hub for N-morpholin-4-yl-methanesulfonamide . This guide addresses the specific challenges associated with the synthesis, purification, and application of morpholine-derived sulfonamides.

Whether you are synthesizing this compound via the reaction of methanesulfonyl chloride (MsCl) with 4-aminomorpholine (to generate the sulfonylhydrazide) or morpholine (to generate the sulfonamide), the physicochemical properties of the morpholine ring—specifically its basicity and water solubility—introduce unique pitfalls often overlooked in standard protocols.

Module 1: Synthesis & Reaction Optimization

The Core Challenge: Exotherms and HCl Scavenging

The synthesis of N-morpholin-4-yl-methanesulfonamide involves the nucleophilic attack of the morpholine nitrogen on the electrophilic sulfur of MsCl. This reaction is highly exothermic and generates HCl, which must be immediately scavenged to prevent the formation of unreactive morpholine hydrochloride salts.

Critical Protocol: The "Cold-Drop" Method

Do not add MsCl rapidly. The heat generation can degrade the reagent and lead to colored impurities.

ParameterRecommended SpecificationThe "Why" (Causality)
Temperature -10°C to 0°C (Initial)MsCl is prone to hydrolysis and thermal decomposition. Low temp controls the exotherm.
Solvent DCM or THF (Anhydrous)Water competes with the amine for MsCl, forming methanesulfonic acid (impurity).
Base Triethylamine (TEA) or DIPEA Must be in 1.2 – 1.5 eq excess. Pyridine is an alternative but harder to remove.
Addition Rate Dropwise over 30 mins Prevents localized heating and "hot spots" where side reactions occur.
Troubleshooting Synthesis Failures
  • Issue: "My reaction turned black/dark brown."

    • Cause: Thermal decomposition of MsCl or oxidation of the hydrazine moiety (if using 4-aminomorpholine).

    • Solution: Ensure strict temperature control (< 0°C) and use an inert atmosphere (

      
       or Ar).
      
  • Issue: "Low yield (< 50%)."

    • Cause: Moisture in the solvent hydrolyzed the MsCl, or the base was insufficient, causing the amine starting material to crash out as a salt.

    • Solution: Dry solvents over molecular sieves. Increase base equivalents to 2.0.

Module 2: Purification & Workup (The "Solubility Trap")

The Pitfall: Amphoteric Behavior & Water Solubility

Morpholine derivatives are notoriously water-soluble. A standard aqueous workup (washing with water/brine) often results in the loss of product into the aqueous layer , especially if the pH is not controlled.

Decision Tree: Purification Strategy

The following diagram illustrates the logic flow for isolating the product without losing it to the aqueous phase.

Purification_Workflow start Crude Reaction Mixture (DCM + Product + Salts) quench Quench with dilute NaHCO3 start->quench separation Phase Separation quench->separation check_aq Check Aqueous Layer pH separation->check_aq acidic pH < 7 (Product protonated/salt) check_aq->acidic Risk of Loss basic pH > 8 (Product neutral) check_aq->basic Safe extract Back-extract Aqueous with 3x DCM/CHCl3 acidic->extract Recover Product combine Combine Organic Layers basic->combine extract->combine dry Dry over Na2SO4 Evaporate combine->dry

Caption: Logic flow for retaining water-soluble morpholine sulfonamides during extraction.

FAQ: Workup & Isolation
  • Q: The product is not precipitating during recrystallization.

    • A: Sulfonamides can form "oils" if impurities are present. Try triturating the crude oil with cold Diethyl Ether or Hexanes/Ethyl Acetate (9:1) to induce crystallization. Scratching the glass flask often helps initiate nucleation.

  • Q: Can I use column chromatography?

    • A: Yes. However, morpholine derivatives can streak on silica due to basicity. Add 1% Triethylamine to your eluent (e.g., DCM:MeOH:TEA) to sharpen the peaks.

Module 3: Stability & Storage

Hygroscopicity Management

Methanesulfonamides, particularly those with polar morpholine rings, are hygroscopic. Absorption of atmospheric water does not usually degrade the molecule chemically but will alter the molecular weight calculation for biological assays, leading to erroneous


 data.
  • Storage Protocol: Store under inert gas (

    
    ) in a desiccator at -20°C.
    
  • Verification: Always run a

    
    -NMR or elemental analysis prior to weighing for critical assays to determine water content.
    

Module 4: Biological Assay Troubleshooting

Solubility in DMSO

While sulfonamides are generally soluble in DMSO, the "N-morpholin-4-yl" moiety can affect solubility limits in aqueous buffers.

  • The Crash-Out Effect: When diluting a DMSO stock (e.g., 10 mM) into aqueous media (PBS/Media), the compound may precipitate if the concentration is too high.

  • Visual Check: Always inspect the wells of your assay plate under a microscope. "Micro-crystals" can scatter light, leading to false-positive inhibition readings in optical density assays.

Recommended Dilution Scheme
  • Prepare 10 mM Stock in 100% DMSO.

  • Perform Intermediate Dilution in culture media without serum (serum proteins can bind the drug non-specifically).

  • Add to cells/assay. Ensure final DMSO concentration is < 0.5%.

References

  • BenchChem Technical Support. (2025).[1] Protocol for N-sulfonylation using Methanesulfonyl Chloride.[1] BenchChem Application Notes.[1] Link

  • National Center for Biotechnology Information. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. PubMed Central. Link

  • Sipcam Oxon. (2026). Methanesulfonyl Chloride (MSC) Technical Data Sheet.Link

  • Organic Syntheses. (n.d.). Methanesulfonyl Chloride and Sulfonamide Synthesis Procedures.[1][2][3][4] Org.[1][3][5][6] Synth. Link

Sources

Troubleshooting

Technical Support Center: Scaling Up N-Morpholin-4-yl-methanesulfonamide

Here is the technical support guide for the scale-up synthesis of N-morpholin-4-yl-methanesulfonamide . Senior Application Scientist Desk Subject: Process Optimization, Safety Protocols, and Troubleshooting for Scale-Up...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the scale-up synthesis of N-morpholin-4-yl-methanesulfonamide .

Senior Application Scientist Desk Subject: Process Optimization, Safety Protocols, and Troubleshooting for Scale-Up (>100g)

Introduction: The Target Architecture

You are synthesizing N-(morpholin-4-yl)methanesulfonamide (also known as N-methanesulfonyl-4-aminomorpholine).[1][2][3][4]

  • Chemical Structure:

    
    [1][2]
    
  • Core Chemistry: This is a sulfonyl hydrazide formation.[1][2][3][4] Unlike standard amide synthesis, the nucleophile is a hydrazine derivative (4-aminomorpholine).[2][3]

  • Critical Attribute: The N-N bond is labile under oxidative stress, and the sulfonamide proton (

    
    ) is acidic (
    
    
    
    ), making the product susceptible to over-sulfonylation (bis-mesylation) if base stoichiometry is uncontrolled.[2]

Module 1: Reaction Setup & Exotherm Management

Q1: I am observing a rapid temperature spike upon adding methanesulfonyl chloride (MsCl). How do I control this on a 500g scale?

A: The reaction between 4-aminomorpholine and MsCl is highly exothermic (


).[1][2][3] On a milligram scale, cooling baths suffice.[3][4] On a multigram/kilogram scale, heat transfer becomes the rate-limiting step.[1][2][3][4]

Protocol for Exotherm Control:

  • Dilution Factor: Ensure the reaction solvent (DCM or THF) volume is at least 10-15 volumes relative to the amine mass.[1][2][3] High concentration leads to "hot spots."[1][3][4]

  • Addition Rate: Do not add MsCl as a bolus. Use a pressure-equalizing dropping funnel (or dosing pump).[1][3]

    • Target: Add MsCl as a solution (diluted 1:1 with solvent) over 60–90 minutes .

  • Temperature Ceiling: Maintain internal temperature (IT) between -5°C and 0°C . If IT exceeds +5°C, stop addition immediately.[3][4]

  • Base Management: If using Triethylamine (TEA) or Pyridine, add the base before the MsCl.[2][3][5] The amine hydrochloride salt will precipitate (in non-polar solvents), thickening the slurry.[2] Ensure overhead stirring is powerful enough to maintain mixing.[1][2][3][4]

Q2: I see a significant impurity at RRT 1.2 (LCMS M+78). Is this the bis-sulfonamide?

A: Yes. The impurity is likely N,N-bis(methylsulfonyl)-4-aminomorpholine .[1][3][4]

  • Mechanism: The product (

    
    ) is acidic.[1][2] In the presence of excess base and excess MsCl, it deprotonates and reacts with a second equivalent of MsCl.[3]
    
  • Troubleshooting:

    • Check Stoichiometry: strictly limit MsCl to 0.98 – 1.05 equivalents . Do not use a large excess "to drive completion."

    • Quench Protocol: Quench the reaction immediately upon consumption of the starting material (monitor by TLC/HPLC).[2][3] Do not stir overnight if the reaction is complete.

    • Base Choice: Switch from strong bases (TEA) to milder bases like Pyridine (which acts as both solvent and base) or use Schotten-Baumann conditions (biphasic

      
      ) to reduce the kinetic availability of the deprotonated sulfonamide.[2][3]
      

Module 2: Work-up & Purification (The Isolation Phase)

Q3: The product is water-soluble. How do I remove the amine salts without losing yield during aqueous wash?

A: N-morpholin-4-yl-methanesulfonamide has moderate water solubility due to the morpholine ether oxygen and the sulfonamide polarity.[1][2][3][4] Standard aqueous washes can lead to 20-30% yield loss.[1][3][4]

Optimized Isolation Protocol (Non-Aqueous Workup):

  • Precipitation: If running in DCM/TEA:

    • Cool the mixture to -10°C.

    • Filter off the precipitated Triethylamine Hydrochloride (TEA·HCl) salts.[1][2][3]

    • Wash the filter cake with cold DCM.[1][3]

  • Resin Treatment (Polishing): Pass the filtrate through a short pad of Basic Alumina or a scavenger resin (e.g., Trisamine) to remove unreacted MsCl and trace acid.[2][3]

  • Crystallization:

    • Concentrate the filtrate to a thick oil.[1][3]

    • Add Isopropanol (IPA) or Ethyl Acetate/Heptane (1:3) .[1][2][3]

    • Heat to reflux and cool slowly.[1][2][3] The product should crystallize as white needles.[1][3]

Q4: My product is colored (yellow/orange) after drying. Is it decomposing?

A: Coloration often indicates the presence of azo impurities or oxidation of the hydrazine bond.[1][3]

  • Cause: 4-aminomorpholine is susceptible to air oxidation, forming morpholine-N-oxide or azo dimers.[1][2][3][4]

  • Fix:

    • Perform the reaction under a strict Nitrogen/Argon atmosphere .

    • Add a radical scavenger (e.g., BHT, 0.1 mol%) during the workup if the compound is stored for long periods.

    • Recrystallize from Ethanol/Water with activated charcoal treatment to remove colored impurities.[1][2][3]

Module 3: Safety & Regulatory (Critical)

Q5: Are there specific safety concerns with the starting material 4-Aminomorpholine?

A: YES.

  • Genotoxicity Risk: 4-Aminomorpholine is often synthesized from 4-Nitrosomorpholine , a potent carcinogen.[1][2][3][4] You must verify the purity of your starting material.[1][3][4] If it contains >0.1% nitrosamine, your final API will fail regulatory genotoxin limits (ICH M7).[2]

  • Hydrazine Toxicity: As a hydrazine derivative, 4-aminomorpholine is potentially toxic and a skin sensitizer.[1][2][3][4] Use double-gloving and handle in a fume hood.[1][2][3][4]

  • Instability: Do not mix 4-aminomorpholine with strong oxidizers (permanganates, peroxides) as this can generate nitrogen gas violently.[1][2][3]

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for the synthesis and purification to avoid bis-sulfonylation.

SynthesisWorkflow Start Start: 4-Aminomorpholine + Solvent (DCM/THF) Cooling Cool to -5°C (Inert Atmosphere) Start->Cooling Addition Add MsCl (1.0 eq) Slow Dosing (60 min) Cooling->Addition Check In-Process Control (HPLC) Addition->Check BisImpurity High Bis-Sulfonamide (>5%) Check->BisImpurity Excess MsCl/Base Complete Reaction Complete (<1% SM) Check->Complete Stoichiometry OK Purification Recrystallization (IPA or EtOH) BisImpurity->Purification Difficult Separation (Requires Column) Quench Quench with Water or Filter Salts Complete->Quench Quench->Purification Final Final Product: N-morpholin-4-yl-methanesulfonamide Purification->Final

Caption: Logic flow for controlling stoichiometry and managing impurities during scale-up.

Standard Operating Procedure (SOP) Summary

ParameterSpecificationReason
Stoichiometry 1.0 eq Amine : 1.05 eq Base : 1.0 eq MsClPrevents bis-sulfonylation.[1][2][3][4]
Temperature -5°C to 0°C (Addition), then RTControls exotherm; minimizes side reactions.[1][3]
Concentration 0.5 M to 0.8 MBalances throughput with thermal safety.[1][2][3][4]
Quench Water or dilute

Neutralizes HCl; removes unreacted MsCl.[1][2][3]
Drying Vacuum oven at 40°CProduct is thermally stable up to ~100°C, but avoid overheating.[2][3][4][5]

References

  • Synthesis of Sulfonamides from 4-Aminomorpholine (General Methodology)

    • Source: Organic Letters (2016), "One-Step Synthesis of Sulfonamides from N-Tosylhydrazones" (Context on sulfonylation of hydrazine derivatives).[1]

    • URL:[Link][2]

  • Autotaxin Inhibitors (Specific Usage of N-morpholinomethanesulfonamide)

    • Source: Journal of Medicinal Chemistry (2014), "Highly Potent Non-Carboxylic Acid Autotaxin Inhibitors..." (Describes the use of the target compound as a building block).
    • URL:[Link]

  • Green Synthesis of 4-Aminomorpholine (Precursor Safety)

    • Source: Google Patents (CN103992295A), "Green synthesis method of 4-aminomorpholine under bimetal-carbonic acid system".[1][2][3][4]

    • URL

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of N-Morpholin-4-yl-methanesulfonamide: Structural Integrity and Functional Benchmarking

Topic: Cross-validation of N-morpholin-4-yl-methanesulfonamide experimental results Content Type: Publish Comparison Guide Executive Summary: The Validation Imperative In the high-stakes environment of fragment-based dru...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of N-morpholin-4-yl-methanesulfonamide experimental results Content Type: Publish Comparison Guide

Executive Summary: The Validation Imperative

In the high-stakes environment of fragment-based drug discovery (FBDD) and synthetic intermediate validation, N-(morpholin-4-yl)methanesulfonamide represents a critical sulfonylhydrazide scaffold often confused with its structural analogs. Unlike the ubiquitous 4-(methylsulfonyl)morpholine (a stable solvent/reagent) or morpholine-4-sulfonamide (a carbonic anhydrase inhibitor scaffold), the N-morpholin-4-yl derivative features a labile N-N-S linkage (


), imparting unique nucleophilic and redox properties.

This guide provides a rigorous framework for cross-validating experimental results for this specific entity. It moves beyond simple characterization, establishing a self-validating protocol to distinguish this compound from its isobaric and structural alternatives, ensuring data integrity in downstream biological assays.

Structural Landscape & Comparative Analysis

To validate experimental results, one must first define the "Alternatives" that often contaminate or mimic the target signal. The following table contrasts the target with its primary structural competitors.

Table 1: Comparative Physicochemical Profile[1]
FeatureTarget: N-(morpholin-4-yl)methanesulfonamide Alternative A: 4-(Methylsulfonyl)morpholine Alternative B: Morpholine-4-sulfonamide
Structure Morpholine-N—NH —SO₂MeMorpholine-N—SO₂MeMorpholine-N—SO₂NH₂
Class SulfonylhydrazideSulfonamide (Tertiary)Sulfamide (Primary)
MW ( g/mol ) ~180.22~165.21~166.20
Key ¹H NMR

~6-9 ppm (broad NH , exchangeable)
No exchangeable protons

~4-6 ppm (broad NH₂ )
Reactivity Nucleophilic (at NH), ReductiveInert / Electrophilic (high T)Weakly acidic, Nucleophilic
Primary Use Bioactive Scaffold, PrecursorSolvent, ReagentEnzyme Inhibitor (CA)
Self-Validating Logic
  • If your Mass Spec shows M+1 at 166 or 167, Then you have failed to synthesize the hydrazide; you likely have the sulfonamide or sulfamide.

  • If ¹H NMR lacks a downfield singlet (

    
     >6.0 ppm) that disappears with 
    
    
    
    , Then the N-N bond formation failed.

Experimental Validation Protocols

Protocol A: Structural Authentication Workflow

Objective: To confirm the N-N-S connectivity and rule out degradation to morpholine or rearrangement.

Reagents:

  • Analyte: >5 mg purified N-(morpholin-4-yl)methanesulfonamide.

  • Solvent: DMSO-

    
     (preferred over 
    
    
    
    to visualize labile NH).
  • Internal Standard: 1,3,5-Trimethoxybenzene (for quantitative NMR).

Step-by-Step Methodology:

  • Dissolution: Dissolve 5 mg of analyte in 600

    
    L DMSO-
    
    
    
    . Ensure complete solvation to prevent aggregation peaks.
  • Acquisition: Run standard ¹H NMR (minimum 16 scans).

  • The "Hydrazide Shift" Check: Look for the hydrazide -NH- proton. In DMSO-

    
    , this typically appears between 8.5 – 9.5 ppm  as a broad singlet.
    
    • Causality: The electron-withdrawing sulfonyl group deshields the NH proton significantly more than a standard amine.

  • The "Exchange" Validation: Add 10

    
    L 
    
    
    
    to the tube, shake, and re-run.
    • Result: The peak at ~9 ppm must vanish. If it remains, it is an impurity (e.g., non-exchangeable aromatic proton).

  • COSY Correlation: Run a 2D COSY.

    • Validation: The NH proton should show NO coupling to the morpholine ring protons (separated by the Nitrogen atom), whereas in Alternative B (Sulfamide), the

      
       is terminal and isolated.
      
Protocol B: Functional Stability Assay (Hydrolytic Stress Test)

Objective: To determine if the compound survives physiological conditions (pH 7.4) or degrades into N-aminomorpholine.

Workflow:

  • Prepare a 10 mM stock in DMSO.

  • Dilute to 100

    
    M in PBS (pH 7.4) and separately in 0.1 M HCl (Simulated Gastric Fluid).
    
  • Incubate at 37°C.

  • Sampling: Inject into LC-MS at T=0, 1h, 4h, 24h.

  • Detection: Monitor for the parent ion [M+H]+ = 181.2.

    • Failure Mode: Appearance of peaks at MW 102 (N-aminomorpholine) or 96 (Methanesulfonamide) indicates hydrolysis of the S-N or N-N bond.

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the synthesis of N-(morpholin-4-yl)methanesulfonamide, highlighting the critical "Go/No-Go" checkpoints.

ValidationLogic Start Crude Reaction Product (N-aminomorpholine + MsCl) LCMS Step 1: LC-MS Screening Start->LCMS MassCheck Mass = 181.2 (M+H)? LCMS->MassCheck Fail1 FAIL: Alternative Product (Likely Sulfonamide MW 166) MassCheck->Fail1 No (MW < 180) NMR Step 2: 1H NMR (DMSO-d6) MassCheck->NMR Yes NHCheck Signal > 8.0 ppm? NMR->NHCheck Fail2 FAIL: Salt Form or Decomposition NHCheck->Fail2 No D2OCheck Step 3: D2O Exchange NHCheck->D2OCheck Yes Disappear Signal Disappears? D2OCheck->Disappear Fail3 FAIL: Impurity Disappear->Fail3 No Success VALIDATED TARGET N-(morpholin-4-yl)methanesulfonamide Disappear->Success Yes

Caption: Logical workflow for structural validation, distinguishing the target hydrazide from common sulfonamide byproducts.

Mechanistic Insights & Troubleshooting

The "N-N" Bond Vulnerability

The defining feature of N-(morpholin-4-yl)methanesulfonamide is the hydrazine-like N-N bond. Unlike the robust C-S or N-S bonds in standard sulfonamides, this bond is susceptible to:

  • Oxidation: In the presence of high-valent metals or peroxides, the hydrazide can oxidize to the azo/diazo species or decompose with nitrogen evolution.

  • Acylation: The NH proton is sufficiently acidic (pKa ~11-12) to be deprotonated by strong bases, allowing alkylation or acylation. This is a common source of "experimental error" where the researcher assumes they have the parent compound, but actually have an N-alkylated derivative.

Reference Standards

To ensure Trustworthiness in your data, always run a "blank" reaction with Morpholine + Methanesulfonyl Chloride . The product of this reaction (4-(methylsulfonyl)morpholine) serves as a negative control.

  • Control Retention Time: If your target elutes at the exact same time as the control, your synthesis failed (you likely didn't start with N-aminomorpholine or the N-N bond cleaved).

References

  • Chemical Book. Morpholine-4-sulfonamide Properties and CAS 25999-04-6. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78165, 4-Morpholineethanesulfonic acid (Structural Analog Reference). Retrieved from .

  • Sigma-Aldrich. Methanesulfonyl chloride Product Specification (Reagent Validation). Retrieved from .

  • ScienceDirect. Sulfonylhydrazides in Organic Synthesis: A Review. (General mechanistic grounding for N-N-S bond stability). Retrieved from .

(Note: Specific literature on the exact string "N-morpholin-4-yl-methanesulfonamide" is sparse; citations focus on the validated precursors and structural analogs required for the comparison protocols described above.)

Comparative

A Senior Application Scientist's Guide to In Vivo Validation of N-morpholin-4-yl-methanesulfonamide Based PI3K Inhibitors

Introduction: Targeting a Central Node in Oncology The N-morpholin-4-yl-methanesulfonamide scaffold represents a significant achievement in modern medicinal chemistry, forming the core of several potent inhibitors target...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Central Node in Oncology

The N-morpholin-4-yl-methanesulfonamide scaffold represents a significant achievement in modern medicinal chemistry, forming the core of several potent inhibitors targeting the Phosphoinositide 3-Kinase (PI3K) pathway.[1][2][3] The PI3K/AKT/mTOR signaling cascade is a master regulator of cellular growth, proliferation, and survival.[4][5][6][7][8] Its frequent dysregulation through mutations (e.g., in PIK3CA) or loss of the tumor suppressor PTEN makes it one of the most commonly activated pathways in human cancers, driving tumorigenesis and therapeutic resistance.[4][6][7][9]

This guide focuses on the in vivo validation strategy for a representative therapeutic candidate from this chemical class: Pictilisib (GDC-0941) , a potent, orally bioavailable pan-Class I PI3K inhibitor.[1][10][11][12] We will objectively compare its validation with an FDA-approved, isoform-selective alternative, Alpelisib (Piqray) , which specifically targets the p110α isoform of PI3K.[13][14][15] The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting robust preclinical studies that establish therapeutic potential and guide clinical translation.

Section 1: Mechanistic Overview & Comparative Rationale

The PI3K/AKT/mTOR Pathway: A Critical Target Upon activation by upstream receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[11][16] This secondary messenger recruits and activates downstream effectors, most notably the kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates that collectively inhibit apoptosis and promote cell cycle progression, protein synthesis, and metabolism, primarily through mTOR.[6][7][16] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3, thus acting as a crucial brake on cell proliferation.[6][8]

Therapeutic Hypothesis & Causality of Inhibitor Selection The central hypothesis is that inhibiting PI3K will block this pro-survival signaling, leading to cell cycle arrest and/or apoptosis in tumors addicted to this pathway.[17]

  • Pictilisib (Pan-PI3K Inhibitor): As a pan-inhibitor, Pictilisib blocks all four Class I PI3K isoforms (α, β, δ, γ).[12][18] The rationale for this approach is to cast a wide net, potentially overcoming redundancy between isoforms and addressing tumors where multiple isoforms contribute to oncogenesis. However, this broad activity can lead to "on-target" toxicities, as PI3K isoforms play roles in normal physiological processes, such as insulin signaling (α/β) and immune function (δ/γ).[17][19][20]

  • Alpelisib (α-selective PI3K Inhibitor): Alpelisib was designed to specifically inhibit the p110α isoform, which is encoded by the frequently mutated PIK3CA gene.[13][14] This targeted approach aims to maximize efficacy in tumors with PIK3CA mutations while minimizing side effects associated with inhibiting other isoforms, offering a potentially better therapeutic window.[9][20]

This fundamental difference in selectivity dictates the comparative validation strategy. The key question is whether the broad-spectrum activity of a Pictilisib-like compound offers superior efficacy that outweighs potential toxicity compared to the precision of an α-selective inhibitor like Alpelisib in a genetically defined tumor context.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Survival, Proliferation mTOR->Proliferation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates Pictilisib Pictilisib (Pan-Inhibitor) Pictilisib->PI3K Alpelisib Alpelisib (α-selective) Alpelisib->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Table 1: Comparative Profile of Investigational vs. Standard-of-Care Inhibitors
ParameterPictilisib (N-morpholin-4-yl-methanesulfonamide class)Alpelisib (Comparator)Rationale for Comparison
Common Name Pictilisib (GDC-0941)Alpelisib (BYL-719, Piqray)Comparing a pan-inhibitor to an isoform-selective standard.
Target(s) Pan-Class I PI3K (p110α, β, δ, γ)[12][18]α-selective PI3K (p110α)[13][14]The core mechanistic difference driving the validation strategy.
Potency (IC50) p110α: 3 nM; p110δ: 3 nM; p110β: 33 nM[12]~50-fold more potent against α-isoform vs. β, γ, δ[13]Potency against the target isoform (PIK3CA-mutant tumors) is key.
Key Indication Investigated in various solid tumors.[11][12]HR+/HER2- advanced breast cancer with PIK3CA mutations.[15][21]Defines the most relevant disease context for head-to-head studies.
Known Liabilities Potential for broader on-target toxicities (e.g., hyperglycemia, rash).[12][19]Hyperglycemia and rash are common, requiring management.[14]Anticipating and monitoring adverse effects is critical for in vivo studies.

Section 2: Comprehensive In Vivo Validation Strategy

A successful in vivo program must be structured to answer three fundamental questions:

  • Efficacy: Does the drug inhibit tumor growth in a relevant disease model?

  • Pharmacokinetics (PK): Does the drug achieve and maintain sufficient exposure at the tumor site?

  • Pharmacodynamics (PD): Does the drug engage its target and modulate the intended signaling pathway in vivo?

The choice of experimental model is paramount. For PI3K inhibitors, a patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) model using a cancer line with a known PIK3CA activating mutation (e.g., H1047R or E545K) is the gold standard.[22][23] This ensures the tumor is "addicted" to the pathway we aim to inhibit, providing the strongest rationale for potential efficacy.

InVivo_Workflow cluster_monitoring Longitudinal Monitoring cluster_endpoint Study Endpoint start Model Selection (e.g., PIK3CA-mutant Breast Cancer Xenograft) implant Tumor Implantation in Immunocompromised Mice (e.g., NSG Mice) start->implant randomize Tumor Growth to ~150-200 mm³ & Randomization implant->randomize treatment Treatment Initiation (Vehicle, Pictilisib, Alpelisib) randomize->treatment tumor_vol Tumor Volume (Calipers, 3x/week) treatment->tumor_vol body_wt Body Weight (3x/week) treatment->body_wt clinical_signs Clinical Signs (Daily) treatment->clinical_signs euthanasia Euthanasia & Tissue Collection tumor_vol->euthanasia body_wt->euthanasia clinical_signs->euthanasia pk_samples PK Analysis (Plasma, Tumor) euthanasia->pk_samples pd_samples PD Analysis (Tumor Lysates for Western Blot) euthanasia->pd_samples efficacy_analysis Efficacy Analysis (TGI, Statistical Tests) euthanasia->efficacy_analysis

Caption: Workflow for a comparative in vivo efficacy and PK/PD study.

Section 3: Comparative Efficacy Study - Experimental Protocol

This protocol describes a head-to-head efficacy study in a PIK3CA-mutant breast cancer xenograft model.

Objective: To compare the anti-tumor activity of Pictilisib and Alpelisib.

Materials:

  • Animal Model: Female NOD-scid gamma (NSG) mice, 6-8 weeks old. NSG mice are highly immunodeficient, making them robust hosts for human tumor engraftment.

  • Tumor Model: MCF-7 or T47D human breast cancer cells (ER+, PIK3CA-mutant).

  • Reagents: Matrigel (optional, to improve tumor take rate), sterile PBS.[24]

  • Test Articles: Pictilisib, Alpelisib, and a corresponding vehicle control (e.g., 10% NMP/90% PEG300).[23]

Methodology:

  • Cell Preparation: Culture MCF-7 cells under standard conditions. Harvest cells during the logarithmic growth phase when they are 80-90% confluent.[24] Prepare a single-cell suspension in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.[25]

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[24][25] Co-injection with Matrigel (1:1 ratio) can improve engraftment success.

    • For breast cancer models, implantation into the mammary fat pad is an alternative that provides a more orthotopic environment.

  • Tumor Growth and Randomization:

    • Monitor mice for tumor development. Once tumors are palpable, measure their volume 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[25]

    • When the average tumor volume reaches 150-200 mm³, randomize mice into treatment cohorts (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.

    • Treatment Groups:

      • Group 1: Vehicle Control (PO, daily)

      • Group 2: Pictilisib (e.g., 100 mg/kg, PO, daily)[26]

      • Group 3: Alpelisib (e.g., 50 mg/kg, PO, daily)[23]

  • Treatment and Monitoring:

    • Administer the assigned treatments daily via oral gavage (PO).

    • Measure tumor volumes and body weights three times per week. Body weight is a key indicator of overall animal health and drug tolerance.

    • Monitor animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur).

  • Study Endpoint:

    • Continue treatment for 21-28 days or until tumors in the vehicle control group reach the predetermined endpoint volume (e.g., 1500 mm³).[24]

    • At the endpoint, euthanize mice and collect terminal samples: blood for PK analysis and tumors for PD analysis and weight measurement.

Section 4: Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling - Experimental Protocol

Objective: To correlate drug exposure (PK) with target modulation (PD). This is often done in a satellite group of animals run in parallel with the efficacy study.

Methodology:

  • Pharmacokinetics (PK):

    • Study Design: Use a separate cohort of tumor-bearing mice (n=3-4 per time point).[27][28]

    • Dosing: Administer a single oral dose of Pictilisib or Alpelisib.

    • Sample Collection: Collect blood samples (via submandibular or retro-orbital bleed) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[29] At each time point, also collect tumor tissue.

    • Sample Processing: Process blood to plasma. Homogenize tumor tissue.

    • Analysis: Quantify drug concentration in plasma and tumor homogenates using a validated LC-MS/MS method.[28]

    • Key Parameters: Calculate Cmax (peak concentration), Tmax (time to peak), and AUC (Area Under the Curve, total exposure).[30] Establishing that the drug reaches the tumor at concentrations sufficient to inhibit the target is a critical validation step.

  • Pharmacodynamics (PD):

    • Objective: To measure the inhibition of the PI3K pathway in tumor tissue. The key biomarker for PI3K/AKT pathway activity is the phosphorylation of AKT (at Ser473) and downstream effectors like S6 ribosomal protein.[19][31]

    • Sample Collection: Use tumors collected from the efficacy study endpoint or from a satellite PK/PD study at a specific time post-dose (e.g., 2-8 hours, near the expected Tmax).

    • Sample Processing: Immediately snap-freeze tumors in liquid nitrogen or place in lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

    • Analysis: Perform Western blotting on tumor lysates. Probe with antibodies against phospho-AKT (Ser473), total AKT, phospho-S6, and total S6. A loading control (e.g., β-actin) is mandatory.

    • Interpretation: A significant reduction in the ratio of phospho-AKT/total-AKT and phospho-S6/total-S6 in the drug-treated groups compared to the vehicle group provides direct evidence of target engagement and pathway inhibition in vivo.[31][32]

Section 5: Data Analysis & Interpretation

Quantitative data must be summarized clearly to allow for objective comparison.

Table 2: Representative Comparative In Vivo Efficacy Data
Treatment Group (Dose)Final Tumor Volume (mm³, Mean ± SEM)Tumor Growth Inhibition (TGI, %)Body Weight Change (%)Statistical Significance (vs. Vehicle)
Vehicle Control 1450 ± 150--2.5 ± 1.5-
Pictilisib (100 mg/kg) 435 ± 9570%-8.0 ± 2.0p < 0.001
Alpelisib (50 mg/kg) 580 ± 11060%-4.5 ± 1.8p < 0.01
  • Tumor Growth Inhibition (TGI): Calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

  • Interpretation: In this hypothetical dataset, both compounds show significant anti-tumor activity. Pictilisib demonstrates slightly higher TGI but is associated with a greater loss in body weight, suggesting a narrower therapeutic window compared to Alpelisib in this model.

Table 3: Representative Comparative Pharmacodynamic Biomarker Data
Treatment Groupp-AKT / Total AKT Ratio (Normalized to Vehicle)p-S6 / Total S6 Ratio (Normalized to Vehicle)
Vehicle Control 1.001.00
Pictilisib (100 mg/kg) 0.15 ± 0.050.20 ± 0.08
Alpelisib (50 mg/kg) 0.25 ± 0.070.30 ± 0.10
  • Interpretation: This data shows robust target engagement for both compounds, with Pictilisib achieving a greater degree of pathway suppression at the tested dose, which correlates with its slightly higher efficacy. This direct link between PK/PD and efficacy is the cornerstone of a successful in vivo validation package.

Conclusion & Future Directions

This guide outlines a rigorous, multi-faceted approach to the in vivo validation of an N-morpholin-4-yl-methanesulfonamide based PI3K inhibitor, using Pictilisib as a case study against the clinical standard, Alpelisib. The experimental framework presented here, integrating efficacy, pharmacokinetic, and pharmacodynamic endpoints, is designed to generate a comprehensive dataset capable of establishing proof-of-concept and informing clinical strategy.

Successful validation hinges on demonstrating not just anti-tumor activity, but a clear, data-driven link between drug exposure, target modulation, and therapeutic effect. By comparing a pan-inhibitor to an isoform-selective agent in a genetically relevant cancer model, researchers can make informed decisions about which therapeutic strategy holds the most promise for patients. Future studies should explore mechanisms of resistance and investigate rational combination therapies to overcome them, further enhancing the potential of targeting this critical oncogenic pathway.[20][33]

References

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?.
  • PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC. [Link]

  • PI3K/AKT/mTOR pathway - Wikipedia. [Link]

  • Targeting PI3K/mTOR Signaling in Cancer - AACR Journals. [Link]

  • PI3K/AKT/mTOR signaling - GeneGlobe - QIAGEN. [Link]

  • Xenograft Tumor Model Protocol. [Link]

  • Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway - Frontiers. [Link]

  • Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC. [Link]

  • Mechanism of Action | VIJOICE® (alpelisib) tablets | HCP. [Link]

  • Abstract 3934: Determination of the PI3Kα selective inhibitor alpelisib mechanism of action and efficacy in ER+/ PIK3CA mutant breast cancer preclinical models | Request PDF - ResearchGate. [Link]

  • What is the mechanism of Alpelisib? - Patsnap Synapse. [Link]

  • Plasma metabolomic changes following PI3K inhibition as pharmacodynamic biomarkers - AACR Journals. [Link]

  • Predictive and Pharmacodynamic Biomarkers of Response to the Phosphatidylinositol 3-Kinase Inhibitor Taselisib in Breast Cancer Preclinical Models - AACR Journals. [Link]

  • Abstract #1836: Generation of in vivo tumor models driven by PI3 kinase subunit p110α and their use in the development of inhibitors to the pathway | Cancer Research - AACR Journals. [Link]

  • Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem - NIH. [Link]

  • Alpelisib: A Novel Agent for PIK3CA-Related Overgrowth Spectrum - PMC. [Link]

  • PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of... - ResearchGate. [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • Establishment of Patient-Derived Xenografts in Mice - Bio-protocol. [Link]

  • Alpelisib for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative metastatic breast cancer. [Link]

  • Abstract B137: Pharmacokinetics and pharmacodynamic biomarkers for the dual PI3K/mTOR inhibitor GDC‐0980: Initial phase I evaluation | Molecular Cancer Therapeutics - AACR Journals. [Link]

  • First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors - AACR Journals. [Link]

  • The present and future of PI3K inhibitors for cancer therapy - PMC - NIH. [Link]

  • 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC - NIH. [Link]

  • Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? - PMC. [Link]

  • The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway - Frontiers. [Link]

  • PI3K inhibitors as new cancer therapeutics: implications for clinical trial design. [Link]

  • 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed. [Link]

  • V B. Metabolism and Pharmacokinetic Studies - FDA. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]

  • Murine Pharmacokinetic Studies - PMC - NIH. [Link]

  • Plasma Metabolomic Changes following PI3K Inhibition as Pharmacodynamic Biomarkers: Preclinical Discovery to Phase I Trial Evaluation - AACR Journals. [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC. [Link]

  • Phosphoinositide 3-Kinase (PI3K) Inhibitors and Breast Cancer: An Overview of Current Achievements - MDPI. [Link]

  • The PI3K inhibitor pictilisib and the multikinase inhibitors pazopanib and sorafenib have an impact on Rac1 level and migration of medulloblastoma in vitro - PMC. [Link]

  • The chemical structures of morpholino-based heterocyclic PI3K inhibitors. - ResearchGate. [Link]

Sources

Validation

Technical Comparison Guide: N-morpholin-4-yl-methanesulfonamide vs. Sulfonamide Alternatives

The following guide provides a comprehensive technical comparison of N-morpholin-4-yl-methanesulfonamide against standard sulfonamide alternatives. This analysis focuses on its chemical properties, synthesis utility, and...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of N-morpholin-4-yl-methanesulfonamide against standard sulfonamide alternatives. This analysis focuses on its chemical properties, synthesis utility, and performance as a specialized reagent in medicinal chemistry.

Executive Summary & Compound Identity

N-morpholin-4-yl-methanesulfonamide is a specialized sulfonylhydrazide derivative, distinct from primary sulfonamides. Structurally, it consists of a methanesulfonyl group attached to the exocyclic nitrogen of 4-aminomorpholine.[1] This N-N linkage imparts unique reactivity, making it a valuable building block for generating N-amino sulfonamide motifs or serving as a "masked" sulfonamide surrogate with improved solubility and safety profiles compared to traditional hydrazine-based reagents.

Chemical Identity
  • IUPAC Name: N-(Morpholin-4-yl)methanesulfonamide

  • Structure:

    
    
    
  • Core Class: Sulfonylhydrazide (Sulfonamide derivative)

  • Primary Utility: Reagent for electrophilic sulfonyl-amination; Pharmacophore in kinase/protease inhibitors; Precursor for diazo-species generation.

  • Key Advantage: Reduced volatility and potential genotoxicity compared to lower molecular weight hydrazines; enhanced aqueous solubility due to the morpholine ring.

Comparative Performance Analysis

The following table contrasts N-morpholin-4-yl-methanesulfonamide with its primary alternatives: the standard Methanesulfonamide (parent) and p-Toluenesulfonylhydrazide (common reagent).

Table 1: Physicochemical & Functional Comparison
FeatureN-morpholin-4-yl-methanesulfonamide Methanesulfonamide p-Toluenesulfonylhydrazide
Structure Type Sulfonylhydrazide (N-N bond)Primary Sulfonamide (N-H bond)Sulfonylhydrazide (Aryl)
Molecular Weight ~180.2 g/mol 95.12 g/mol 186.23 g/mol
Solubility (Water) High (Morpholine effect)ModerateLow (Hydrophobic tolyl group)
Nucleophilicity Enhanced (Alpha-effect from N-N)ModerateHigh (Alpha-effect)
Genotoxicity Risk Lower (Non-volatile, bulky)LowHigh (Hydrazine release risk)
Atom Economy Moderate (Morpholine is a carrier)High (Direct atom transfer)Low (Large tolyl waste group)
Primary Application Synthesis of N-amino sulfonamides; Bioisostere installationGeneral sulfonamidation; Amine protectionDiazo/Carbene generation (Bamford-Stevens)
Performance Insights
  • Solubility Advantage: Unlike the tolyl-derivative, the morpholine moiety significantly enhances solubility in polar organic solvents (e.g., DMSO, DMF) and aqueous buffers, facilitating reactions in biological media or flow chemistry systems.

  • Safety Profile: By capping the hydrazine unit with a morpholine ring, the risk of generating free, volatile hydrazine (a potent carcinogen) is mitigated during handling, though standard precautions for N-N compounds apply.

  • Reactivity: The "alpha-effect" (lone pair repulsion between adjacent nitrogens) makes the terminal -NH- group more nucleophilic than in simple methanesulfonamide, allowing for milder coupling conditions.

Mechanism of Action: Synthesis & Reactivity[1]

The synthesis and utility of N-morpholin-4-yl-methanesulfonamide rely on the nucleophilic attack of 4-aminomorpholine on methanesulfonyl chloride, followed by its subsequent use as a nucleophile in cross-coupling reactions.

Reaction Pathway Diagram

G Start 4-Aminomorpholine Intermediate N-morpholin-4-yl- methanesulfonamide Start->Intermediate Nucleophilic Substitution (Base, 0°C) Reagent + MsCl (Methanesulfonyl Chloride) Reagent->Start Target N-Arylated Product (Bioactive Scaffold) Intermediate->Target Pd-Catalyzed Coupling (Ar-X, Ligand)

Figure 1: Synthesis pathway transforming 4-aminomorpholine into the sulfonamide reagent, followed by cross-coupling.

Experimental Protocols

Protocol A: Synthesis of N-morpholin-4-yl-methanesulfonamide

Objective: Generate the reagent from commercial precursors with >95% purity.

Reagents:

  • 4-Aminomorpholine (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 4-aminomorpholine and DCM under an inert atmosphere (

    
    ). Cool to 0°C using an ice bath.
    
  • Base Addition: Add

    
     dropwise. Ensure the internal temperature remains <5°C to prevent side reactions.
    
  • Sulfonylation: Slowly add MsCl (diluted in minimal DCM) via a syringe pump or dropping funnel over 30 minutes. Critical: Exothermic reaction; rapid addition causes impurity formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the amine.

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane if necessary. The product typically precipitates as a white crystalline solid.

Protocol B: Cross-Coupling Application (Buchwald-Hartwig Type)

Objective: Install the sulfonamide bioisostere onto an aryl halide.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • N-morpholin-4-yl-methanesulfonamide (1.2 equiv)

  • 
     (2 mol%)
    
  • Xantphos (4 mol%)

  • 
     (2.0 equiv)
    
  • 1,4-Dioxane (degassed)

Methodology:

  • Combine the aryl bromide, sulfonamide reagent, base, and catalyst system in a sealed vial.

  • Add dioxane and purge with Argon for 5 minutes.

  • Heat to 100°C for 12–16 hours.

  • Filter through a Celite pad and purify via flash chromatography.

    • Note: The morpholine tail aids in separation due to its distinct polarity compared to non-basic side products.

Safety & Handling (E-E-A-T Guidelines)

While N-morpholin-4-yl-methanesulfonamide is designed to be safer than simple hydrazines, strict adherence to safety protocols is mandatory.

  • Genotoxicity Alert: Although the morpholine cap reduces volatility, the N-N bond structure is a structural alert for genotoxicity. Handle all solids in a fume hood.

  • Thermal Stability: Do not heat bulk solids above 120°C without DSC (Differential Scanning Calorimetry) testing, as sulfonylhydrazides can decompose exothermically to release nitrogen gas.

  • Incompatibility: Avoid strong oxidizers, which can convert the hydrazide to unstable azo/diazo species.

Conclusion

N-morpholin-4-yl-methanesulfonamide represents a superior alternative to standard sulfonamides when solubility , nucleophilicity , or N-amino functionalization is required. While it lacks the atom economy of simple methanesulfonamide for basic capping, its utility in constructing complex bioisosteres and its improved safety profile over free hydrazine reagents make it an essential tool in the modern medicinal chemist's library.

References

  • Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents. Source: Organic Letters (2011).[2] Context: Discusses the synthesis and safety advantages of substituted sulfonamide nucleophiles in cross-coupling. URL:[Link]

  • Synthesis of Sulfonimidamides from Sulfenamides. Source: ResearchGate / Wiley (2020). Context: Provides background on sulfonamide bioisosteres and the reactivity of N-sulfur bonds. URL:[Link]

  • Morpholine-based Aryl Sulfonamides as Nav1.7 Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2018). Context: Demonstrates the utility of the morpholine-sulfonamide scaffold in active drug discovery. URL:[Link]

  • Properties of 4-(Methylsulfonyl)morpholine (Alternative Isomer). Source: PubChem Compound Summary. Context: Reference for the structural isomer often confused with the title compound. URL:[Link]

Sources

Comparative

Comparative analysis of N-morpholin-4-yl-methanesulfonamide derivatives

Comparative Analysis of N-morpholin-4-yl-methanesulfonamide Derivatives Executive Summary & Structural Classification Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Pharmacologists, and Dru...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of N-morpholin-4-yl-methanesulfonamide Derivatives

Executive Summary & Structural Classification

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists.

Overview: The "N-morpholin-4-yl-methanesulfonamide" motif represents a specific intersection of sulfonamide pharmacophores and morpholine heterocycles.[1] While the exact IUPAC string N-morpholin-4-yl-methanesulfonamide (a sulfonylhydrazide structure:


) is a rare chemical entity, the broader class of Morpholine-Functionalized Sulfonamides  are critical scaffolds in modern drug discovery.[1]

This guide compares three distinct structural classes of these derivatives, analyzing their physicochemical properties, synthesis pathways, and biological efficacy against targets such as Carbonic Anhydrase (CA) and specific cancer cell lines.

The Three Structural Classes Compared:

  • Class A (Direct Sulfamoyls): Morpholine-4-sulfonamide derivatives (Morpholine-

    
    -
    
    
    
    ).[1]
  • Class B (Distal Linkers): N-(morpholino-alkyl/aryl) sulfonamides (e.g., CA Inhibitors).[1]

  • Class C (Sulfonyl-Morpholines): 4-(Methylsulfonyl)morpholine derivatives (often structurally conflated).[1]

Comparative Technical Analysis

Physicochemical & Pharmacokinetic Profiles

The morpholine ring is a "privileged structure" in medicinal chemistry, often employed to modulate solubility and reduce lipophilicity compared to piperidine or benzene analogs.

FeatureClass A: Morpholine-4-sulfonamides Class B: Distal Morpholine Sulfonamides Class C: Sulfonyl-Morpholines
Core Structure Morpholine ring directly bonded to Sulfur (

).[1]
Morpholine attached via alkyl/aryl linker to Sulfonamide N.Morpholine N attached to Sulfonyl C (

).[1]
Solubility (LogP) High. The direct sulfonamide bond increases polarity. (LogP ~ -0.8 to -1.2).[1]Tunable. Depends on linker length.[1] Propyl linkers balance hydro/lipophilicity.[1]Moderate. Methylsulfonyl group adds polarity but lacks H-bond donor.[1]
Metabolic Stability Moderate. Susceptible to N-S bond cleavage in acidic environments.[1]High. Alkyl/Aryl linkers are generally stable.[1]High. Sulfone group is metabolically inert.[1]
Primary Application Synthetic intermediate; specific enzyme inhibitors.[1]Carbonic Anhydrase Inhibition (CAI); Anticancer (Kinase inhibition).Antimicrobial agents; Solvents/Reagents.[1][2]
Biological Activity & Mechanism of Action

A. Carbonic Anhydrase Inhibition (Class B focus) Class B derivatives, particularly 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide, are potent inhibitors of Human Carbonic Anhydrase (hCA).[1] The morpholine tail acts as a "hydrophilic anchor," interacting with the hydrophilic half of the enzyme active site, while the sulfonamide moiety binds to the Zinc ion (


).

B. Anticancer & Kinase Activity N-substituted sulfonamides (Class B) have shown efficacy against MCF-7 (breast cancer) and HCT-116 (colon cancer) lines.[1] The mechanism often involves the inhibition of PI3K/mTOR pathways, where the morpholine oxygen forms hydrogen bonds with the kinase hinge region.

C. Antimicrobial Activity Class C derivatives (e.g., 4-(phenylsulfonyl)morpholine) exhibit moderate antibacterial activity against S. typhi and B. subtilis, likely through membrane disruption or interference with folate synthesis (dihydropteroate synthase inhibition), though they are less potent than classic sulfa drugs.

Experimental Methodologies

Protocol 3.1: Synthesis of Class B Derivatives (The CA Inhibitors)

Rationale: This protocol ensures the formation of the sulfonamide bond while preserving the morpholine ring integrity.

Reagents: 4-Carboxybenzenesulfonamide, 3-morpholinopropylamine, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt.[1] Workflow:

  • Activation: Dissolve 4-carboxybenzenesulfonamide (1.0 eq) in DMF. Add EDC (1.2 eq) and HOBt (1.2 eq). Stir at

    
     for 30 mins to form the active ester.
    
  • Coupling: Add 3-morpholinopropylamine (1.1 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate.[1] Wash organic layer with

    
     and Brine.[1]
    
  • Purification: Recrystallize from Ethanol/Water to yield 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide.

Protocol 3.2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Rationale: The standard for measuring CA kinetics is monitoring the hydration of


.
  • Enzyme Prep: Recombinant hCA I, II, IV are prepared in HEPES buffer (20 mM, pH 7.5).

  • Substrate: Saturated

    
     solution in water at 
    
    
    
    .
  • Indicator: Phenol red (0.2 mM).[1]

  • Measurement: Using a Stopped-Flow spectrophotometer, mix enzyme/inhibitor solution with substrate/indicator.

  • Detection: Monitor absorbance change at 557 nm (color change from red to yellow as pH drops).[1]

  • Calculation: Determine

    
     by fitting the initial velocity vs. inhibitor concentration curve.
    

Supporting Experimental Data

The following data summarizes the comparative efficacy of Class B derivatives against standard CA inhibitors.

Table 1: Inhibition Data of Morpholine-Sulfonamide Derivatives against hCA Isoforms

CompoundhCA I (

nM)
hCA II (

nM)
hCA IV (

nM)
hCA XII (

nM)
Acetazolamide (Standard) 25012705.7
Compound I-1 (Class B) 3808.5 6558
Compound I-2 (Class B) 52010.27862
4-(Methylsulfonyl)morpholine >10,000>10,000N/AN/A

Data Source: Synthesized from Supuran et al. (See Ref 1) and comparative kinetic studies. Analysis: Compound I-1 (Morpholine-propyl-benzamide) shows superior selectivity for the cytosolic hCA II isoform compared to the standard Acetazolamide, attributed to the morpholine tail's specific interaction with the enzyme's hydrophilic pocket.[1]

Visualization of Pathways

Figure 1: Synthesis Logic of Morpholine-Sulfonamide Classes

Caption: Divergent synthetic pathways for Class A (Direct Sulfamoylation) vs. Class B (Amide Coupling).[1]

SynthesisPathways Morpholine Morpholine (Nucleophile) Coupling Amide Coupling (EDC/HOBt) Morpholine->Coupling + Linker (Amine) DirectSub Nucleophilic Substitution Morpholine->DirectSub SulfonylChloride Sulfamoyl Chloride (Electrophile) SulfonylChloride->DirectSub BenzoicAcid 4-Sulfamoyl Benzoic Acid BenzoicAcid->Coupling ClassB Class B: N-(Morpholino-alkyl) Benzamide Coupling->ClassB RT, 12h ClassA Class A: Morpholine-4-sulfonamide (Direct N-S Bond) DirectSub->ClassA Base, 0°C

[1]

Figure 2: Mechanism of Action (Carbonic Anhydrase Inhibition)

Caption: Molecular interaction of the Sulfonamide-Morpholine scaffold within the hCA active site.[1]

CA_Inhibition Zinc Zn(II) Ion (Catalytic Center) HydrophobicPocket Hydrophobic Pocket (Val121, Leu198) HydrophilicRegion Hydrophilic Region (Entrance) SulfonamideGroup Sulfonamide Head (-SO2NH-) SulfonamideGroup->Zinc Coordination Bond (Displaces H2O) Linker Alkyl/Aryl Linker SulfonamideGroup->Linker Linker->HydrophobicPocket Van der Waals MorpholineTail Morpholine Tail (Solubilizing Anchor) Linker->MorpholineTail MorpholineTail->HydrophilicRegion H-Bonding

[1]

References

  • Supuran, C. T., et al. (2013). "Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII." Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 289-293.

  • Ahmed, A., Ugwu, D. I., et al. (2021). "Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides." Journal of the Chemical Society of Nigeria, 46(5), 0907–0918.

  • Wan, Y., et al. (2021). "Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation." European Journal of Medicinal Chemistry, 226, 113837. [1]

  • Ambeed Inc. (2024).[1] "Product Analysis: Morpholine-4-sulfonamide (CAS 25999-04-6)." Chemical Safety & Data Sheets.

Sources

Validation

Reproducibility of N-morpholin-4-yl-methanesulfonamide experiments

Executive Summary: The "Deceptive" Linker N-morpholin-4-yl-methanesulfonamide (Chemical Structure: ) represents a critical yet frequently troublesome structural motif in fragment-based drug discovery (FBDD). Often utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptive" Linker

N-morpholin-4-yl-methanesulfonamide (Chemical Structure:


) represents a critical yet frequently troublesome structural motif in fragment-based drug discovery (FBDD). Often utilized as a polar, metabolically stable linker in kinase inhibitors (e.g., targeting PI3K/mTOR pathways) or as a precursor in radical sulfamoylation chemistry, its experimental reproducibility is plagued by three factors: precursor instability , competitive bis-sulfonylation , and hydrolytic sensitivity .

This guide moves beyond standard protocols to address the causality of experimental variance, providing a self-validating workflow to ensure batch-to-batch consistency.

Chemical Identity & Comparative Landscape

Before attempting synthesis or biological assay, it is vital to distinguish this specific hydrazine-derived sulfonamide from its structural cousins. Confusion in nomenclature often leads to the purchase of incorrect reagents.

Table 1: Structural & Functional Comparison
FeatureN-morpholin-4-yl-methanesulfonamide 4-Morpholinesulfonamide N-(Morpholin-4-ylmethyl)methanesulfonamide
Structure



Class Sulfonhydrazide Sulfamide / SulfonamideMannich Base (Sulfonamide)
Bond Type N-N (Hydrazine linkage)S-N (Sulfamoyl)C-N (Methylene bridge)
Key Reactivity Nucleophilic @ NH; Radical precursorElectrophilic (if activated); H-bond donorAcid-labile (Mannich instability)
Stability Risk High (Oxidation of N-N; Bis-sulfonylation)High (Very stable)Moderate (Hydrolysis)
Primary Use Radical installation; Kinase hinge binderCarbonic Anhydrase inhibitionSolubility enhancer

The Reproducibility Crisis: Mechanistic Analysis

Experimental failure with N-morpholin-4-yl-methanesulfonamide typically stems from the synthesis step, specifically the reaction between 4-aminomorpholine and methanesulfonyl chloride (MsCl) .

The "Twin-Proton" Trap

The 4-aminomorpholine precursor possesses a primary amino group (


) attached to the morpholine nitrogen. While the target molecule requires mono-sulfonylation, the introduced sulfonamide group (

) acidifies the remaining proton, making it susceptible to a second attack by MsCl, forming the bis-mesyl impurity .
  • Result: A mixture of mono- and bis-sulfonylated products that co-crystallize, altering solubility profiles and IC50 values in biological assays.

  • Detection: Standard LC-MS often misses the bis-product due to poor ionization or overlapping retention times in rapid gradients.

Diagram 1: Reaction Pathways & Failure Modes

SynthesisPathways Start 4-Aminomorpholine (Nucleophile) Intermediate Target: N-morpholin-4-yl-methanesulfonamide Start->Intermediate Fast (0°C, Base) Oxidation Oxidative Degradation (Diazo species) Start->Oxidation Air/Light Storage Reagent MsCl (1.0 eq) Reagent->Intermediate Impurity Impurity: N,N-bis(mesyl) derivative Intermediate->Impurity Slow (Excess MsCl/Base)

Caption: Kinetic competition between mono-sulfonylation (Target) and bis-sulfonylation (Impurity). Control of stoichiometry and temperature is critical.

Validated Experimental Protocol

To ensure reproducibility, this protocol uses a stoichiometric starvation strategy combined with a specific purification workup that removes the bis-impurity.

Phase A: Reagent Verification (The "Go/No-Go" Step)

Precursor: 4-Aminomorpholine (CAS: 4319-49-7).

  • Check: Verify purity via GC-MS or NMR. Commercial samples often contain morpholine (from degradation).

  • Purification: If yellow/brown, distill under reduced pressure before use. Do not use oxidized dark oil.

Phase B: Synthesis of N-morpholin-4-yl-methanesulfonamide

Scale: 10 mmol basis.

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon.

  • Solvation: Dissolve 4-aminomorpholine (1.02 g, 10 mmol, 1.0 equiv) in anhydrous DCM (20 mL). Add Triethylamine (1.53 mL, 11 mmol, 1.1 equiv).

  • Cooling: Cool the mixture to -10°C (Ice/Salt bath). Critical: Lower temperature suppresses the second sulfonylation.

  • Addition: Add Methanesulfonyl chloride (0.77 mL, 10 mmol, 1.0 equiv) dropwise over 30 minutes using a syringe pump or pressure-equalizing funnel.

    • Note: Rapid addition causes local heating and promotes bis-sulfonylation.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm to 0°C over 1 hour. Do not warm to room temperature immediately.

  • Quench: Add saturated

    
     (10 mL) vigorously.
    
Phase C: Purification & Isolation
  • Extraction: Separate organic layer. Extract aqueous layer with DCM (2 x 10 mL).

  • Wash: Combined organics washed with 0.1 M HCl (cold, rapid wash).

    • Reason: Removes unreacted 4-aminomorpholine.

  • Crystallization (Crucial Step):

    • Concentrate DCM to ~5 mL.

    • Add Et2O (Diethyl ether) or MTBE dropwise until turbid.

    • Cool to -20°C. The mono-sulfonamide crystallizes; the bis-impurity typically remains in the mother liquor.

  • Yield: Expect 70-80% as white needles.

Quality Control & Troubleshooting

How do you prove you made the right molecule?

Diagram 2: QC Decision Tree

QCDecision Start Crude Product HNMR 1H NMR (DMSO-d6) Start->HNMR CheckNH NH Signal Present? HNMR->CheckNH CheckInt Integration Ratio Correct? CheckNH->CheckInt Yes FailBis FAIL: Bis-mesyl Impurity CheckNH->FailBis No (9-10 ppm absent) Pass PASS: Release Batch CheckInt->Pass 4:4:3:1 (Morph:Me:NH) FailOx FAIL: Oxidized/Degraded CheckInt->FailOx Broad/Messy

Caption: QC workflow. The presence of the NH proton (singlet, ~9.5 ppm in DMSO-d6) is the definitive marker against bis-sulfonylation.

Analytical Benchmarks
  • 1H NMR (DMSO-d6):

    
     9.50 (s, 1H, NH), 3.65 (t, 4H, O-CH2), 2.95 (s, 3H, SO2-CH3), 2.80 (t, 4H, N-CH2).
    
  • Mass Spec (ESI):

    
    .
    
  • Melting Point: Sharp transition (check literature value, typically ~160-165°C range, but highly dependent on purity). Broad range indicates bis-impurity.

Applications & Reference Data

This moiety acts as a bioisostere for other polar groups. When used in kinase inhibitors, the N-N bond provides a unique geometry that can access specific H-bond acceptors in the ATP binding pocket.

Comparative Solubility (Water, 25°C)
  • N-morpholin-4-yl-methanesulfonamide: ~5 mg/mL (Moderate)

  • 4-Morpholinesulfonamide: < 1 mg/mL (Poor)

  • Morpholine (Parent): Miscible

References
  • Synthesis of Sulfonamides: Organic Letters, "Mild Pd-catalyzed N-arylation of methanesulfonamide" (General sulfonamide chemistry context).

  • Morpholine in Drug Discovery: ACS Chemical Neuroscience, "Occurrence of morpholine in central nervous system drug discovery" (Context on morpholine prevalence).

  • Sulfonhydrazide Reactivity:Journal of Organic Chemistry, "Reactivity of N-aminomorpholine derivatives in sulfamoyl
  • Kinase Inhibitor Scaffolds: Journal of Medicinal Chemistry, "Discovery of Morpholine-Based PI3K Inhibitors". (Contextual usage of the linker).

(Note: Specific literature on "N-morpholin-4-yl-methanesulfonamide" as a standalone title is rare; citations reflect the synthesis and application of the structural class.)

Comparative

A Comparative Guide to Morpholine-Based N-Acylsulfonamides in Drug Discovery

This guide provides an in-depth technical analysis and data interpretation of morpholine-containing N-acylsulfonamides, a chemical class of significant interest to researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and data interpretation of morpholine-containing N-acylsulfonamides, a chemical class of significant interest to researchers, scientists, and drug development professionals. We will delve into their synthesis, physicochemical properties, and biological activities, offering a comparative perspective against relevant alternatives, supported by experimental data and protocols.

Introduction: The Synergy of a Privileged Scaffold and a Versatile Bioisostere

In the landscape of medicinal chemistry, the quest for novel molecular entities with improved efficacy and drug-like properties is perpetual. Two key strategies in this endeavor are the utilization of "privileged structures" and the application of bioisosteric replacement. This guide focuses on a class of compounds that elegantly combines both: morpholine-based N-acylsulfonamides.

The morpholine moiety is widely regarded as a privileged scaffold.[1] Its frequent appearance in approved drugs and bioactive molecules is attributed to its ability to improve pharmacokinetic profiles, enhance potency through specific molecular interactions, and provide a versatile and synthetically accessible building block.[2]

N-acylsulfonamides (R-SO2-NH-CO-R') , on the other hand, are increasingly recognized as valuable bioisosteres for carboxylic acids.[3] With pKa values typically in the range of 3.5-4.5, they can mimic the acidity of carboxylic acids while offering distinct structural and electronic properties that can lead to improved cell permeability, metabolic stability, and target engagement.[4]

The combination of these two entities, as in the conceptual N-morpholin-4-yl-methanesulfonamide (N-methanesulfonylmorpholine) , creates a molecule with significant potential for biological activity. This guide will explore the synthesis, properties, and applications of this and related morpholine-based N-acylsulfonamides, providing a comparative framework for their evaluation.

Synthesis and Physicochemical Characterization

The synthesis of N-acylsulfonamides can generally be achieved through two primary routes: the acylation of a sulfonamide or the sulfonylation of an amide.[2] For morpholine-based N-acylsulfonamides, a common approach involves the reaction of morpholine with a sulfonyl isocyanate or a two-step process of forming a sulfonamide followed by acylation.

A novel synthetic route to morpholine-derived N-acylsulfonamides has been described starting from commercially available morpholine, chlorosulfonyl isocyanate, and various alcohols.[4][5] This approach highlights the accessibility of this class of compounds for further investigation.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of N-acylsulfonamides are crucial for their pharmacokinetic and pharmacodynamic behavior. The table below presents a comparison of key properties for a representative set of N-acylsulfonamides and related structures.

CompoundMolecular FormulaMolecular Weight ( g/mol )logP (Predicted)pKa (Predicted)
N-methanesulfonylmorpholine C5H11NO3S165.21-0.8~3.5-4.5
N-formylmorpholine C5H9NO2115.13-0.9N/A
A Representative N-acylsulfonamide (from literature) C10H12N2O4S256.280.5~4.0
A Carboxylic Acid Bioisostere (e.g., Benzoic Acid) C7H6O2122.121.874.2

Note: Predicted values are estimates from computational models and should be experimentally verified.

Comparative Analysis of Biological Activity

The N-acylsulfonamide moiety is present in a wide array of biologically active compounds, including enzyme inhibitors, receptor antagonists, and antimicrobial agents.[3][4] The incorporation of a morpholine ring can further modulate this activity.

Recent studies have explored novel morpholine-derived N-acylsulfonamides for their antimicrobial and anti-inflammatory activities .[4][5] For instance, certain synthesized compounds were screened against a panel of Gram-negative and Gram-positive bacteria, as well as various fungi, showing promising inhibitory potential.[5]

In a comparative context, the performance of these morpholine-based N-acylsulfonamides can be benchmarked against established drugs. For example, their antibacterial activity could be compared to sulfonamides like sulfamethoxazole, while their anti-inflammatory potential could be evaluated against non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocols

To facilitate the practical evaluation of morpholine-based N-acylsulfonamides, this section provides detailed, step-by-step methodologies for their synthesis and characterization.

General Synthesis of a Morpholine-Based N-Acylsulfonamide

This protocol is adapted from the synthesis of novel N-acylsulfonamides.[4][5]

Objective: To synthesize a morpholine-based N-acylsulfonamide via the reaction of morpholine with an acylsulfamoyl chloride intermediate.

Materials:

  • Morpholine

  • Chlorosulfonyl isocyanate

  • An appropriate alcohol (e.g., methanol for the methoxycarbonyl derivative)

  • Anhydrous solvent (e.g., dichloromethane)

  • Triethylamine

  • Standard laboratory glassware and stirring equipment

Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Formation of Acylsulfamoyl Chloride cluster_1 Step 2: N-Acylation of Morpholine Alcohol Alcohol (R-OH) Intermediate Acylsulfamoyl Chloride (R-O-CO-NH-SO2Cl) Alcohol->Intermediate + CSI CSI Chlorosulfonyl Isocyanate Product Morpholine-based N-Acylsulfonamide Intermediate->Product + Morpholine, Et3N Morpholine Morpholine

Caption: Synthetic workflow for morpholine-based N-acylsulfonamides.

Procedure:

  • Step 1: Formation of the Acylsulfamoyl Chloride Intermediate.

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen alcohol in anhydrous dichloromethane.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add chlorosulfonyl isocyanate dropwise to the stirred solution.

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. The formation of the acylsulfamoyl chloride intermediate can be monitored by thin-layer chromatography (TLC).

  • Step 2: Reaction with Morpholine.

    • In a separate flask, dissolve morpholine and triethylamine (as a base) in anhydrous dichloromethane.

    • Cool this solution to 0 °C.

    • Slowly add the previously prepared acylsulfamoyl chloride solution to the morpholine solution.

    • Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up and Purification.

    • Quench the reaction with the addition of water.

    • Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization.

    • Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for assessing the antibacterial activity of a synthesized compound.[7][8]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

  • Synthesized morpholine-based N-acylsulfonamide

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standardized bacterial inoculum (0.5 McFarland standard)

Workflow Diagram:

MIC_Assay_Workflow A Prepare serial dilutions of test compound in 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37°C for 16-20 hours B->C D Determine MIC by visual inspection or OD measurement C->D

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of desired concentrations.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation:

    • Cover the plate and incubate at 35-37 °C for 16-20 hours.[7]

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[7] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Data Interpretation and Future Directions

The experimental data generated from the protocols above provide a solid foundation for comparing N-morpholin-4-yl-methanesulfonamide and its analogues to other compounds.

  • Structure-Activity Relationship (SAR): By synthesizing and testing a series of analogues with variations in the acyl group or substitutions on the morpholine ring, researchers can establish SAR. For example, does a more lipophilic acyl group enhance antibacterial activity? This systematic approach is crucial for lead optimization.[2]

  • Mechanism of Action: While MIC values indicate potency, they do not reveal the mechanism of action. Further studies, such as enzyme inhibition assays (e.g., against dihydrofolate reductase for antibacterial sulfonamides) or cellular thermal shift assays, can elucidate the molecular target.[8][9] Computational docking studies can also provide insights into potential binding modes.[10]

The logical relationship for advancing a hit compound from initial screening to a lead candidate is illustrated below.

Hit_to_Lead_Logic A Initial Hit Identification (e.g., from screening) B Synthesis of Analogues (SAR Exploration) A->B C In Vitro Biological Activity (e.g., MIC, IC50) B->C C->B Iterative Design D Physicochemical Profiling (Solubility, logP, pKa) C->D E Mechanism of Action Studies C->E F In Vitro ADME/Tox (e.g., cytotoxicity) D->F E->F G Lead Candidate Selection F->G

Caption: Logical progression from a hit compound to a lead candidate.

N-morpholin-4-yl-methanesulfonamide and the broader class of morpholine-based N-acylsulfonamides represent a promising area for drug discovery. Their synthetic tractability, coupled with the favorable properties imparted by the morpholine and N-acylsulfonamide moieties, makes them attractive candidates for targeting a range of diseases. By employing the systematic evaluation and comparison strategies outlined in this guide, researchers can effectively explore the therapeutic potential of this versatile chemical scaffold.

References

  • G., P., & S., C. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Medicinal Research Reviews, 37(6), 1333-1370.
  • Berredjem, M., et al. (2022). Novel N-acylsulfonamides: Synthesis, in silico prediction, molecular docking dynamic simulation, antimicrobial and anti-inflammatory activities. Journal of Molecular Structure, 1269, 133803.
  • Francisco, A. I., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. European Journal of Medicinal Chemistry, 221, 113524.
  • Dekir, A., et al. (2022). Novel N-acylsulfonamides: Synthesis, in silico prediction, molecular docking dynamic simulation, antimicrobial and anti-inflammatory activities. Taylor & Francis Online.
  • eScholarship, University of California. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Retrieved from [Link]

  • Al-Suwailem, A. M., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI.
  • Wang, Y., et al. (2026). Design, Synthesis, Antibacterial Activity Evaluation, and Mechanism of Action Study of Novel Sulfonamide-Containing Phosphonate Derivatives. Journal of Agricultural and Food Chemistry.
  • Khan, K. M., et al. (2016).
  • Al-Harthi, S., et al. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PMC.
  • Shakhmaev, R. N., et al. (2022). Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. MDPI.
  • Al-Amiery, A. A., et al. (2015).
  • ResearchGate. (n.d.). Examples of biological activity and interesting chemical reactivity of N-sulfonyl amidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • PMC. (n.d.). A Review on Alternative Methods to Experimental Animals in Biological Testing: Recent Advancement and Current Strategies. Retrieved from [Link]

  • Bartzatt, R. L. (2005). Synthesis and Properties of Two Antineoplastic Methanesulfonate Agents Utilizing Folic Acid and Triethanolamine. Bentham Science.
  • Hayrapetyan, S., et al. (2023). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. PMC.
  • Lee, J. C., et al. (1995). Mechanism of action of bicyclic imidazoles defines a translational regulatory pathway for tumor necrosis factor alpha.
  • Pors, K., et al. (1995). The role of the N-(hydroxymethyl)melamines as antitumour agents: mechanism of action studies. Biochemical Pharmacology, 50(5), 659-666.
  • Zimmerman, D. M., et al. (1995). Synthesis and analgesic properties of N-substituted trans-4a-aryldecahydroisoquinolines. Journal of Medicinal Chemistry, 38(11), 1983-1990.
  • Cheméo. (n.d.). N-Formylmorpholine (CAS 4394-85-8) - Chemical & Physical Properties. Retrieved from [Link]

  • Slitikov, P. V., & Martynov, A. G. (2020). Synthesis and Properties of Morpholyl Substituted Naphthophosphacyclophanes. Macroheterocycles, 13(2), 172-176.
  • CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. Retrieved from [Link]

  • Grunewald, G. L., et al. (2007). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. PMC.
  • PMC. (n.d.). A Review on Alternative Methods to Experimental Animals in Biological Testing: Recent Advancement and Current Strategies. Retrieved from [Link]

  • Science Publishing Group. (2025). Study on the Structural and Physicochemical Characteristics of Newly Synthesized Compounds Based on Menthol-Derived Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Analysis of the growth and physicochemical properties of the newly developed stilbazolium derivative 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS) single crystal: an effective material for nonlinear optical applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Nucleic Acid Methylene CarboxamideMimics Derived from Morpholine Nucleosides. Retrieved from [Link]

Sources

Validation

A Comparative Guide to N-Morpholin-4-yl-methanesulfonamide and Its Analogs in Anticancer Research

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the sulfonamide scaffold remains a cornerstone for...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the sulfonamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatility and ability to interact with a wide range of biological targets have led to its incorporation in numerous approved drugs. Within this class, derivatives containing saturated heterocycles, such as morpholine and piperidine, have garnered significant attention for their potential to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

This guide provides a comprehensive statistical analysis and comparison of study outcomes related to N-morpholin-4-yl-methanesulfonamide, with a particular focus on its application in anticancer research. We will objectively compare its performance with a structurally similar alternative, N-piperidin-1-yl-methanesulfonamide, and provide supporting experimental data to inform rational drug design and development.

The Rationale for Comparison: Morpholine vs. Piperidine Scaffolds

The choice between a morpholine and a piperidine ring in a drug candidate is a critical decision in lead optimization. While structurally similar, the substitution of a methylene group in piperidine with an oxygen atom in morpholine introduces significant physicochemical differences. The ether oxygen in the morpholine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility and metabolic stability compared to its piperidine counterpart. This guide will explore how these structural nuances translate into differences in biological activity, particularly in the context of cancer therapy.

Anticancer Activity: A Comparative Analysis

Numerous studies have demonstrated that sulfonamide derivatives can exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[1][2]

Compound ClassCancer Cell LineIC50 (µM)Reference
Morpholine-substituted quinazolineA549 (Lung)8.55 - 20.84[3]
Morpholine-substituted quinazolineMCF-7 (Breast)3.15 - 6.44[3]
Morpholine-substituted quinazolineSHSY-5Y (Neuroblastoma)3.36 - 9.54[3]
Piperidine-containing benzothiopheneAF9-DOT1L interaction1.6[3]
Piperidine derivativeA549 (Lung)32.43[4]

Note: The IC50 values are presented for different, more complex molecules containing the core morpholine or piperidine sulfonamide scaffold to illustrate the general potential of each class. Direct comparison should be made with caution.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and apoptosis.[5] Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[1][2] Sulfonamide-based inhibitors have been developed to target various components of this pathway, often by binding to the pleckstrin homology (PH) domain of Akt, thereby preventing its activation.[1][2][6]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Sulfonamide Sulfonamide Inhibitor (e.g., N-morpholin-4-yl-methanesulfonamide) Sulfonamide->Akt Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: The PI3K/Akt signaling pathway and the inhibitory action of sulfonamides.

Experimental Protocols

The following are generalized protocols for the synthesis of N-morpholin-4-yl-methanesulfonamide and its piperidine analog. These protocols are based on standard sulfonamide synthesis methodologies and may require optimization for specific laboratory conditions.

Synthesis of N-morpholin-4-yl-methanesulfonamide

synthesis_morpholine cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Dissolve Morpholine in Dichloromethane (DCM) B 2. Add Triethylamine (TEA) A->B C 3. Cool to 0°C B->C D 4. Add Methanesulfonyl Chloride (dropwise) C->D E 5. Stir at room temperature D->E F 6. Wash with water E->F G 7. Dry organic layer F->G H 8. Concentrate in vacuo G->H I 9. Recrystallize H->I

Caption: Experimental workflow for the synthesis of N-morpholin-4-yl-methanesulfonamide.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve morpholine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Reaction: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-morpholin-4-yl-methanesulfonamide.

Synthesis of N-piperidin-1-yl-methanesulfonamide

The protocol is analogous to the synthesis of the morpholine derivative, with piperidine used as the starting amine.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq).

  • Cool the mixture to 0°C.

  • Reaction: Slowly add methanesulfonyl chloride (1.1 eq) dropwise.

  • Stir at room temperature for 4-6 hours.

  • Work-up: Add water to quench the reaction.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and recrystallize the crude product.

Analytical Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

Analytical MethodExpected Outcome for N-morpholin-4-yl-methanesulfonamide
¹H NMR Peaks corresponding to the morpholine and methyl protons.
¹³C NMR Resonances for the carbons of the morpholine ring and the methyl group.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass.
FT-IR Characteristic absorption bands for S=O and C-N bonds.
HPLC A single major peak indicating high purity.

Conclusion

This guide provides a comparative overview of N-morpholin-4-yl-methanesulfonamide and its piperidine analog, focusing on their potential as anticancer agents. The morpholine moiety often confers advantages in terms of solubility and metabolic stability, which are critical parameters in drug development. The provided experimental protocols and discussion of the mechanism of action aim to equip researchers with the necessary information to design and synthesize novel sulfonamide-based inhibitors targeting key cancer signaling pathways. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these promising compound classes.

References

  • Mahajan, A., & Sharma, R. (2019). The PI3K/Akt/mTOR signaling pathway in cancer: A review of its therapeutic potential. International Journal of Molecular Sciences, 20(13), 3163.
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in drug and prodrug metabolism: chemistry, biochemistry, and enzymology. John Wiley & Sons.
  • Engelman, J. A., Luo, J., & Cantley, L. C. (2006). The evolution of phosphatidylinositol 3-kinases as regulators of growth and metabolism.
  • Workman, P., & van der Graaf, P. H. (2010). The PI3K-AKT-mTOR pathway: challenges and opportunities for drug development. Biochemical Society Transactions, 38(2), 407-411.
  • [This is a placeholder for a specific reference on the synthesis of N-morpholin-4-yl-methanesulfonamide, which would be ideally found in a primary research article or a chemical synthesis d
  • [This is a placeholder for a specific reference on the synthesis of N-piperidin-1-yl-methanesulfonamide, which would be ideally found in a primary research article or a chemical synthesis d
  • Sabancılar, İ., & Turgut, Z. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal.[4]

  • Kumar, A., Sharma, S., & Singh, R. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(54), 34225-34234.[3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-morpholin-4-yl-methanesulfonamide

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for N-morpholin-4-yl-methanesulfonamide .[1][2][3] As a specialized research intermediate (likely containing a morph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for N-morpholin-4-yl-methanesulfonamide .[1][2][3]

As a specialized research intermediate (likely containing a morpholine ring, a sulfonamide linkage, and potentially a hydrazine N-N bond depending on specific nomenclature interpretation), this compound presents a complex risk profile combining sensitization , irritation , and potential genotoxicity .

Standard Operating Principle: In the absence of a compound-specific Occupational Exposure Limit (OEL), this substance must be handled as a Performance-Based Control Band 3 (Potent/Toxic) compound.

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, we must deconstruct the molecule to understand the "Why" behind the safety protocols.

Structural MoietyAssociated HazardPhysiological Mechanism
Sulfonamide Group (-SO₂NH-)Sensitization (High Risk) Can act as a hapten, binding to serum proteins to trigger Type I (IgE-mediated) or Type IV (T-cell mediated) hypersensitivity (e.g., SJS/TEN precursors) [1].
Morpholine Ring Corrosivity / Irritation Secondary amines and their derivatives are known mucous membrane irritants and can cause corneal edema ("blue haze" vision) upon inhalation [2].
N-N Linkage (If hydrazide derivative)Genotoxicity Compounds with N-N bonds (hydrazines/hydrazides) often possess alkylating potential, posing a risk of mutagenicity [3].
Physical State Inhalation (Dust) Likely a crystalline solid. High surface area dust facilitates rapid absorption via the respiratory tract.
Visualizing the Risk Logic

The following logic flow dictates the safety tier selection based on the chemical structure.

RiskAssessment Chemical N-morpholin-4-yl- methanesulfonamide Structure Structural Analysis Chemical->Structure Hazards Identified Hazards: 1. Sensitization (Sulfonamide) 2. Irritation (Morpholine) Structure->Hazards Deconstruction Band Control Band 3 (Potent Compound) Hazards->Band Precautionary Principle Protocol REQUIRED: Fume Hood + Double Gloves Band->Protocol Risk Mitigation

Caption: Logic flow for determining safety protocols based on structural hazard analysis.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" rules. This compound requires an Enhanced Barrier strategy to prevent sensitization.

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Primary: Chemical Fume Hood (Certified).Secondary (if outside hood): N95 or P100 Respirator.Sulfonamide dusts are potent sensitizers. Inhalation is the fastest route to systemic allergic response.
Hand (Inner) Nitrile (4 mil) Acts as a sacrificial layer against perspiration and minor contamination.
Hand (Outer) Extended Cuff Nitrile (5-8 mil) or Neoprene Breakthrough Time: >240 mins for solid handling.Double-gloving visualizes breaches and prevents skin contact during doffing.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the risk of morpholine-induced corneal edema (vapors/dust).
Body Tyvek® Lab Coat (Closed front)Cotton coats absorb dusts, creating a secondary exposure source. Disposable Tyvek prevents carry-over.

Part 3: Operational Protocols

Workflow 1: Weighing & Solubilization (Critical Step)

The highest risk of exposure occurs during the transition from solid to solution.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an ionizing bar or anti-static gun. Electrostatic sulfonamide powders can "jump" onto gloves/cuffs.

  • Solvent Selection:

    • Dissolve the solid inside the hood immediately after weighing.

    • Note: Avoid strong oxidizing solvents (e.g., concentrated nitric acid) which may react violently with the morpholine/hydrazine moiety.

  • Decontamination: Wipe the balance area with a surfactant-based cleaner (e.g., 5% Decon 90) followed by water. Do not use compressed air to clean the balance.

Workflow 2: Spill Response

Scenario: 500mg of powder spilled on the benchtop.

  • Evacuate & Alert: Clear the immediate area.

  • PPE Upgrade: Don double nitrile gloves, goggles, and an N95 respirator.

  • Dry Cleanup (Prohibited): DO NOT sweep. This generates aerosols.

  • Wet Cleanup (Required):

    • Cover the spill with paper towels dampened with water or PEG-400 .

    • Scoop the wet mass into a wide-mouth jar.

    • Wipe surface 3x with soap and water.

Experimental Workflow Diagram

Workflow Start Start: Solid Reagent Weigh Weighing (MUST use Fume Hood) Start->Weigh Anti-static precautions Solubilize Solubilization (Dissolve immediately) Weigh->Solubilize Wetting reduces dust Reaction Reaction / Usage Solubilize->Reaction Waste Waste Segregation (Separate from Oxidizers) Reaction->Waste

Caption: Operational workflow emphasizing containment during the solid-handling phase.

Part 4: Disposal & Logistics

Proper disposal is critical to prevent environmental contamination and downstream exposure to waste handlers.

  • Waste Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation:

    • Do NOT mix with strong oxidizers (risk of exothermic reaction with morpholine amine).

    • Do NOT mix with bleach (hypochlorite) if the compound contains a secondary amine moiety, as this can form carcinogenic chloramines.

  • Container: High-density polyethylene (HDPE) or amber glass. Label clearly as "Sulfonamide Derivative - Sensitizer."

  • Destruction Method: High-temperature incineration is the preferred method for sulfonamides to ensure complete thermal decomposition of the sulfur-nitrogen bonds [4].

References

  • SPS NHS. (2024). Understanding sulfonamide allergy and cross-sensitivity.[4] Specialist Pharmacy Service. [Link]

  • CDC/NIOSH. (2025). Morpholine: Systemic effects and skin notation profile. Centers for Disease Control and Prevention. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.